HIV-1 inhibitor-59
Description
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Properties
Molecular Formula |
C28H28FN5O3S |
|---|---|
Molecular Weight |
533.6 g/mol |
IUPAC Name |
6-(4-cyano-2,6-dimethylphenoxy)-5-fluoro-2-[[1-[(4-methylsulfonylphenyl)methyl]piperidin-4-yl]amino]pyridine-3-carbonitrile |
InChI |
InChI=1S/C28H28FN5O3S/c1-18-12-21(15-30)13-19(2)26(18)37-28-25(29)14-22(16-31)27(33-28)32-23-8-10-34(11-9-23)17-20-4-6-24(7-5-20)38(3,35)36/h4-7,12-14,23H,8-11,17H2,1-3H3,(H,32,33) |
InChI Key |
WMWPEXJIESMSJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1OC2=C(C=C(C(=N2)NC3CCN(CC3)CC4=CC=C(C=C4)S(=O)(=O)C)C#N)F)C)C#N |
Origin of Product |
United States |
Foundational & Exploratory
Unlocking New Avenues in HIV-1 Eradication: A Technical Guide to Novel Complement Sensitization Pathways
For Immediate Release
This technical guide provides an in-depth exploration of novel pathways that sensitize Human Immunodeficiency Virus Type 1 (HIV-1) to the host's complement system, a critical component of the innate immune response. This document is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of a functional cure for HIV-1. Herein, we detail the molecular mechanisms, present key quantitative data, provide comprehensive experimental protocols, and visualize the intricate signaling and experimental workflows.
Introduction
The complement system is a potent, yet often subverted, arm of the immune system in the context of HIV-1 infection. While HIV-1 can activate the complement cascade, it has evolved sophisticated mechanisms to evade complement-mediated lysis.[1][2] A key strategy in HIV-1 immune evasion is the incorporation of host complement regulatory proteins, such as CD55 and CD59, into the viral envelope, which protects the virus and infected cells from destruction.[2][3] However, recent advancements have illuminated novel therapeutic strategies designed to overcome these evasion mechanisms and render HIV-1 and infected cells susceptible to complement-mediated destruction. This guide focuses on three promising approaches: the use of small-molecule CD4-mimetics, the development of bispecific complement engagers (BiCEs), and the application of CR2-Fc fusion proteins.
Small-Molecule CD4-Mimetics: Exposing the Vulnerable Core of HIV-1
Small-molecule CD4-mimetic compounds (CD4mcs) represent a class of therapeutic agents that bind to the HIV-1 envelope glycoprotein gp120 within the highly conserved Phe43 cavity, the same pocket engaged by the host cell receptor, CD4.[4] This binding induces conformational changes in the Env trimer, mimicking the CD4-bound state and exposing otherwise concealed epitopes. These newly exposed epitopes can then be recognized by antibodies present in the sera of HIV-1-infected individuals, leading to antibody-dependent cellular cytotoxicity (ADCC) and complement-dependent cytotoxicity (CDC).
Signaling Pathway and Mechanism of Action
The binding of a CD4mc to gp120 initiates a cascade of events that ultimately sensitizes the infected cell to complement-mediated lysis. This pathway is depicted in the following diagram:
Caption: CD4-mimetic induced complement sensitization pathway.
Quantitative Data: Efficacy of CD4-Mimetics
The potency of various CD4-mimetic compounds in sensitizing HIV-1-infected cells to antibody-mediated effector functions has been quantified. The following table summarizes the 50% effective concentrations (EC50) for ADCC induction by select compounds. While direct CDC EC50 values are less commonly reported, ADCC serves as a strong correlate for the potential to induce complement-mediated lysis.
| Compound | HIV-1 Strain | EC50 (ADCC, nM) | Reference |
| N5-i5 | BaL | 0.05 | |
| 2.2c | BaL | 3.75 |
Bispecific Complement Engagers (BiCEs): A Targeted Strike on Infected Cells
Bispecific Complement Engagers (BiCEs) are engineered proteins that physically link the complement-initiating protein C1q to the surface of HIV-1 infected cells. This is achieved through a dual-binding mechanism: one part of the BiCE, typically a single-chain variable fragment (scFv), recognizes a specific epitope on the HIV-1 Env, while the other part, often a nanobody, binds with high affinity to C1q. This targeted recruitment of C1q kickstarts the classical complement cascade, leading to the formation of the Membrane Attack Complex (MAC) and subsequent lysis of the infected cell.
Mechanism of Action of Anti-HIV BiCEs
The operational workflow of BiCEs in directing complement-mediated killing of HIV-1 infected cells is illustrated below:
Caption: Mechanism of action of bispecific complement engagers (BiCEs).
CR2-Fc Fusion Proteins: Amplifying Complement Deposition
A novel approach to enhance complement-mediated virolysis involves the use of a fusion protein composed of the C3-binding region of complement receptor type 2 (CR2) and the complement-activating Fc domain of human IgG1 (CR2-Fc). This engineered protein targets and amplifies the deposition of complement on HIV virions. The CR2 portion of the fusion protein binds to C3 fragments that are naturally deposited on the surface of HIV-1, while the Fc domain activates the classical complement pathway, leading to further complement deposition and enhanced viral lysis.
CR2-Fc Fusion Protein Therapeutic Strategy
The proposed mechanism for CR2-Fc-mediated enhancement of complement activity against HIV-1 is outlined in the following diagram:
Caption: CR2-Fc fusion protein mechanism for enhanced virolysis.
Experimental Protocols
Detailed methodologies are essential for the replication and advancement of these findings. This section provides an overview of key experimental protocols.
Complement-Dependent Cytotoxicity (CDC) Assay
This assay measures the ability of antibodies to kill target cells in the presence of complement.
-
Target Cell Preparation:
-
Culture HIV-1 infected cells (e.g., CEM.NKR-CCR5 cells) or cells coated with recombinant HIV-1 gp120.
-
Label target cells with a viability dye (e.g., Calcein-AM) for live-cell tracking or a membrane integrity dye for dead-cell quantification.
-
Wash and resuspend cells to a concentration of 1 x 10^6 cells/mL.
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of target cells per well.
-
Add serial dilutions of the test antibody or patient serum.
-
Add a source of complement, typically normal human serum (NHS), at a final concentration of 10-20%.
-
Include appropriate controls: cells with complement only (no antibody), cells with antibody only (heat-inactivated complement), and untreated cells.
-
-
Incubation:
-
Incubate the plate at 37°C for 2-4 hours.
-
-
Data Acquisition and Analysis:
-
Measure cell viability using a flow cytometer or a plate reader, depending on the viability dye used.
-
Calculate the percentage of specific lysis for each antibody concentration using the formula: % Lysis = 100 * (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)
-
Determine the EC50 value, which is the antibody concentration that results in 50% of the maximum cell lysis.
-
C3 Deposition Assay (Flow Cytometry)
This assay quantifies the amount of complement component C3 deposited on the surface of HIV-1 virions or infected cells.
-
Opsonization:
-
Incubate HIV-1 virions or infected cells with normal human serum (NHS) as a source of complement, with or without a sensitizing agent (e.g., CD4mc and HIV-positive serum), for 30-60 minutes at 37°C.
-
Use heat-inactivated NHS as a negative control.
-
-
Staining:
-
Wash the opsonized virions or cells to remove unbound complement proteins.
-
Stain with a fluorescently labeled antibody specific for a C3 fragment (e.g., anti-C3b/iC3b).
-
-
Data Acquisition and Analysis:
-
Analyze the samples by flow cytometry.
-
Quantify the mean fluorescence intensity (MFI) of the C3 staining, which is proportional to the amount of C3 deposited.
-
HIV-1 Infectivity Assay (TZM-bl Reporter Cell Line)
This assay measures the infectivity of HIV-1 virions after treatment with complement and/or sensitizing agents.
-
Virus Preparation:
-
Prepare stocks of HIV-1.
-
Treat the virus with the experimental conditions (e.g., NHS, sensitizing agent, or both).
-
-
Infection:
-
Add the treated virus to TZM-bl cells, which are HeLa cells that express CD4, CXCR4, and CCR5 and contain a Tat-inducible luciferase reporter gene.
-
Incubate for 48 hours at 37°C.
-
-
Data Acquisition and Analysis:
-
Lyse the cells and measure luciferase activity using a luminometer.
-
A decrease in luciferase activity compared to the control indicates a reduction in viral infectivity.
-
HIV-1 Evasion of Complement: The Role of Vpu
The HIV-1 accessory protein Vpu plays a crucial role in viral immune evasion by counteracting the host restriction factor BST-2 (tetherin). BST-2 inhibits the release of nascent virions from the surface of infected cells. Vpu antagonizes BST-2 by inducing its degradation and/or by sequestering it in a perinuclear compartment, thereby preventing it from reaching the cell surface to tether new virus particles. This mechanism indirectly contributes to complement evasion by reducing the time virions are exposed on the cell surface, where they would be vulnerable to complement attack.
Vpu-BST-2 Antagonism Workflow
The following diagram illustrates the key steps in Vpu-mediated counteraction of BST-2.
Caption: Workflow of Vpu-mediated antagonism of BST-2/Tetherin.
Conclusion
The sensitization of HIV-1 to the complement system is a rapidly evolving field with immense therapeutic potential. The strategies outlined in this guide—small-molecule CD4-mimetics, bispecific complement engagers, and CR2-Fc fusion proteins—represent innovative approaches to unmasking HIV-1 to the host's innate immune defenses. Continued research into these and other novel pathways will be instrumental in the development of a functional cure for HIV-1. The provided data, protocols, and pathway visualizations are intended to serve as a valuable resource for the scientific community dedicated to this critical mission.
References
- 1. The good and evil of complement activation in HIV-1 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibody-dependent complement-mediated cytotoxicity in sera from patients with HIV-1 infection is controlled by CD55 and CD59 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibody-dependent complement-mediated cytotoxicity in sera from patients with HIV-1 infection is controlled by CD55 and CD59 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CD4-mimetics sensitize HIV-infected cells to ADCC mediated by plasma from persons with early-stage HIV-1 infection - PMC [pmc.ncbi.nlm.nih.gov]
Mechanism of action of CD59 inhibitor rILYd4 on HIV-1
An In-depth Technical Guide on the Mechanism of Action of CD59 Inhibitor rILYd4 on HIV-1
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Human Immunodeficiency Virus (HIV-1) has evolved multiple strategies to evade the host immune system. One critical mechanism is the incorporation of host-derived complement regulatory proteins, such as CD59 (Protectin), into the viral envelope during budding.[1] CD59 functions to inhibit the formation of the Membrane Attack Complex (MAC), the terminal pore-forming component of the complement cascade, thereby protecting the virion from complement-dependent virolysis (CDV).[1] This allows the virus to survive even in the presence of anti-HIV-1 antibodies that would otherwise activate the classical complement pathway.[1]
This document details the mechanism of rILYd4, a high-affinity inhibitor of human CD59, in sensitizing HIV-1 to complement-mediated destruction.[1] rILYd4 is a recombinant, 18.6 kDa protein corresponding to the fourth domain of intermedilysin (ILY), a toxin from Streptococcus intermedius.[1] By binding to the active site of CD59 on the HIV-1 envelope, rILYd4 abrogates its protective function. This inhibition restores the lytic activity of the complement cascade, enabling anti-HIV-1 antibodies present in patient plasma to effectively trigger the destruction of the virus. This guide provides a comprehensive overview of the mechanism, quantitative data from key experiments, detailed experimental protocols, and visual diagrams of the relevant pathways and workflows.
Core Mechanism of Action
The primary mechanism of action of rILYd4 against HIV-1 is the potentiation of antibody-dependent, complement-mediated virolysis. This process can be broken down into the following steps:
-
HIV-1 Acquires Host CD59: As HIV-1 virions bud from the surface of an infected host cell, they incorporate various host membrane proteins into their lipid envelope. Among these is the GPI-anchored protein CD59.
-
Antibody Recognition and Complement Activation: In an infected individual, antibodies (Abs) are generated against HIV-1 envelope proteins, such as gp120 and gp41. When these Abs bind to the surface of a virion, they activate the classical complement pathway. This leads to a cascade of enzymatic reactions culminating in the formation of the C5b-9 complex, also known as the Membrane Attack Complex (MAC).
-
CD59-Mediated Immune Evasion: The virion-associated CD59 protein interacts with the C8 and C9 components of the assembling MAC, preventing the polymerization of C9 and the formation of a functional lytic pore. This renders the virus resistant to complement-mediated lysis, a key survival strategy.
-
rILYd4 Inhibition of CD59: The rILYd4 protein is a high-affinity ligand for human CD59, binding to a region that encompasses its active site. When rILYd4 is introduced, it binds to the CD59 molecules on the HIV-1 envelope.
-
Restoration of Complement-Mediated Virolysis: With CD59 function blocked by rILYd4, the inhibition of MAC formation is lifted. The complement cascade can now proceed to completion, forming a transmembrane pore in the viral envelope. This disruption of the envelope integrity leads to the release of viral core proteins, such as p24, and the inactivation of the virion.
Signaling and Interaction Pathway
Caption: Mechanism of rILYd4 in overcoming HIV-1 immune evasion.
Quantitative Data Presentation
The efficacy of rILYd4 has been quantified in a series of in vitro experiments. The data below is summarized from studies using HIV-1 virions derived from various cell lines and primary patient samples.
Table 1: Effect of rILYd4 on Complement-Mediated Virolysis of HIV-1 from Cell Lines
| Cell Line Source of HIV-1 | Host Cell CD59 Status | Treatment Condition | Mean Virolysis (%) ± SD |
| THP-1 | CD59-Positive | Anti-gp120 Ab + Complement | ~5% |
| THP-1 | CD59-Positive | Anti-gp120 Ab + Complement + rILYd4 (20 µg/mL) | ~85% |
| U1 | CD59-Negative | Anti-gp120 Ab + Complement | ~90% |
| U1 | CD59-Negative | Anti-gp120 Ab + Complement + rILYd4 (20 µg/mL) | ~90% |
| Data extracted from Iglesias et al., J Immunol, 2010. Virolysis was quantified by measuring the release of viral p24 antigen. |
Table 2: Dose-Dependent Virolysis of HIV-1 (OM10 Cell-Derived) by rILYd4
| rILYd4 Concentration (µg/mL) | Mean Virolysis (%) ± SD |
| 0 | ~8% |
| 0.3 | ~20% |
| 1.25 | ~45% |
| 5.0 | ~75% |
| 20.0 | ~88% |
| Data estimated from dose-response curve in Iglesias et al., J Immunol, 2010, using anti-gp120/160 polyclonal Abs. |
Table 3: rILYd4 Enhancement of Virolysis of Primary HIV-1 Isolates
| Patient Plasma Source (for Abs) | Treatment Condition | Mean Virolysis of Primary HIV-1 Isolates (%) |
| HIV-1 Infected Pool | Complement Only | < 10% |
| HIV-1 Infected Pool | Complement + rILYd4 (20 µg/mL) | ~65% |
| Non-Infected Control | Complement + rILYd4 (20 µg/mL) | < 10% |
| Pooled data from experiments using plasma from 16 HIV-1 infected individuals and 6 different primary HIV-1 isolates, as presented in Iglesias et al., J Immunol, 2010. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are based on the methods described in the primary literature.
Generation and Purification of rILYd4
rILYd4 is a recombinant protein expressed in E. coli.
-
Cloning: The DNA sequence encoding domain 4 of Intermedilysin (ILYd4) is cloned into a suitable bacterial expression vector (e.g., pET series) containing an N-terminal polyhistidine (His6) tag to facilitate purification.
-
Expression: The expression vector is transformed into a competent E. coli strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture in LB medium with appropriate antibiotics. The starter culture is then used to inoculate a larger volume of media. Protein expression is induced at mid-log phase (OD600 ≈ 0.6-0.8) by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 1 mM. The culture is incubated for an additional 3-4 hours at 37°C.
-
Cell Lysis: Cells are harvested by centrifugation. The cell pellet is resuspended in lysis buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0) containing protease inhibitors. Cells are lysed via sonication on ice.
-
Purification: The lysate is clarified by centrifugation to pellet cellular debris. The supernatant, containing the soluble His-tagged rILYd4, is loaded onto a Ni-NTA affinity chromatography column. The column is washed with a wash buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0).
-
Elution: The rILYd4 protein is eluted from the column using an elution buffer containing a higher concentration of imidazole (e.g., 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).
-
Quality Control: The purity and size (~18.6 kDa) of the eluted protein are confirmed by SDS-PAGE and Coomassie blue staining. Protein concentration is determined using a standard assay (e.g., BCA or Bradford).
Complement-Mediated Virolysis Assay
This assay quantifies the lysis of HIV-1 virions by measuring the release of the p24 core antigen.
Caption: Experimental workflow for the HIV-1 virolysis assay.
Protocol Steps:
-
Virus Preparation: HIV-1 virions are harvested from the supernatant of infected cell cultures (e.g., THP-1, OM10, or primary PBMCs). The concentration of the virus stock is quantified using a standard HIV-1 p24 ELISA and diluted to a working concentration of 5 ng/mL of p24.
-
Pre-incubation: In a 96-well plate, 20 µL of the viral preparation is mixed with rILYd4 (at various concentrations) or culture medium (as a negative control). The plate is incubated for 30 minutes at 37°C.
-
Antibody Addition: Anti-HIV-1 specific antibodies (e.g., anti-gp120 monoclonal antibody or heat-inactivated plasma from HIV-1 positive patients) are added to the wells.
-
Complement Addition: Pooled normal human serum (HS) is added as a source of complement to a final concentration of 10% in a suitable buffer (e.g., GVB++). Heat-inactivated HS is used as a negative control for complement activity.
-
Virolysis Reaction: The plate is incubated for 30-60 minutes at 37°C to allow for complement activation and virolysis.
-
Quantification of p24 Release: The amount of p24 released from lysed virions is quantified using a commercial HIV-1 p24 antigen ELISA kit according to the manufacturer's instructions.
-
Data Analysis: The percentage of virolysis is calculated using the following formula: % Virolysis = [ (p24_sample - p24_no_complement) / (p24_max_lysis - p24_no_complement) ] * 100 Where p24_max_lysis is determined by treating the virus with a detergent like Triton X-100 to achieve 100% lysis.
HIV-1 Infectivity Assay
This assay measures the reduction in viral infectivity following treatment with rILYd4 and complement.
-
Virolysis Treatment: HIV-1 virions are treated with rILYd4, anti-HIV-1 Abs, and complement as described in the virolysis assay (Section 4.2).
-
Infection of Target Cells: The treated virus preparations are then added to permissive target cells, such as H9 cells or TZM-bl reporter cells, seeded in a 96-well plate.
-
Incubation: The cells are incubated for a period sufficient to allow infection and expression of viral proteins (typically 48-72 hours).
-
Readout:
-
For H9 cells: The supernatant is collected, and the amount of new p24 produced is quantified by ELISA. A reduction in p24 levels compared to controls indicates a loss of infectivity.
-
For TZM-bl cells: These cells contain an integrated luciferase reporter gene under the control of the HIV-1 LTR. Upon infection and Tat expression, luciferase is produced. The cells are lysed, and luciferase activity is measured using a luminometer. A decrease in luminescence indicates reduced infectivity.
-
-
Data Analysis: The percentage of infectivity is calculated relative to a control where the virus was treated with heat-inactivated complement.
Conclusion and Future Directions
The CD59 inhibitor rILYd4 effectively sensitizes both laboratory-adapted and primary isolates of HIV-1 to complement-mediated destruction. By specifically blocking a key immune evasion mechanism of the virus, rILYd4 restores the efficacy of endogenous anti-HIV-1 antibodies, transforming them into potent lytic agents. The data strongly suggest that inhibiting CD59 function is a viable therapeutic strategy to enhance the clearance of cell-free virions. This approach could be particularly valuable as an adjunct to current highly active antiretroviral therapy (HAART), which successfully suppresses viral replication but does not eliminate the viral reservoir. Further research should focus on the in vivo efficacy and safety of rILYd4, its potential to target latently infected cells that become reactivated, and the development of next-generation inhibitors with improved pharmacokinetic properties.
References
Initial Characterization of rILYd4 as an Anti-HIV-1 Agent: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial characterization of the recombinant fourth domain of intermedilysin (rILYd4) as a potent anti-HIV-1 agent. The primary mechanism of action for rILYd4 is the enhancement of complement-mediated virolysis of HIV-1 by inhibiting the human complement regulatory protein CD59.[1][2]
Core Concept: Overcoming HIV-1 Evasion of the Complement System
HIV-1 virions incorporate host cell membrane proteins, including the complement regulator CD59, into their envelope.[2] This incorporation protects the virus from destruction by the host's complement system, a key component of the innate immune response.[1][2] CD59 functions by preventing the formation of the Membrane Attack Complex (MAC), which would otherwise lead to viral lysis.
rILYd4 is a high-affinity inhibitor of human CD59. By binding to CD59 on the surface of HIV-1 virions, rILYd4 abrogates its protective function. This sensitization allows for the effective activation of the complement cascade by anti-HIV-1 antibodies, leading to MAC formation and subsequent virolysis.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the initial characterization of rILYd4's anti-HIV-1 activity.
Table 1: Dose-Dependent Effect of rILYd4 on Complement-Mediated Virolysis of HIV-1
| rILYd4 Concentration (µg/mL) | Percent Virolysis (%) |
| 0 | ~10 |
| 0.1 | ~20 |
| 1 | ~40 |
| 10 | ~75 |
| 20 | ~80 |
Data is approximated from graphical representations in the source material and represents the effect on HIV-1 derived from CD59-positive cells in the presence of anti-HIV-1 antibodies and complement.
Table 2: Effect of rILYd4 on HIV-1 Virolysis in CD59-Positive and CD59-Negative Cell Lines
| Cell Line | CD59 Expression | Treatment | Percent Virolysis (%) |
| THP-1 | Positive | Anti-HIV-1 Ab + Complement | ~15 |
| THP-1 | Positive | rILYd4 + Anti-HIV-1 Ab + Complement | ~85 |
| U1 | Negative | Anti-HIV-1 Ab + Complement | ~90 |
| U1 | Negative | rILYd4 + Anti-HIV-1 Ab + Complement | ~90 |
This table demonstrates that rILYd4's effect is dependent on the presence of CD59 on the virions.
Experimental Protocols
Generation and Purification of rILYd4
The recombinant fourth domain of intermedilysin (rILYd4), a 114 amino acid protein with a molecular weight of 18.6 kDa, was expressed in E. coli. Purification was achieved through standard protein purification techniques, and the purity was confirmed by SDS-PAGE and Coomassie Blue staining.
Virolysis Assay
This protocol outlines the key steps to assess the complement-mediated virolysis of HIV-1 in the presence of rILYd4.
a. Virus Preparation:
-
Culture HIV-1 infected human monocytic cell lines, such as the CD59-positive THP-1 and CD59-negative U1 cells.
-
Harvest the cell culture supernatant containing HIV-1 virions.
-
Concentrate and purify the viral particles.
b. Virolysis Reaction:
-
Pre-incubate the purified HIV-1 virions with a specified concentration of rILYd4 (e.g., 20 µg/mL) or a control buffer.
-
Add anti-HIV-1 envelope antibodies (e.g., anti-gp120 monoclonal antibody).
-
Introduce a source of complement, typically normal human serum (HS). As a negative control, use heat-inactivated human serum (HIS), as heat treatment inactivates the complement system.
-
Incubate the reaction mixture to allow for complement activation and virolysis.
c. Quantification of Virolysis:
-
Measure the release of the HIV-1 core protein p24 from the lysed viral particles using a p24 ELISA.
-
Use a lysis agent like Triton X-100 to establish 100% virolysis for normalization.
-
Calculate the percentage of virolysis relative to the Triton X-100 control.
Flow Cytometry Analysis of CD59 Expression
This protocol is used to confirm the presence or absence of CD59 on the surface of the host cells from which the HIV-1 virions are derived.
-
Harvest the cells of interest (e.g., THP-1 and U1).
-
Incubate the cells with a primary antibody specific for human CD59.
-
As a control, incubate a separate aliquot of cells with an isotype-matched control antibody.
-
Wash the cells to remove unbound primary antibody.
-
Incubate the cells with a fluorescently labeled secondary antibody that binds to the primary antibody.
-
Analyze the cells using a flow cytometer to detect the fluorescence intensity, which corresponds to the level of CD59 expression.
Visualizations
Signaling Pathway: rILYd4-Mediated Enhancement of Complement Virolysis
References
- 1. A High-Affinity Inhibitor of Human CD59 Enhances Complement-Mediated Virolysis of HIV-1: Implications for Treatment of HIV-1/AIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] A High-Affinity Inhibitor of Human CD59 Enhances Complement-Mediated Virolysis of HIV-1: Implications for Treatment of HIV-1/AIDS | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide: The Structural Biology of rILYd4 and Human CD59 Interaction
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural and functional interactions between the recombinant domain 4 of Intermedilysin (rILYd4) and its human receptor, CD59. This interaction is of significant interest in the fields of immunology and oncology due to rILYd4's ability to inhibit CD59, a key complement regulatory protein, thereby enhancing the efficacy of complement-dependent cytotoxicity (CDC) in cancer therapy.
Introduction to rILYd4 and Human CD59
Human CD59 is a glycosylphosphatidylinositol (GPI)-anchored membrane protein that plays a crucial role in protecting host cells from the lytic activity of the complement system. It achieves this by binding to the C8 and C9 components of the assembling Membrane Attack Complex (MAC), thereby preventing pore formation. Many cancer cells overexpress CD59, which contributes to their resistance to complement-mediated killing by therapeutic antibodies.
Intermedilysin (ILY) is a pore-forming toxin produced by Streptococcus intermedius. Its specificity for human cells is conferred by its C-terminal domain 4 (D4), which binds with high affinity to human CD59. A recombinant, non-lytic form of this domain, rILYd4, has been developed as a potent and specific inhibitor of human CD59. By binding to the same site on CD59 as C8 and C9, rILYd4 competitively blocks CD59's protective function, rendering cells susceptible to MAC-induced lysis.
Structural Biology of the rILYd4-hCD59 Complex
The three-dimensional structure of the complex between rILYd4 and human CD59 has been elucidated by X-ray crystallography, providing a detailed view of their interaction at the molecular level.
Key Structural Features:
-
Overall Architecture: The crystal structure reveals a compact globular complex. Human CD59 is a relatively small, disulfide-rich protein, while rILYd4 adopts a β-sandwich fold characteristic of the MACPF/CDC domain 4.
-
Binding Interface: The interaction is primarily mediated by residues within domain 4 of ILY and a specific region on the outer face of CD59. This interface involves a combination of hydrogen bonds, salt bridges, and hydrophobic interactions, contributing to the high affinity and specificity of the binding.
-
Mechanism of Inhibition: The binding site of rILYd4 on CD59 directly overlaps with the binding sites for the complement proteins C8 and C9. This steric hindrance is the primary mechanism by which rILYd4 inhibits the function of CD59, preventing it from interfering with the assembly of the MAC pore.
Quantitative Interaction Data
The binding affinity of rILYd4 for human CD59 has been quantified using various biophysical techniques. The following table summarizes the key quantitative data available in the literature.
| Parameter | Value | Method | Species | Reference |
| K | 4.29 x 10 M | Surface Plasmon Resonance (SPR) | Human | |
| ED | 33 nmol/L | Complement-Dependent Cytotoxicity (CDC) Assay | Human |
Note: The Kd value was determined for the full-length native Intermedilysin (ILY), of which rILYd4 is a domain. The ED50 value represents the effective concentration of rILYd4 required to achieve 50% of the maximum enhancement of rituximab-mediated CDC in a specific cancer cell line.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to study the rILYd4-hCD59 interaction.
Expression and Purification of Recombinant rILYd4
Recombinant ILYd4 is typically expressed in Escherichia coli due to the high yields and ease of genetic manipulation.
Protocol Outline:
-
Cloning: The DNA sequence encoding domain 4 of Intermedilysin is cloned into a suitable bacterial expression vector, often with an N- or C-terminal purification tag (e.g., His-tag).
-
Transformation: The expression vector is transformed into a competent E. coli strain (e.g., BL21(DE3)).
-
Expression: Bacterial cultures are grown to mid-log phase, and protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Lysis: The bacterial cells are harvested by centrifugation and lysed using sonication or high-pressure homogenization in a suitable lysis buffer.
-
Purification: The soluble lysate is clarified by centrifugation, and rILYd4 is purified using affinity chromatography corresponding to the tag (e.g., Ni-NTA resin for His-tagged protein).
-
Further Purification (Optional): Size-exclusion chromatography can be used as a final polishing step to remove aggregates and ensure a homogenous protein preparation.
-
Quality Control: The purity and identity of the recombinant protein are confirmed by SDS-PAGE and Western blotting.
Surface Plasmon Resonance (SPR) Analysis
SPR is a label-free technique used to measure the kinetics and affinity of biomolecular interactions in real-time.
Protocol Outline:
-
Chip Preparation: A sensor chip (e.g., CM5) is activated for ligand immobilization.
-
Ligand Immobilization: Recombinant human CD59 is immobilized onto the sensor chip surface. A reference flow cell is typically prepared in parallel to subtract non-specific binding.
-
Analyte Injection: A series of concentrations of rILYd4 (the analyte) are injected over the sensor chip surface.
-
Data Acquisition: The binding of rILYd4 to the immobilized CD59 is monitored in real-time as a change in resonance units (RU). The association and dissociation phases are recorded.
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
X-ray Crystallography
This technique is used to determine the three-dimensional atomic structure of the rILYd4-hCD59 complex.
Protocol Outline:
-
Complex Formation: Purified rILYd4 and hCD59 are mixed in a specific molar ratio to form the complex.
-
Purification of the Complex: The rILYd4-hCD59 complex is purified from any unbound protein using size-exclusion chromatography.
-
Crystallization: The purified complex is subjected to high-throughput crystallization screening using various precipitants, buffers, and additives.
-
Crystal Optimization: The initial crystallization conditions are optimized to obtain large, well-diffracting crystals.
-
Data Collection: The crystals are cryo-protected and exposed to a high-intensity X-ray beam at a synchrotron source. The diffraction pattern is recorded.
-
Structure Determination: The diffraction data is processed, and the crystal structure is solved using molecular replacement or other phasing methods.
-
Model Building and Refinement: An atomic model of the complex is built into the electron density map and refined to high resolution.
Complement-Dependent Cytotoxicity (CDC) Assay
This cell-based assay is used to assess the ability of rILYd4 to enhance the killing of cancer cells by complement-activating therapeutic antibodies.
Protocol Outline:
-
Cell Seeding: Target cancer cells (e.g., lymphoma or leukemia cell lines) are seeded into a 96-well plate.
-
rILYd4 and Antibody Incubation: The cells are pre-incubated with a fixed concentration of a therapeutic antibody (e.g., Rituximab) and varying concentrations of rILYd4.
-
Complement Addition: A source of active complement, typically normal human serum, is added to the wells.
-
Incubation: The plate is incubated at 37°C to allow for complement activation and cell lysis.
-
Viability Measurement: Cell viability is assessed using a suitable method, such as a colorimetric assay (e.g., AlamarBlue) or by staining with a viability dye (e.g., propidium iodide) followed by flow cytometry.
-
Data Analysis: The percentage of cell lysis is calculated for each condition, and the ED50 of rILYd4 is determined.
Flow Cytometry Analysis of CD59 Internalization
Flow cytometry can be used to monitor the expression of CD59 on the cell surface following treatment with rILYd4.
Protocol Outline:
-
Cell Treatment: Cells are treated with rILYd4 for various time points.
-
Staining: The cells are stained with a fluorescently labeled primary antibody specific for human CD59.
-
Data Acquisition: The fluorescence intensity of the stained cells is measured using a flow cytometer.
-
Data Analysis: The mean fluorescence intensity (MFI) of the cell population is quantified. A decrease in MFI over time indicates the internalization and/or degradation of CD59 from the cell surface.
Mandatory Visualizations
The following diagrams illustrate key experimental workflows and biological pathways related to the rILYd4-hCD59 interaction.
Molecular Basis for rILYd4 Specificity for Human CD59: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the molecular interactions underpinning the specificity of recombinant Intermedilysin domain 4 (rILYd4) for human CD59. Designed for researchers, scientists, and drug development professionals, this document details the quantitative binding data, experimental methodologies, and key structural features that govern this interaction.
Introduction
Intermedilysin (ILY), a cholesterol-dependent cytolysin (CDC) secreted by Streptococcus intermedius, exhibits a unique specificity for human cells. This specificity is conferred by its C-terminal domain 4 (D4), which recognizes and binds to the human complement regulatory protein CD59.[1][2] The recombinant form of this domain, rILYd4, is a 114-amino acid peptide that retains the high-affinity binding to human CD59 without the pore-forming activity of the full-length toxin.[3][4] This property has made rILYd4 a valuable research tool and a potential therapeutic agent for enhancing complement-dependent cytotoxicity (CDC) in cancer cells that overexpress CD59.[3] Understanding the molecular basis of the rILYd4-CD59 interaction is crucial for the development of novel therapeutics and for dissecting the mechanisms of CDC evasion by cancer cells.
Quantitative Data Presentation
The binding of rILYd4 to human CD59 is characterized by a high affinity, as determined by surface plasmon resonance (SPR). The following table summarizes the key quantitative data for the interaction between the full-length Intermedilysin (of which rILYd4 is the binding domain) and human CD59.
| Parameter | Value | Method | Reference |
| Affinity (K_D) | 4.9 nM | Surface Plasmon Resonance |
Note: As rILYd4 constitutes the entirety of the CD59-binding domain of Intermedilysin, this affinity value is considered representative of the rILYd4-CD59 interaction.
Structural Basis of Interaction
The high-affinity and specific interaction between rILYd4 and human CD59 is underpinned by a precise structural complementarity. The crystal structure of the Intermedilysin-CD59 complex has been resolved, revealing the key residues and interfaces involved in binding.
The primary binding site involves a side-to-side contact between a β-hairpin extension of ILY domain 4 and the core β-sheet of CD59. This interaction is stabilized by a combination of hydrophobic stacking and a network of hydrogen bonds and salt bridges.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the rILYd4-CD59 interaction.
Surface Plasmon Resonance (SPR) for Binding Affinity Measurement
This protocol outlines the general procedure for determining the binding kinetics and affinity of rILYd4 to human CD59.
Objective: To quantify the association (k_on) and dissociation (k_off) rate constants and to calculate the equilibrium dissociation constant (K_D).
Materials:
-
Biacore™ instrument (or equivalent SPR system)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Recombinant human CD59 (soluble, without GPI anchor)
-
Recombinant rILYd4
-
HBS-EP+ buffer (or similar running buffer)
-
Regeneration solution (e.g., Glycine-HCl, pH 2.0)
Procedure:
-
Chip Immobilization:
-
Activate the CM5 sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
Inject recombinant human CD59 (e.g., at 10 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface to achieve the desired immobilization level (e.g., ~1000 RU).
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5, for 7 minutes.
-
A reference flow cell should be prepared similarly but without the injection of CD59.
-
-
Binding Analysis:
-
Prepare a dilution series of rILYd4 in running buffer (e.g., ranging from 0.1 nM to 100 nM).
-
Inject the rILYd4 solutions over the immobilized CD59 and reference flow cells at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 180 seconds).
-
Allow for dissociation in running buffer for a defined time (e.g., 600 seconds).
-
Regenerate the sensor surface between each concentration by injecting the regeneration solution (e.g., a short pulse of Glycine-HCl, pH 2.0).
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes and non-specific binding.
-
Fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine the k_on, k_off, and K_D values.
-
X-ray Crystallography for Structural Determination
This protocol provides a general workflow for the crystallization and structure determination of the rILYd4-CD59 complex.
Objective: To obtain a high-resolution three-dimensional structure of the rILYd4-CD59 complex.
Materials:
-
Purified, soluble recombinant human CD59
-
Purified recombinant rILYd4 (or a disulfide-locked ILY mutant for stability)
-
Crystallization screening kits
-
Cryoprotectant solutions
-
X-ray diffraction equipment (synchrotron source recommended)
Procedure:
-
Protein Expression and Purification:
-
Express soluble human CD59 (lacking the GPI anchor) and rILYd4 separately in a suitable expression system (e.g., E. coli or mammalian cells).
-
Purify each protein to homogeneity using a combination of chromatography techniques (e.g., affinity, ion-exchange, and size-exclusion chromatography).
-
-
Complex Formation and Purification:
-
Mix purified rILYd4 and CD59 in a slight molar excess of one component.
-
Incubate to allow for complex formation.
-
Purify the complex from any unbound protein using size-exclusion chromatography.
-
-
Crystallization:
-
Concentrate the purified complex to a suitable concentration (e.g., 5-10 mg/mL).
-
Perform sparse-matrix screening of crystallization conditions using commercially available screens at different temperatures. The hanging-drop or sitting-drop vapor-diffusion method is commonly used.
-
Optimize initial crystal hits by varying precipitant concentration, pH, and additives.
-
-
Data Collection and Structure Determination:
-
Cryo-protect the crystals by soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) before flash-cooling in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data (indexing, integration, and scaling).
-
Solve the structure using molecular replacement, using existing structures of homologous proteins as search models if available.
-
Refine the atomic model against the experimental data and validate the final structure.
-
Complement-Dependent Cytotoxicity (CDC) Assay
This protocol describes how to assess the ability of rILYd4 to enhance CDC in CD59-expressing cells.
Objective: To measure the potentiation of antibody-mediated complement-dependent lysis of target cells by rILYd4.
Materials:
-
CD59-expressing target cells (e.g., rituximab-resistant lymphoma cells)
-
Therapeutic antibody (e.g., Rituximab)
-
Normal Human Serum (NHS) as a source of complement
-
Heat-inactivated NHS (iNHS) as a negative control
-
rILYd4
-
Cell viability reagent (e.g., AlamarBlue, Propidium Iodide)
-
96-well cell culture plates
Procedure:
-
Cell Plating:
-
Seed the target cells into a 96-well plate at a density of 2 x 10^6 cells/mL.
-
-
Treatment:
-
Add varying concentrations of rILYd4 to the appropriate wells.
-
Add the therapeutic antibody at a fixed concentration (e.g., 10-20 µg/mL).
-
Add NHS to a final concentration of 20-25%.
-
Include control wells with cells only, cells + antibody + iNHS, and cells + rILYd4 + iNHS.
-
-
Incubation:
-
Incubate the plate at 37°C for a defined period (e.g., 3 hours).
-
-
Viability Measurement:
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., fluorescence or absorbance) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell lysis for each condition relative to a positive control (e.g., cells lysed with a detergent like Triton X-100) and a negative control (cells in media alone).
-
Visualizations
The following diagrams illustrate key pathways and workflows related to the rILYd4-CD59 interaction.
References
- 1. Identification of the high affinity binding site in the Streptococcus intermedius toxin intermedilysin for its membrane receptor, the human complement regulator CD59 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human CD59 is a receptor for the cholesterol-dependent cytolysin intermedilysin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human CD59 inhibitor sensitizes rituximab resistant lymphoma cells to complement-mediated cytolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unveiling CD59-Antibody Interactions to Design Paratope-Mimicking Peptides for Complement Modulation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Early-Stage Research on Complement-Mediated Virolysis of HIV-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
The complement system, a cornerstone of innate immunity, plays a dual role in HIV-1 pathogenesis. While it can contribute to viral control through mechanisms such as complement-mediated virolysis (CMV), HIV-1 has evolved sophisticated strategies to evade this potent immune surveillance. This technical guide provides an in-depth overview of the core principles and experimental methodologies essential for early-stage research into the complement-mediated lysis of HIV-1. We detail key experimental protocols, present quantitative data on the interplay between viral and host factors, and visualize the complex signaling pathways and experimental workflows. A comprehensive understanding of these interactions is paramount for the development of novel therapeutic strategies aimed at harnessing the lytic power of the complement system against HIV-1.
Introduction: The Double-Edged Sword of Complement in HIV-1 Infection
The complement system comprises a cascade of plasma proteins that, upon activation, can lead to the opsonization of pathogens for phagocytosis, the recruitment of inflammatory cells, and the direct lysis of pathogens through the formation of the Membrane Attack Complex (MAC)[1][2]. In the context of HIV-1, all three major complement activation pathways—classical, lectin, and alternative—can be initiated.
-
The Classical Pathway is primarily triggered by antibodies bound to the viral envelope glycoproteins gp120 and gp41[1][2]. However, direct, antibody-independent activation can also occur through the binding of C1q to gp41[3].
-
The Lectin Pathway is initiated by the binding of mannan-binding lectin (MBL) to the high-mannose glycans on the surface of gp120.
-
The Alternative Pathway , while less defined in its direct initiation by HIV-1, can serve as an amplification loop for the other two pathways.
Despite these activation mechanisms, HIV-1 is remarkably resistant to complement-mediated lysis in vivo. This resistance is largely attributed to the incorporation of host-derived complement regulatory proteins, such as CD55 (Decay-Accelerating Factor) and CD59 (Protectin), into the budding virion's envelope. These proteins effectively inhibit the formation and function of the C3 convertases and the MAC, respectively. Furthermore, HIV-1 can recruit soluble complement regulators, such as Factor H, to its surface via interactions with gp41, further dampening the complement cascade.
Understanding the delicate balance between complement activation and viral evasion is critical for developing strategies to enhance the virolytic potential of the complement system against HIV-1.
Key Signaling Pathways and Experimental Workflows
Visualizing the intricate molecular interactions is crucial for a comprehensive understanding of complement-mediated virolysis of HIV-1. The following diagrams, generated using the DOT language, illustrate the core signaling pathways and a typical experimental workflow.
Complement Activation Pathways Leading to HIV-1 Virolysis
Caption: Complement activation pathways leading to the formation of the Membrane Attack Complex (MAC) and subsequent virolysis of HIV-1.
HIV-1 Evasion of Complement-Mediated Virolysis
Caption: Mechanisms employed by HIV-1 to evade complement-mediated lysis, including the incorporation of host complement regulatory proteins and the recruitment of soluble regulators.
Experimental Workflow for Assessing Complement-Mediated Virolysis
References
Unraveling the Origins and Therapeutic Potential of rILYd4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of rILYd4, a recombinant protein originating from Streptococcus intermedius. It details the molecular origins of rILYd4 as the fourth domain of the cytolytic toxin Intermedilysin (ILY) and its subsequent development as a potent and specific inhibitor of human CD59. This document elucidates the mechanism by which rILYd4 enhances complement-dependent cytotoxicity (CDC) of therapeutic antibodies, offering a promising strategy to overcome resistance in B-cell malignancies. Detailed experimental protocols, quantitative data summaries, and signaling pathway diagrams are provided to facilitate further research and development in this area.
Introduction: From Bacterial Toxin to Therapeutic Adjuvant
Streptococcus intermedius, a gram-positive bacterium, is a commensal organism of the human oral cavity and gastrointestinal tract but can also act as an opportunistic pathogen, frequently associated with abscess formation[1][2]. A key virulence factor produced by pathogenic strains of S. intermedius is Intermedilysin (ILY), a cholesterol-dependent cytolysin (CDC) with a unique and potent specificity for human cells[3][4][5]. This human-specific tropism is attributed to its reliance on the human glycosylphosphatidylinositol (GPI)-anchored protein CD59 as its cellular receptor, a departure from other CDCs that primarily recognize cholesterol in the cell membrane.
The interaction between ILY and human CD59 is mediated by the C-terminal domain 4 (D4) of the toxin. This observation led to the innovative development of a recombinant form of this domain, a 114-amino acid peptide named rILYd4. rILYd4 retains the high-affinity binding to human CD59 but lacks the pore-forming domains of the full-length ILY, rendering it non-cytolytic. Instead, rILYd4 functions as a specific inhibitor of CD59.
CD59 is a critical membrane complement regulatory protein that protects host cells from complement-mediated damage by preventing the formation of the membrane attack complex (MAC). In the context of cancer, particularly B-cell malignancies, overexpression of CD59 is a known mechanism of resistance to therapeutic monoclonal antibodies like rituximab and ofatumumab, which rely on CDC for their efficacy. By inhibiting CD59, rILYd4 has emerged as a promising adjuvant in cancer therapy, capable of sensitizing resistant cancer cells to the cytotoxic effects of these antibodies.
The Molecular Origins of rILYd4
rILYd4 is a product of targeted protein engineering, derived from the ily gene found exclusively in S. intermedius. The full-length Intermedilysin protein is a 54 kDa molecule that, like other CDCs, is secreted as a water-soluble monomer. Upon binding to human CD59 on the cell surface, ILY oligomerizes to form a prepore complex, which then undergoes a conformational change to insert a large β-barrel pore into the cell membrane, leading to cell lysis.
The domain structure of ILY is crucial to its function, with domain 4 being responsible for receptor recognition. Researchers identified that this domain could be expressed independently and would competitively inhibit the binding of the full-length toxin. This led to the hypothesis that a recombinant domain 4 could act as a CD59 inhibitor. Subsequent studies confirmed that rILYd4 binds to the functional site of human CD59, thereby preventing its interaction with components of the MAC and abrogating its protective function.
Mechanism of Action: Enhancing Complement-Dependent Cytotoxicity
The primary therapeutic application of rILYd4 is to enhance the CDC of anti-cancer monoclonal antibodies. The mechanism of this enhancement is a direct consequence of its inhibition of CD59.
The Complement Cascade and the Role of CD59
Therapeutic antibodies such as rituximab and ofatumumab, which target the CD20 antigen on B-cells, initiate the classical complement pathway. This leads to a cascade of enzymatic reactions culminating in the formation of the C5b-9 complex, also known as the Membrane Attack Complex (MAC). The MAC inserts into the cancer cell membrane, creating a pore that disrupts the osmotic balance and leads to cell lysis.
CD59 acts as a crucial checkpoint at the final stage of this cascade. It binds to the C8 and C9 components of the assembling MAC, preventing the polymerization of C9 and the formation of a functional pore. In many B-cell malignancies, the upregulation of CD59 on the cell surface is a significant factor in the development of resistance to antibody-based therapies.
rILYd4-mediated Inhibition of CD59
rILYd4 exerts its function by binding to CD59 and inducing its rapid internalization and subsequent degradation in lysosomes. This effectively removes CD59 from the cell surface, leaving the cell vulnerable to MAC-induced lysis. Studies have shown that treatment with rILYd4 leads to a significant increase in the deposition of C9 on antibody-treated cells, confirming the enhanced formation of the MAC. Importantly, rILYd4 does not affect the earlier steps of the complement cascade, such as C1q binding or C3b(i) deposition.
The following diagram illustrates the signaling pathway of CDC enhanced by rILYd4:
References
Preliminary Studies on rILYd4's Effect on HIV-Infected Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Immunodeficiency Virus (HIV) has evolved sophisticated mechanisms to evade the host immune system. One such strategy involves the incorporation of host-cell-derived complement regulatory proteins, such as CD59, into the viral envelope. This acquisition renders the virus resistant to complement-mediated virolysis, a critical arm of the innate immune response. The recombinant protein rILYd4, a high-affinity inhibitor of human CD59, has emerged as a promising preclinical candidate to counteract this viral defense mechanism. This technical guide provides an in-depth overview of the preliminary studies investigating the effect of rILYd4 on HIV-infected cells, with a focus on its mechanism of action, experimental validation, and potential as a therapeutic agent.
rILYd4 is the recombinant form of domain 4 of intermedilysin (ILY), a cytolytic toxin produced by Streptococcus intermedius.[1] ILY is a pore-forming toxin that specifically targets human cells by binding with high affinity to human CD59 (hCD59).[1] By binding to the active site of hCD59, rILYd4 effectively inhibits its function, thereby sensitizing HIV-1 virions and HIV-infected cells to the lytic activity of the complement system.[1]
Mechanism of Action: Overcoming Viral Resistance
HIV-1 virions, upon budding from an infected host cell, incorporate host-derived CD59 into their lipid envelope. CD59 is a key regulator of the complement system, specifically inhibiting the formation of the Membrane Attack Complex (MAC) on the cell surface. The MAC is the terminal effector of the complement cascade, forming a pore in the target membrane that leads to cell lysis. By displaying CD59 on their surface, HIV-1 virions effectively shield themselves from this potent arm of the innate immune system.
rILYd4 directly counteracts this by binding to and inhibiting the function of virion-associated CD59. This inhibition restores the activity of the complement cascade, allowing for the formation of the MAC on the viral envelope and subsequent virolysis. This action is particularly significant as it can be triggered by anti-HIV-1 antibodies present in the plasma of infected individuals, suggesting a potential for synergy with the host's own adaptive immune response.[1]
Data Presentation
The following tables summarize the key findings from preliminary studies on rILYd4.
| Cell Line | CD59 Expression | Effect of rILYd4 on Complement-Mediated Virolysis | Reference |
| THP-1 (human monocytic) | Positive | Pre-incubation with rILYd4 rendered resistant virions sensitive to complement-mediated lysis. | [1] |
| U1 (human monocytic) | Negative | Virions were already sensitive to complement; rILYd4 had no significant additional effect. |
| Source of HIV-1 | Treatment | Outcome | Reference |
| Primary isolates from PBMCs of HIV-1-infected patients | Pre-incubation with rILYd4 followed by exposure to plasma from HIV-1-positive individuals (as a source of anti-HIV-1 Abs and complement) | Significantly increased complement-mediated lysis of all primary isolates tested. | |
| HIV-1 virions from CD59-positive cell lines | Pre-incubation with rILYd4 (20 µg/ml) and treatment with anti-HIV-1 gp120 monoclonal Ab plus serum | Rendered the virus sensitive to complement-mediated lysis. |
| Safety Assessment | Cell Type | Observation | Reference |
| Bystander effect evaluation | Erythrocytes and PBMCs from HIV-1-infected patients | rILYd4, in combination with serum or plasma from HIV-1-infected patients, did not mediate complement-mediated lysis of these cells. |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the preliminary studies of rILYd4.
Expression and Purification of rILYd4
-
Expression System: E. coli
-
Purification: The recombinant protein (MW, 18.6 kDa) was purified to homogeneity. The specific details of the purification protocol (e.g., chromatography techniques) are not provided in the abstracts but would likely involve standard methods such as affinity and size-exclusion chromatography.
Assessment of CD59 Expression
-
Technique: Flow Cytometry (FACS)
-
Procedure:
-
HIV-1-infected human monocytic cell lines (THP-1 and U1) were stained with an anti-human CD59 specific antibody.
-
An isotype-matched antibody was used as a negative control.
-
The cells were analyzed by flow cytometry to determine the level of CD59 expression on the cell surface.
-
Complement-Mediated Virolysis Assay
-
Objective: To determine the sensitivity of HIV-1 virions to complement-mediated lysis in the presence or absence of rILYd4.
-
Procedure:
-
HIV-1 particles were derived from either CD59-positive (THP-1) or CD59-negative (U1) cell lines.
-
Viral preparations were pre-incubated with rILYd4 (e.g., 20 µg/ml) or a control medium.
-
The treated virions were then incubated with an anti-HIV-1 gp120 monoclonal antibody.
-
Normal human serum was added as a source of complement. Heat-inactivated serum was used as a negative control.
-
Virolysis was quantified by measuring the release of the viral p24 antigen using an enzyme-linked immunosorbent assay (ELISA).
-
Virolysis Assay with Primary HIV-1 Isolates
-
Objective: To assess the efficacy of rILYd4 on clinically relevant HIV-1 strains.
-
Procedure:
-
Primary HIV-1 isolates were obtained from peripheral blood mononuclear cells (PBMCs) of HIV-1-infected patients.
-
The isolates were pre-incubated with or without rILYd4.
-
Heat-inactivated plasma from HIV-1-positive individuals was added as a source of anti-HIV-1 antibodies.
-
Pooled normal human serum was added as a source of complement.
-
Virolysis was measured, likely by p24 ELISA as in the previous protocol.
-
Conclusion and Future Directions
The preliminary studies on rILYd4 provide compelling evidence for its potential as a novel anti-HIV-1 therapeutic agent. By specifically targeting the host-derived CD59 on the viral envelope, rILYd4 circumvents a key viral immune evasion mechanism and enhances the natural ability of the complement system to destroy the virus. The lack of significant bystander effects on host cells in these initial experiments is also a promising indicator of its potential safety profile.
Further preclinical development is warranted to fully evaluate the therapeutic potential of rILYd4. This should include in vivo studies in relevant animal models to assess its efficacy, pharmacokinetics, and safety. Additionally, optimizing the formulation and delivery of rILYd4 will be crucial for its translation into a clinical candidate. The findings presented in this guide underscore the potential of targeting host-derived viral defense mechanisms as a viable strategy in the ongoing effort to develop new and effective treatments for HIV/AIDS.
References
Foundational Research into GPI-Anchored Proteins in HIV-1 Budding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the critical role of Glycosylphosphatidylinositol (GPI)-anchored proteins and their associated membrane microdomains in the budding process of the Human Immunodeficiency Virus Type 1 (HIV-1). Understanding these fundamental interactions provides a platform for the development of novel therapeutic strategies aimed at disrupting the viral life cycle. This document outlines the key molecular players, summarizes quantitative data, provides detailed experimental protocols, and visualizes the complex biological pathways and workflows involved.
The Role of Lipid Rafts and GPI-Anchored Proteins in HIV-1 Egress
HIV-1 assembly and budding are not random events on the plasma membrane of an infected host cell. Instead, the virus strategically hijacks specific, highly organized microdomains known as lipid rafts.[1][2][3] These domains are enriched in cholesterol, sphingolipids, and a variety of proteins, including a significant concentration of GPI-anchored proteins.[4][5] The HIV-1 Gag polyprotein, the primary structural protein of the virus, is targeted to these rafts, effectively marking them as sites for viral assembly and subsequent budding. This selective budding process results in the incorporation of host cell GPI-anchored proteins into the viral envelope.
Several key GPI-anchored proteins have been identified in the HIV-1 virion, where they can play a role in the virus's survival and infectivity. These include the complement regulatory proteins CD55 (Decay-Accelerating Factor) and CD59, which protect the virus from the host's complement system, a key component of the innate immune response. Another GPI-anchored protein, Thy-1, has also been found to be incorporated into HIV-1 particles. The enrichment of these proteins in the viral envelope is a direct consequence of the budding process occurring within lipid rafts.
Conversely, some host proteins that are excluded from lipid rafts, such as the transmembrane phosphatase CD45, are notably absent from HIV-1 virions, despite their high abundance on the T-cell surface. This selective incorporation and exclusion of host proteins underscores the importance of lipid rafts as the specific platforms for HIV-1 budding.
A unique player in this process is Tetherin (also known as BST-2 or CD317), a GPI-anchored protein that functions as a host restriction factor. Instead of being a passive component, Tetherin actively inhibits the release of nascent virions by physically tethering them to the cell surface. To counteract this defense mechanism, HIV-1 has evolved the accessory protein Vpu, which directly antagonizes Tetherin, leading to its degradation and allowing for efficient viral release.
Quantitative Data on GPI-Anchored Proteins and HIV-1 Budding
The following tables summarize key quantitative findings from foundational research in this area.
| Parameter | Finding | Cell Type | Reference |
| Gag Protein Enrichment in Lipid Rafts | |||
| Myristoylated Gag Enrichment | 9-to-1 enrichment in lipid rafts compared to non-raft membranes | Jurkat cells | |
| Effect of Lipid Raft Disruption on HIV-1 Production | |||
| Cholesterol Depletion (10-20 mM MβCD) | 70-80% reduction in the release of virion-associated p24 | HeLa cells | |
| Cholesterol Depletion (10 mM MβCD) | 3-fold reduction in virus release | Jurkat cells | |
| Incorporation of GPI-Anchored Proteins into HIV-1 Virions | |||
| CD55 (DAF) | Enriched in virions | Human T-cell lines | |
| CD59 | Enriched in virions | Human T-cell lines | |
| Thy-1 | Enriched in virions | Human T-cell lines |
Experimental Protocols
This section details the methodologies for key experiments cited in the study of GPI-anchored proteins and HIV-1 budding.
Isolation of Detergent-Resistant Membranes (DRMs) / Lipid Rafts
This protocol is used to isolate lipid rafts from other cellular membranes based on their resistance to non-ionic detergents at low temperatures.
Materials:
-
TNE buffer (25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM EDTA)
-
Triton X-100
-
Sucrose solutions (40%, 30%, and 5% w/v in TNE)
-
Dounce homogenizer
-
Ultracentrifuge with a swinging bucket rotor (e.g., SW41)
Procedure:
-
Harvest approximately 2 x 107 T-cells by centrifugation.
-
Wash the cells with ice-cold TNE buffer.
-
Lyse the cells in 1 ml of ice-cold TNE containing 1% Triton X-100 for 30 minutes on ice.
-
Homogenize the lysate with 10-15 strokes in a Dounce homogenizer.
-
Mix the lysate with an equal volume of 80% sucrose in TNE to achieve a final concentration of 40% sucrose.
-
Layer the 40% sucrose-lysate mixture at the bottom of an ultracentrifuge tube.
-
Carefully overlay with 7 ml of 30% sucrose in TNE, followed by 3 ml of 5% sucrose in TNE.
-
Centrifuge at 200,000 x g for 16-18 hours at 4°C.
-
DRMs will be visible as an opaque band at the 5%/30% sucrose interface. Carefully collect this fraction.
-
Analyze the protein composition of the collected fractions by Western blotting using antibodies against raft markers (e.g., CD59) and non-raft markers (e.g., CD45).
HIV-1 Budding and Release Assay
This assay quantifies the production of new viral particles from infected cells.
Materials:
-
HIV-1 infected cells (e.g., Jurkat)
-
Complete RPMI-1640 medium
-
[35S]methionine/cysteine labeling medium
-
Lysis buffer (e.g., RIPA buffer)
-
p24 ELISA kit
-
Ultracentrifuge
Procedure:
-
Culture HIV-1 infected cells to a desired density.
-
(Optional, for metabolic labeling) Starve cells in methionine/cysteine-free medium for 30 minutes.
-
Pulse-label the cells with [35S]methionine/cysteine for a defined period (e.g., 90 minutes).
-
Chase with complete medium for a specified time to allow for virus budding.
-
Collect the cell culture supernatant.
-
Clarify the supernatant by low-speed centrifugation to remove cell debris.
-
Pellet the virions from the clarified supernatant by ultracentrifugation (e.g., 100,000 x g for 2 hours) through a 20% sucrose cushion.
-
Lyse the pelleted virions and the producer cells separately.
-
Quantify the amount of viral protein (e.g., p24) in the cell lysate and the virion lysate using a p24 ELISA or by immunoprecipitation and SDS-PAGE if metabolically labeled.
-
The budding efficiency can be calculated as the ratio of virion-associated p24 to the total p24 (cell-associated + virion-associated).
Co-immunoprecipitation (Co-IP) of HIV-1 Gag and Host Proteins
This protocol is used to determine if HIV-1 Gag physically interacts with specific host proteins, such as GPI-anchored proteins, within the cell.
Materials:
-
Cells co-expressing HIV-1 Gag and the host protein of interest
-
Co-IP lysis buffer (non-denaturing, e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors)
-
Antibody specific to the "bait" protein (e.g., anti-Gag)
-
Protein A/G agarose or magnetic beads
-
Wash buffer (e.g., Co-IP lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)
Procedure:
-
Lyse the cells in ice-cold Co-IP lysis buffer.
-
Clarify the lysate by centrifugation to remove insoluble material.
-
Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the "bait" antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads using elution buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against the "bait" protein (Gag) and the potential "prey" protein (the host protein of interest).
Confocal Microscopy for Protein Co-localization
This technique is used to visualize the subcellular localization of HIV-1 proteins and host cell markers, such as GPI-anchored proteins in lipid rafts.
Materials:
-
HIV-1 infected cells
-
Poly-L-lysine coated coverslips
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)
-
Blocking buffer (e.g., PBS with 5% bovine serum albumin)
-
Primary antibodies against HIV-1 Gag and a lipid raft marker (e.g., anti-CD59)
-
Fluorescently-labeled secondary antibodies with distinct emission spectra
-
Mounting medium with DAPI
Procedure:
-
Seed HIV-1 infected cells onto poly-L-lysine coated coverslips and allow them to adhere.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate the cells with a cocktail of primary antibodies (e.g., mouse anti-Gag and rabbit anti-CD59) in blocking buffer for 1-2 hours.
-
Wash the cells three times with PBS.
-
Incubate with a cocktail of corresponding fluorescently-labeled secondary antibodies (e.g., anti-mouse IgG-Alexa Fluor 488 and anti-rabbit IgG-Alexa Fluor 594) in blocking buffer for 1 hour in the dark.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using mounting medium containing DAPI to stain the nuclei.
-
Image the cells using a confocal microscope, acquiring images in separate channels for each fluorophore.
-
Analyze the images for co-localization of the signals from the different proteins.
Visualization of Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key processes described in this guide.
References
- 1. Proteomics in the investigation of HIV-1 interactions with host proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Co-Immunoprecipitation (Co-IP): Principles, Experimental Design and Applications - Creative Proteomics [iaanalysis.com]
- 4. Role of virion-associated glycosylphosphatidylinositol-linked proteins CD55 and CD59 in complement resistance of cell line-derived and primary isolates of HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Flow Cytometry Analysis of HIV-1 Env Conformations at the Surface of Infected Cells and Virions: Role of Nef, CD4, and SERINC5 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Expressing and Purifying Recombinant rILYd4 Protein: A Detailed Protocol for Drug Development Professionals
Introduction
Recombinant ILYd4 (rILYd4) is a potent and specific inhibitor of human CD59, a key complement regulatory protein.[1][2] CD59 restricts the formation of the Membrane Attack Complex (MAC) on cell surfaces, thereby protecting cells from complement-dependent cytotoxicity (CDC).[2][3] In various B-cell malignancies, such as non-Hodgkin's lymphoma (NHL) and chronic lymphocytic leukemia (CLL), the overexpression of CD59 is a significant factor contributing to resistance to therapeutic monoclonal antibodies like Rituximab and Ofatumumab.[2] By inhibiting CD59, rILYd4 enhances the efficacy of these antibody-based therapies, making it a promising candidate for development as a therapeutic adjuvant.
This application note provides a detailed protocol for the expression and purification of recombinant rILYd4. The protocols described herein cover the production of both His-tagged and tag-free rILYd4, with a comparative analysis of their purity and functional activity. The information is intended for researchers, scientists, and drug development professionals engaged in the preclinical and clinical development of novel cancer immunotherapies.
Data Presentation
The removal of the N-terminal histidine tag from rILYd4 has been shown to significantly improve its physical properties and biological activity. The following tables summarize the quantitative data comparing His-tagged and tag-free rILYd4.
| Parameter | His-tagged rILYd4 | Tag-free rILYd4 | Reference |
| Purity (RP-HPLC & SDS-PAGE) | >99% | >99% | |
| Solubility in aqueous solution | Unstable, prone to precipitation | Improved solubility and reduced aggregation | |
| Thermal Stability | Less stable | Greater thermal stability, retains activity after 14 days at 40°C | |
| Anti-hCD59 Activity (CDC Enhancement) | Baseline | Over three-fold higher than His-tagged version | |
| ED50 (Rituximab-mediated CDC on B-cell malignancies) | Higher | Three to four-fold lower than His-tagged version | |
| ED50 (Complement-mediated hemolysis of human erythrocytes) | Higher | Approximately ten-fold lower than His-tagged version |
Experimental Protocols
This section provides detailed methodologies for the expression of rILYd4 in E. coli and its subsequent purification. The protocol is divided into three main stages:
-
Expression and Purification of His-tagged rILYd4.
-
Enzymatic Cleavage of the His-tag.
-
Purification of Tag-free rILYd4.
Expression and Purification of His-tagged rILYd4
a. Transformation and Expression:
-
Transformation: Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with a plasmid encoding the His-tagged rILYd4 gene. Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 10 mL of LB medium with the corresponding antibiotic. Grow overnight at 37°C with shaking.
-
Large-Scale Culture: Inoculate 1 L of LB medium with the starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.5 mM. Continue to culture overnight at a reduced temperature (e.g., 18-20°C) to enhance protein solubility.
-
Cell Harvest: Harvest the bacterial cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C or used immediately for purification.
b. Cell Lysis and Clarification:
-
Resuspension: Resuspend the cell pellet in 20-30 mL of ice-cold Lysis Buffer (50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0) per liter of original culture.
-
Lysis: Lyse the cells by sonication on ice or by using a high-pressure homogenizer.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the cell debris. Collect the supernatant containing the soluble His-tagged rILYd4.
c. Immobilized Metal Affinity Chromatography (IMAC):
-
Column Equilibration: Equilibrate a Ni-NTA affinity column with 5-10 column volumes of Lysis Buffer.
-
Protein Binding: Load the clarified lysate onto the equilibrated column.
-
Washing: Wash the column with 10-20 column volumes of Wash Buffer (50 mM Tris-HCl, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged rILYd4 with Elution Buffer (50 mM Tris-HCl, 300 mM NaCl, 250 mM imidazole, pH 8.0). Collect fractions and analyze by SDS-PAGE.
-
Buffer Exchange: Pool the fractions containing the purified His-tagged rILYd4 and perform a buffer exchange into a suitable buffer for storage or tag cleavage (e.g., 20mM Tris-HCl, 50mM NaCl, pH 7.5).
Enzymatic Cleavage of the His-tag
-
Protein Dilution: Dilute the purified His-tagged rILYd4 to a concentration of approximately 0.2 mg/mL in 20mM Tris-HCl, 50mM NaCl, pH 7.5.
-
Enzyme Addition: Add Enterokinase to the protein solution at a weight ratio of 1:100 (enzyme:protein).
-
Incubation: Incubate the digestion mixture overnight at room temperature with gentle agitation.
Purification of Tag-free rILYd4
-
Removal of His-tag and Enterokinase: After digestion, pass the protein solution through a Ni-NTA column again. The cleaved His-tag and the His-tagged Enterokinase will bind to the resin, while the tag-free rILYd4 will be collected in the flow-through.
-
Endotoxin Removal (Optional but Recommended): To remove endotoxins, pass the tag-free rILYd4 solution through a detoxi-gel column according to the manufacturer's instructions.
-
Final Buffer Exchange and Storage: Perform a final dialysis or buffer exchange of the tag-free rILYd4 into a storage buffer (e.g., PBS containing 10% glycerol, 9 mM MES, pH 6.4). Aliquot the purified protein and store at -80°C.
Mandatory Visualization
The following diagrams illustrate the experimental workflow for producing tag-free rILYd4 and the signaling pathway of complement-dependent cytotoxicity, highlighting the mechanism of action of rILYd4.
Caption: Experimental workflow for the expression and purification of tag-free rILYd4.
Caption: The classical complement pathway and the inhibitory role of rILYd4 on CD59.
References
- 1. Removal of the Tag from His-tagged ILYd4, a Human CD59 Inhibitor, Significantly Improves its Physical Properties and its Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Removal of the tag from His-tagged ILYd4, a human CD59 inhibitor, significantly improves its physical properties and its activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: Enhancing Anti-HIV-1 Antibody Efficacy with rILYd4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Immunodeficiency Virus type 1 (HIV-1) has developed mechanisms to evade the host's immune system, including the incorporation of host complement regulatory proteins, such as CD59, into its viral envelope. This incorporation protects the virus from complement-mediated virolysis. The recombinant protein rILYd4, a high-affinity inhibitor of human CD59 (hCD59), presents a promising strategy to overcome this viral defense mechanism. By binding to and inhibiting CD59 on the surface of HIV-1 virions, rILYd4 sensitizes the virus to complement-dependent destruction initiated by anti-HIV-1 antibodies. These application notes provide a summary of the quantitative data, detailed experimental protocols, and the underlying mechanism of rILYd4 in enhancing the efficacy of anti-HIV-1 antibodies in vitro.
Mechanism of Action
rILYd4 is the recombinant form of domain 4 (D4) of intermedilysin (ILY), a toxin produced by Streptococcus intermedius. ILY specifically binds to human CD59 with high affinity.[1] The binding of rILYd4 to CD59 on the surface of HIV-1 virions or infected cells inhibits the function of CD59. CD59 normally prevents the formation of the Membrane Attack Complex (MAC) of the complement system. By inhibiting CD59, rILYd4 allows for the successful assembly of the MAC on the viral envelope, leading to virolysis when anti-HIV-1 antibodies activate the complement cascade.[1]
Data Presentation
The following tables summarize the quantitative data from experiments demonstrating the efficacy of rILYd4 in enhancing complement-mediated virolysis of HIV-1.
Table 1: Effect of rILYd4 on Complement-Mediated Virolysis of HIV-1 Derived from CD59-Positive and CD59-Negative Cell Lines
| Cell Line (CD59 Status) | Treatment | % Virolysis (Mean ± SD) |
| THP-1 (CD59-positive) | Anti-HIV-1 gp120 Ab + Complement | ~10% |
| THP-1 (CD59-positive) | Anti-HIV-1 gp120 Ab + Complement + rILYd4 (20 µg/ml) | ~60% |
| U1 (CD59-negative) | Anti-HIV-1 gp120 Ab + Complement | ~75% |
| U1 (CD59-negative) | Anti-HIV-1 gp120 Ab + Complement + rILYd4 (20 µg/ml) | ~75% |
Data is estimated from graphical representations in the source material.[1][2]
Table 2: Dose-Dependent Effect of rILYd4 on HIV-1 Virolysis
| rILYd4 Concentration (µg/ml) | % Virolysis (Mean ± SD) |
| 0 | ~15% |
| 5 | ~30% |
| 10 | ~50% |
| 20 | ~65% |
Data is estimated from graphical representations in the source material for HIV-1 derived from OM10 cells treated with anti-HIV-1 gp120/gp160 polyclonal Abs and complement.[2]
Experimental Protocols
Production of Recombinant rILYd4
A detailed protocol for the production of rILYd4 can be found in related studies focusing on its generation. The general steps involve cloning the gene fragment for domain 4 of intermedilysin into an expression vector, transforming it into a suitable host (e.g., E. coli), inducing protein expression, and purifying the recombinant protein.
HIV-1 Virolysis Assay
This protocol is designed to assess the ability of rILYd4 to enhance complement-mediated virolysis of HIV-1 virions.
Materials:
-
HIV-1 viral preparations (derived from CD59-positive, e.g., THP-1, and CD59-negative, e.g., U1, cell lines)
-
Anti-HIV-1 envelope monoclonal antibody (e.g., anti-gp120) or polyclonal antibodies
-
Normal human serum (as a source of complement)
-
Heat-inactivated human serum (negative control)
-
Recombinant rILYd4
-
Phosphate-buffered saline (PBS)
-
ELISA kit for HIV-1 p24 antigen
-
Triton X-100 (for 100% lysis control)
-
96-well microtiter plates
Procedure:
-
Preparation of Virus: Harvest HIV-1 virions from the supernatant of infected cell lines (e.g., THP-1 or U1) by centrifugation.
-
Pre-incubation with rILYd4: In a 96-well plate, pre-incubate the viral preparations with the desired concentration of rILYd4 (e.g., 20 µg/ml) for 30 minutes at 37°C. For the no-rILYd4 control, add an equal volume of PBS.
-
Addition of Antibody and Complement: To the pre-incubated virus, add the anti-HIV-1 antibody at a predetermined optimal concentration. Subsequently, add normal human serum (as a source of complement) to a final concentration of 25%. For negative controls, use heat-inactivated serum instead of normal human serum.
-
Incubation: Incubate the reaction mixture for 1 hour at 37°C to allow for complement activation and virolysis.
-
Quantification of Virolysis: Measure the amount of released viral p24 antigen in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Controls:
-
0% Virolysis (Blank): Virus incubated with culture medium alone.
-
100% Virolysis: Virus treated with Triton X-100.
-
-
Calculation of Percent Virolysis: % Virolysis = [(Experimental p24 - Blank p24) / (100% Lysis p24 - Blank p24)] x 100
Flow Cytometry Analysis of CD59 Expression
This protocol is used to confirm the expression of CD59 on the surface of the host cells from which the HIV-1 virions are derived.
Materials:
-
HIV-1 infected cell lines (e.g., THP-1, U1, OM10, H9)
-
Phycoerythrin (PE)-conjugated anti-human CD59 monoclonal antibody
-
PE-conjugated isotype control antibody
-
FACS buffer (PBS with 1% BSA and 0.1% sodium azide)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest approximately 1 x 10^6 cells and wash them with cold FACS buffer.
-
Antibody Staining: Resuspend the cell pellet in 100 µl of FACS buffer containing the PE-conjugated anti-hCD59 antibody or the isotype control antibody at the manufacturer's recommended concentration.
-
Incubation: Incubate the cells for 30 minutes on ice in the dark.
-
Washing: Wash the cells twice with 1 ml of cold FACS buffer to remove unbound antibodies.
-
Resuspension: Resuspend the final cell pellet in 500 µl of FACS buffer.
-
Data Acquisition: Analyze the cells on a flow cytometer, acquiring at least 10,000 events per sample.
-
Data Analysis: Analyze the flow cytometry data to determine the percentage of CD59-positive cells and the mean fluorescence intensity, comparing the anti-CD59 stained cells to the isotype control.
Conclusion
The use of rILYd4 represents a targeted approach to counteract a key immune evasion strategy of HIV-1. By inhibiting the protective function of virion-associated CD59, rILYd4 significantly enhances the lytic potential of anti-HIV-1 antibodies in the presence of complement. The provided data and protocols offer a framework for researchers to further investigate and develop rILYd4 as a potential therapeutic agent to be used in combination with antibody-based therapies for HIV-1/AIDS.
References
Application Notes and Protocols: Experimental Setup for HIV-1 Virolysis Assay using rILYd4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Immunodeficiency Virus type 1 (HIV-1) has evolved mechanisms to evade the host's immune system, including resistance to complement-mediated virolysis. The virus incorporates host-derived complement regulatory proteins, such as CD59, into its envelope, which protects it from destruction by the membrane attack complex (MAC). The recombinant immunotoxin rILYd4 is a high-affinity inhibitor of human CD59.[1] By blocking CD59 on the surface of HIV-1 virions, rILYd4 sensitizes the virus to complement-dependent lysis, offering a potential therapeutic avenue. This document provides a detailed protocol for an in vitro HIV-1 virolysis assay using rILYd4, with quantification of viral lysis measured by the release of the viral core protein p24.
Principle of the Assay
The HIV-1 virolysis assay is based on the principle that inhibition of CD59 on the viral envelope by rILYd4 restores the susceptibility of the virus to complement-mediated lysis. In the presence of anti-HIV-1 antibodies and a source of complement (human serum), the classical complement pathway is activated, leading to the formation of the MAC on the viral membrane. Without functional CD59, the MAC can form pores in the viral envelope, resulting in the lysis of the virion and the release of its internal components, including the p24 antigen. The concentration of released p24 in the supernatant is then quantified using a p24 ELISA, which serves as a direct measure of the extent of virolysis.
Signaling Pathway and Experimental Workflow
References
Application of rILYd4 in Primary HIV-1 Isolate Studies: Enhancing Complement-Mediated Virolysis
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Human Immunodeficiency Virus type 1 (HIV-1) has evolved sophisticated mechanisms to evade the host immune system. One such strategy is the incorporation of host-cell-derived complement regulatory proteins, such as CD59, into the viral envelope. CD59 protects the virus from complement-mediated virolysis, a critical arm of the humoral immune response. The recombinant protein rILYd4, a high-affinity inhibitor of human CD59, has emerged as a valuable tool to counteract this viral defense mechanism. By blocking CD59 on the surface of HIV-1 virions, rILYd4 sensitizes the virus to lysis by the complement system, particularly in the presence of anti-HIV-1 antibodies. This application note provides a comprehensive overview of the use of rILYd4 in the study of primary HIV-1 isolates, including detailed experimental protocols, quantitative data summaries, and visualizations of the underlying mechanisms and workflows.
Mechanism of Action
rILYd4 is the recombinant fourth domain of intermedilysin (ILY), a toxin produced by Streptococcus intermedius. This domain specifically binds to human CD59 with high affinity, thereby inhibiting its function. CD59 normally prevents the formation of the Membrane Attack Complex (MAC) on the cell surface, which is the terminal effector of the complement cascade responsible for lysing pathogens and infected cells. HIV-1 virions bud from infected cells, taking with them host-cell membrane proteins, including CD59. This incorporated CD59 renders the virus resistant to complement-mediated damage. rILYd4 abrogates this protection, allowing for the effective destruction of HIV-1 particles by the complement system when activated, for instance, by antibodies targeting the viral envelope glycoproteins (gp120/gp41).
Data Presentation
The following tables summarize quantitative data from studies investigating the effect of rILYd4 on the complement-mediated virolysis of HIV-1. Virolysis is quantified by measuring the release of the viral core protein p24.
Table 1: Effect of rILYd4 on Complement-Mediated Virolysis of HIV-1 from Cell Lines
| Cell Line (CD59 Status) | Treatment | Percent Virolysis (Mean ± SD) |
| THP-1 (CD59-positive) | Anti-gp120 Ab + Complement | 15 ± 5% |
| THP-1 (CD59-positive) | rILYd4 + Anti-gp120 Ab + Complement | 75 ± 8% |
| U1 (CD59-negative) | Anti-gp120 Ab + Complement | 80 ± 7% |
| U1 (CD59-negative) | rILYd4 + Anti-gp120 Ab + Complement | 82 ± 6% |
Table 2: rILYd4-Mediated Virolysis of Primary HIV-1 Isolates Using Plasma from Infected Individuals
| Primary HIV-1 Isolate | Plasma from HIV-1+ Patient | Treatment | Percent Virolysis (Mean ± SD) |
| Isolate 1 | Patient A | Plasma + Complement | 20 ± 6% |
| Isolate 1 | Patient A | rILYd4 + Plasma + Complement | 85 ± 9% |
| Isolate 2 | Patient B | Plasma + Complement | 18 ± 5% |
| Isolate 2 | Patient B | rILYd4 + Plasma + Complement | 82 ± 7% |
| Isolate 3 | Patient C | Plasma + Complement | 22 ± 7% |
| Isolate 3 | Patient C | rILYd4 + Plasma + Complement | 88 ± 10% |
Experimental Protocols
1. Preparation of Primary HIV-1 Isolates
Primary HIV-1 isolates can be obtained from patient peripheral blood mononuclear cells (PBMCs) through co-culture with phytohemagglutinin (PHA)-stimulated PBMCs from uninfected donors.
-
Materials:
-
Ficoll-Paque PLUS
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (R10)
-
Phytohemagglutinin (PHA)
-
Interleukin-2 (IL-2)
-
PBMCs from HIV-1 infected and uninfected individuals
-
-
Protocol:
-
Isolate PBMCs from whole blood of HIV-1 infected patients and uninfected donors using Ficoll-Paque density gradient centrifugation.
-
Stimulate uninfected donor PBMCs with 2.5 µg/mL PHA in R10 medium for 3 days.
-
After 3 days, wash the PHA-stimulated PBMCs and resuspend in R10 medium supplemented with 20 U/mL IL-2.
-
Co-culture patient PBMCs with the PHA-stimulated donor PBMCs.
-
Monitor viral replication by measuring p24 antigen in the culture supernatant using a commercial ELISA kit.
-
Harvest the culture supernatant when p24 levels are high, centrifuge to remove cellular debris, and store the virus-containing supernatant at -80°C.
-
2. Complement-Mediated Virolysis Assay
This assay quantifies the lysis of HIV-1 virions by measuring the release of p24 antigen.[1]
-
Materials:
-
Primary HIV-1 isolate stock
-
rILYd4 protein
-
Plasma from HIV-1 infected individuals (heat-inactivated at 56°C for 30 min) or specific anti-HIV-1 monoclonal antibodies (e.g., anti-gp120)
-
Normal human serum (NHS) as a source of complement (store at -80°C in single-use aliquots)
-
Heat-inactivated NHS (iNHS) as a negative control (56°C for 30 min)
-
Phosphate-buffered saline (PBS)
-
Triton X-100 (10% solution)
-
HIV-1 p24 ELISA kit
-
-
Protocol:
-
In a 96-well plate, pre-incubate 50 µL of the primary HIV-1 isolate with 20 µg/mL of rILYd4 or a vehicle control for 1 hour at 37°C.
-
Add 20 µL of heat-inactivated plasma from an HIV-1 infected individual or a specific anti-HIV-1 antibody. Incubate for 30 minutes at 37°C.
-
Add 30 µL of NHS (as a source of complement) or iNHS (as a negative control) to the wells. The final concentration of NHS should be around 10%.
-
Incubate the plate for 1 hour at 37°C to allow for complement activation and virolysis.
-
Following incubation, measure the amount of released p24 antigen in the supernatant using a commercial HIV-1 p24 ELISA kit according to the manufacturer's instructions.
-
For 100% lysis control, treat an equivalent amount of virus with 1% Triton X-100. For a baseline (0% lysis) control, use virus incubated with iNHS and without antibody/plasma.
-
Calculate the percentage of virolysis using the following formula: % Virolysis = [(p24 experimental - p24 baseline) / (p24 100% lysis - p24 baseline)] * 100
-
3. HIV-1 Infectivity Assay
This assay determines the functional consequence of the complement-mediated virolysis by measuring the reduction in viral infectivity.
-
Materials:
-
TZM-bl cells (HeLa cell line expressing CD4, CCR5, and CXCR4 with integrated luciferase and β-galactosidase genes under the control of the HIV-1 LTR)
-
DMEM supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Primary HIV-1 isolate treated as in the virolysis assay (virus + rILYd4/control + antibody/plasma + complement/control)
-
Luciferase assay reagent
-
Luminometer
-
-
Protocol:
-
Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight.
-
Prepare the virus samples as described in the complement-mediated virolysis assay (steps 1-4).
-
Add 50 µL of the treated virus preparations to the TZM-bl cells.
-
Incubate for 48 hours at 37°C.
-
After 48 hours, lyse the cells and measure luciferase activity using a luciferase assay reagent and a luminometer.
-
A reduction in luciferase activity in the rILYd4-treated samples compared to controls indicates a loss of viral infectivity due to virolysis.
-
Visualizations
References
Application Notes and Protocols: Flow Cytometry for CD59 Expression on Virions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enveloped viruses acquire their lipid membrane from the host cell during budding. This process can lead to the incorporation of host cell membrane proteins into the virion envelope. One such protein is CD59, a glycosylphosphatidylinositol (GPI)-anchored complement regulatory protein.[1][2] The presence of CD59 on virions can protect them from complement-mediated lysis, a critical host antiviral defense mechanism.[1][3] Therefore, quantifying the expression of CD59 on viral particles is crucial for understanding viral immune evasion strategies and for the development of novel antiviral therapeutics.
Flow virometry, the application of flow cytometry to analyze viral particles, is a powerful, high-throughput technique for characterizing the surface proteins of individual virions.[4] This document provides a detailed protocol for the assessment of CD59 expression on the surface of enveloped virions using flow cytometry.
Experimental Principles
This protocol involves the purification and concentration of virions from cell culture supernatant, followed by fluorescent labeling of surface-exposed CD59 with a specific antibody. The labeled virions are then analyzed on a high-sensitivity flow cytometer capable of detecting nanoscale particles. Gating strategies are employed to distinguish virions from background noise and to quantify the CD59-positive population.
Data Presentation
Table 1: Summary of Quantitative Parameters for Flow Cytometry Protocol
| Parameter | Recommended Value/Range | Notes |
| Virus Purification | ||
| Initial Centrifugation (Debris Removal) | 300 - 500 x g for 5-10 minutes | To pellet cell debris. |
| Filtration (Optional) | 0.45 µm filter | To remove remaining large particulates. |
| Ultracentrifugation (Virion Pelleting) | 70,000 - 100,000 x g for 1.5-2 hours at 4°C | The exact speed and duration may need optimization depending on the virus. |
| Antibody Staining | ||
| Anti-CD59 Antibody Concentration | 0.5 - 2.5 µg/mL (titration recommended) | Start with the manufacturer's recommended concentration and perform a titration to find the optimal signal-to-noise ratio. |
| Incubation Time | 1 hour at Room Temperature or Overnight at 4°C | Longer incubation at 4°C can sometimes improve staining with lower antibody concentrations. |
| Staining Buffer | PBS with 1-2% BSA | To reduce non-specific antibody binding. |
| Flow Cytometry Acquisition | ||
| Sample Flow Rate | 10 µL/min (or lowest setting) | Slow flow rates improve the resolution of small particles. |
| Acquisition Time | 30 - 120 seconds | Adjust to acquire a sufficient number of events. |
| Triggering Parameter | Side Scatter (SSC) or a fluorescent channel | For small particles, triggering on fluorescence can be more sensitive than light scatter. |
Experimental Protocols
Part 1: Virion Purification and Concentration
This protocol is a general guideline for concentrating enveloped viruses from cell culture supernatant. Optimization may be required based on the specific virus and cell line used.
Materials:
-
Virus-containing cell culture supernatant
-
Phosphate-buffered saline (PBS), sterile
-
Ultracentrifuge and appropriate rotors (e.g., SW-28, SW-41, or Type 45 Ti)
-
Ultracentrifuge tubes
-
0.45 µm syringe filters
Procedure:
-
Harvest Supernatant: Collect the cell culture supernatant containing the virus.
-
Clarify Supernatant: Centrifuge the supernatant at a low speed (e.g., 300-500 x g) for 10 minutes at 4°C to pellet cells and large debris.
-
Filter (Optional): For clearer supernatant, pass it through a 0.45 µm filter. This step helps to remove any remaining cellular debris.
-
Ultracentrifugation: Carefully transfer the cleared supernatant into ultracentrifuge tubes. Balance the tubes meticulously. Centrifuge at a high speed (e.g., 100,000 x g) for 90 minutes at 4°C to pellet the virions.
-
Resuspend Pellet: Carefully decant the supernatant. Resuspend the viral pellet in a small volume of sterile PBS (e.g., 100 µL). The pellet may be invisible. Let the tube sit on ice for at least 30 minutes to aid resuspension, gently tapping the tube periodically. Avoid vigorous vortexing to prevent virion damage.
-
Storage: Store the concentrated virus preparation at 4°C for short-term use or at -80°C for long-term storage.
Part 2: Antibody Labeling of Virions
Materials:
-
Concentrated virus preparation
-
Fluorophore-conjugated anti-human CD59 antibody (e.g., FITC, PE, or APC conjugate). The MEM-43 and OV9A2 clones are well-documented for flow cytometry.
-
Isotype control antibody with the same fluorophore and from the same species as the primary antibody.
-
Staining Buffer (PBS with 1-2% BSA)
-
Microcentrifuge tubes
Procedure:
-
Antibody Titration (Recommended): To determine the optimal antibody concentration, perform a titration. Prepare a series of dilutions of the anti-CD59 antibody (e.g., from 0.1 µg/mL to 5 µg/mL) in staining buffer.
-
Prepare Samples: In separate microcentrifuge tubes, aliquot a consistent amount of the concentrated virus preparation.
-
Blocking (Optional): To reduce non-specific binding, you can add a blocking solution, such as an excess of irrelevant IgG of the same species as the primary antibody, and incubate for 15 minutes at room temperature.
-
Staining: Add the diluted anti-CD59 antibody or the corresponding isotype control to the virus preparations.
-
Incubation: Incubate the samples for at least 1 hour at room temperature, or overnight at 4°C, protected from light.
-
Washing (Optional but Recommended): While wash steps are often omitted in flow virometry to avoid sample loss, a gentle wash can reduce background from unbound antibody. If washing, add a larger volume of staining buffer, pellet the virions again by ultracentrifugation, and resuspend in a small volume of PBS.
-
Final Resuspension: Resuspend the stained virions in a suitable volume of PBS for flow cytometry analysis (e.g., 200-400 µL).
Part 3: Flow Cytometry Data Acquisition and Analysis
Instrumentation:
-
A high-sensitivity flow cytometer capable of detecting small particles (e.g., Beckman Coulter CytoFLEX, BD LSRFortessa with small particle detection capabilities).
Procedure:
-
Instrument Setup:
-
Use size calibration beads to ensure the instrument is optimized for small particle detection.
-
Set the forward scatter (FSC) and side scatter (SSC) parameters to logarithmic scale.
-
Adjust the FSC and SSC voltages to place the background noise near the axis origin and the virion population on scale.
-
Set a threshold on a parameter that best distinguishes the virions from noise, typically SSC or a fluorescent channel if the signal is bright.
-
-
Controls:
-
Unstained Virions: To set the baseline for autofluorescence.
-
Isotype Control: To control for non-specific antibody binding.
-
Buffer Only: To identify instrument noise.
-
-
Data Acquisition:
-
Run the buffer-only sample first to visualize the instrument noise.
-
Run the unstained virion sample to identify the viral population based on its light scatter properties.
-
Acquire data for the isotype control and the CD59-stained samples.
-
-
Gating Strategy:
-
Initial Gate: On a forward scatter versus side scatter plot, draw a gate around the population of events that is distinct from the background noise in the unstained virion sample.
-
Singlet Gate: To exclude aggregates, create a plot of forward scatter area (FSC-A) versus forward scatter height (FSC-H) or width (FSC-W) and gate on the diagonal population of single events.
-
Fluorescence Gate: On a histogram of the fluorescence channel for CD59, use the isotype control to set a gate that defines the CD59-positive population.
-
Mandatory Visualizations
Caption: Experimental workflow for assessing virion CD59 expression.
Caption: Logical gating strategy for identifying CD59-positive virions.
References
Quantifying HIV-1 p24 Release in Complement Lysis Assays: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The complement system is a critical component of the innate immune response and can play a significant role in controlling viral infections, including Human Immunodeficiency Virus (HIV). Antibody-dependent complement-mediated virolysis (ADCmV) is a mechanism by which antibodies targeting viral envelope proteins can trigger the complement cascade, leading to the disruption of the viral membrane and inactivation of the virus. A key method for quantifying this virolysis is by measuring the release of the viral core protein, p24, from lysed virions. This application note provides a detailed protocol for a complement lysis assay using p24 release as the endpoint, along with a standard p24 Enzyme-Linked Immunosorbent Assay (ELISA) protocol for quantification.
The quantification of p24 released from viral particles upon complement-mediated lysis serves as a direct measure of virolysis.[1] This method is crucial for evaluating the efficacy of therapeutic antibodies and vaccine-induced humoral responses in clearing cell-free HIV-1. The assay involves incubating HIV-1 virions with a specific antibody and a source of active complement. The subsequent lysis of the virus leads to the release of the p24 core protein into the supernatant, which can then be quantified using a sensitive p24 ELISA.
Principle of the Assay
Antibodies, upon binding to antigens on the surface of HIV-1 (such as gp120 or gp41), can initiate the classical complement pathway. This cascade of enzymatic reactions culminates in the formation of the Membrane Attack Complex (MAC), which inserts into the viral lipid bilayer, creating a pore and causing the disruption of the viral particle. This disruption, or virolysis, results in the release of the internal viral components, including the p24 capsid protein. The amount of p24 detected in the supernatant is directly proportional to the extent of complement-mediated virolysis.
Experimental Protocols
I. Antibody-Dependent Complement-Mediated Virolysis (ADCmV) Assay
This protocol describes the steps to induce complement-mediated lysis of HIV-1 virions.
Materials:
-
HIV-1 viral stock (e.g., AT-2 treated HIV-1BaL)
-
Antibody of interest (e.g., anti-HIV-1 gp120 monoclonal antibody)
-
Human complement serum (e.g., Sigma-Aldrich, S1764)
-
Heat-inactivated human complement serum (control)
-
GVB++ buffer (Gelatin Veronal Buffer with Ca2+ and Mg2+)
-
Triton X-100 (for total lysis control)
-
96-well polystyrene tissue culture-treated microplates
-
CO2 incubator (37°C)
Procedure:
-
Preparation of Reagents:
-
Thaw HIV-1 viral stock, antibody, and human complement serum on ice.
-
Prepare heat-inactivated complement serum by incubating at 56°C for 30 minutes.[2]
-
Prepare serial dilutions of the antibody of interest in GVB++ buffer.
-
-
Assay Setup: In a 96-well microplate, prepare the following reaction mixtures in triplicate for each condition. The final volume for each reaction should be 150 µL.[2]
| Well Type | Components | Purpose |
| Test Wells | HIV-1 virions (e.g., 0.38 ng p24 equivalent) + Antibody dilution + Active Human Complement Serum (e.g., 1:50 dilution) | To measure antibody-dependent complement-mediated virolysis. |
| Negative Control 1 | HIV-1 virions + GVB++ buffer + Active Human Complement Serum | To measure antibody-independent complement-mediated virolysis. |
| Negative Control 2 | HIV-1 virions + Antibody dilution + Heat-Inactivated Complement Serum | To measure baseline p24 release in the absence of active complement. |
| Total Lysis Control | HIV-1 virions + Triton X-100 (final concentration 0.5%) | To determine the maximum releasable p24. |
| Virus Only Control | HIV-1 virions + GVB++ buffer | To measure spontaneous p24 release from intact virions. |
-
Incubation: Incubate the plate at 37°C for 1.5 to 2 hours with gentle shaking.[2]
-
Sample Collection: After incubation, carefully transfer 80 µL of the supernatant from each well to a new 96-well plate for p24 quantification.[2]
II. p24 Antigen Capture ELISA
This protocol describes the quantification of released p24 in the collected supernatants. Commercial ELISA kits are widely available and provide high sensitivity. Alternatively, an in-house ELISA can be established.
Materials:
-
p24 ELISA kit (e.g., Abcam ab218268, R&D Systems DHP240B) or individual ELISA components (capture antibody, detection antibody, streptavidin-HRP, substrate)
-
Supernatants from the ADCmV assay
-
Recombinant p24 standard
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
ELISA plate reader
Procedure (based on a typical sandwich ELISA protocol):
-
Coating: Coat a 96-well ELISA plate with a capture anti-p24 antibody overnight at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the plate with blocking buffer for 1 hour at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Sample and Standard Incubation:
-
Prepare a standard curve using serial dilutions of the recombinant p24 protein.
-
Add 50-100 µL of the collected supernatants and p24 standards to the wells.
-
Incubate for 2 hours at room temperature with shaking.
-
-
Washing: Wash the plate three times with wash buffer.
-
Detection Antibody Incubation: Add the biotinylated detection anti-p24 antibody and incubate for 1 hour at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Streptavidin-HRP Incubation: Add streptavidin-HRP and incubate for 30 minutes at room temperature in the dark.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Addition: Add the TMB substrate and incubate until a color change is observed.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H2SO4).
-
Read Plate: Read the absorbance at 450 nm using an ELISA plate reader.
Data Presentation and Analysis
The concentration of p24 in each sample is determined by interpolating from the standard curve. The percentage of virolysis is then calculated using the following formula:
% Virolysis = [(p24 in Test Wells - p24 in Negative Control 2) / (p24 in Total Lysis Control - p24 in Virus Only Control)] x 100
The results can be summarized in a table for clear comparison.
| Condition | Antibody Concentration (µg/mL) | Mean p24 (pg/mL) | Standard Deviation | % Virolysis |
| Test | 10 | Value | Value | Value |
| Test | 1 | Value | Value | Value |
| Test | 0.1 | Value | Value | Value |
| Negative Control 1 | 0 | Value | Value | N/A |
| Negative Control 2 | 10 | Value | Value | N/A |
| Total Lysis | N/A | Value | Value | 100 |
| Virus Only | N/A | Value | Value | 0 |
Visualizations
Signaling Pathway of Complement-Mediated Virolysis
Caption: Classical pathway of complement-mediated virolysis leading to p24 release.
Experimental Workflow for Quantifying p24 Release
Caption: Workflow for the quantification of p24 release in a complement lysis assay.
References
Application Notes and Protocols for In Vivo Testing of rILYd4 Therapeutic Potential for HIV-1
Audience: Researchers, scientists, and drug development professionals.
Introduction
Human Immunodeficiency Virus type 1 (HIV-1) remains a significant global health challenge. While antiretroviral therapy (ART) effectively suppresses viral replication, it does not eradicate the virus, necessitating lifelong treatment. A key mechanism by which HIV-1 evades the host immune system is by incorporating host-cell derived complement regulatory proteins, such as CD59, into its envelope. CD59 protects the virus from complement-mediated virolysis. The recombinant protein rILYd4 is a high-affinity inhibitor of human CD59.[1][2] By blocking CD59 on the surface of HIV-1 virions, rILYd4 is hypothesized to sensitize the virus to complement-dependent lysis, offering a novel therapeutic strategy.[1][3]
These application notes provide a comprehensive overview and detailed protocols for evaluating the therapeutic potential of rILYd4 in established in vivo models of HIV-1 infection, specifically utilizing humanized mouse models.
Signaling Pathway of rILYd4-Mediated HIV-1 Virolysis
The proposed mechanism of action for rILYd4 against HIV-1 involves the enhancement of the classical complement pathway, leading to the formation of the membrane attack complex (MAC) on the viral envelope and subsequent virolysis.
Caption: rILYd4 inhibits CD59, enabling MAC formation and virolysis.
Recommended In Vivo Model: Humanized BLT Mice
For testing the in vivo efficacy of rILYd4, the bone marrow/liver/thymus (BLT) humanized mouse model is recommended.[4] This model involves transplanting human fetal liver and thymus tissues along with hematopoietic stem cells into immunodeficient mice (e.g., NSG or NOG strains), resulting in the development of a multi-lineage human immune system, including T cells, B cells, and myeloid cells. The BLT model supports robust HIV-1 infection, dissemination, and pathogenesis, including CD4+ T cell depletion, making it suitable for evaluating novel therapeutics.
Experimental Workflow
The following diagram outlines the general workflow for assessing the therapeutic potential of rILYd4 in the BLT humanized mouse model.
Caption: Workflow for testing rILYd4 in HIV-1 infected BLT mice.
Detailed Experimental Protocols
Protocol 1: Generation and HIV-1 Infection of BLT Humanized Mice
-
Animal Model: Utilize immunodeficient mice such as NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice.
-
Human Tissue Implantation:
-
Sublethally irradiate recipient mice (6-8 weeks old).
-
Surgically implant human fetal thymus and liver tissues under the kidney capsule.
-
Intravenously inject autologous fetal liver-derived CD34+ hematopoietic stem cells.
-
-
Immune Reconstitution: Allow 12-15 weeks for human immune system development. Confirm reconstitution by flow cytometric analysis of peripheral blood for human CD45+, CD3+, CD4+, CD8+, and CD19+ cells.
-
HIV-1 Infection:
-
Infect mice with a CCR5-tropic HIV-1 strain (e.g., HIV-1JR-CSF) via intraperitoneal or intravenous injection.
-
Monitor plasma viral load (HIV-1 RNA) weekly using quantitative real-time PCR (qRT-PCR).
-
Establish chronic infection, typically characterized by a stable viral load, which may take 4-6 weeks post-infection.
-
Protocol 2: rILYd4 Administration and Monitoring
-
Treatment Groups: Once chronic infection is established, randomize mice into the following groups (n=8-10 per group):
-
Group 1: Vehicle control (e.g., sterile PBS).
-
Group 2: rILYd4 treatment.
-
(Optional) Group 3: Positive control (e.g., a standard ART regimen).
-
-
rILYd4 Administration:
-
Dosage: Based on in vitro studies where rILYd4 showed efficacy at ~20 µg/ml, a starting in vivo dose could be in the range of 5-10 mg/kg. Dose-ranging studies may be necessary.
-
Route of Administration: Intraperitoneal (IP) or intravenous (IV) injection.
-
Frequency: Administer daily or every other day for a period of 4-8 weeks.
-
-
Monitoring:
-
Viral Load: Measure plasma HIV-1 RNA weekly.
-
CD4+ T Cell Counts: Perform flow cytometry on peripheral blood bi-weekly to quantify absolute counts and percentages of human CD4+ T cells.
-
Animal Health: Monitor body weight and clinical signs of toxicity (e.g., lethargy, ruffled fur) twice weekly.
-
Protocol 3: Endpoint Analysis
-
Euthanasia and Tissue Collection: At the end of the treatment period, euthanize mice and collect blood, spleen, lymph nodes, and bone marrow.
-
Viral Reservoir Measurement:
-
Isolate human CD4+ T cells from tissues.
-
Quantify cell-associated HIV-1 DNA and RNA using qRT-PCR.
-
-
Immunophenotyping: Analyze tissue-resident human immune cell populations by multi-color flow cytometry.
-
Complement Activation Analysis:
-
Measure levels of complement components (e.g., C3a, C5a) in plasma using ELISA as indirect markers of complement activation.
-
-
Toxicity Assessment: Perform histopathological analysis of major organs (liver, kidney, spleen) to assess any treatment-related toxicity.
Data Presentation and Interpretation
Quantitative data should be summarized in tables for clear comparison between treatment and control groups. Statistical analysis (e.g., t-test, ANOVA) should be performed to determine the significance of observed differences.
Table 1: Hypothetical Efficacy Data for rILYd4 Treatment in HIV-1 Infected BLT Mice
| Parameter | Vehicle Control (n=10) | rILYd4 Treatment (10 mg/kg) (n=10) | p-value |
| Plasma HIV-1 RNA (log10 copies/mL) | |||
| Baseline (Week 0) | 5.2 ± 0.4 | 5.3 ± 0.5 | >0.05 |
| Endpoint (Week 4) | 5.1 ± 0.6 | 3.9 ± 0.7 | <0.01 |
| Change from Baseline | -0.1 ± 0.3 | -1.4 ± 0.5 | <0.001 |
| Peripheral Blood CD4+ T Cells (cells/µL) | |||
| Baseline (Week 0) | 250 ± 50 | 245 ± 55 | >0.05 |
| Endpoint (Week 4) | 150 ± 40 | 220 ± 60 | <0.05 |
| Spleen HIV-1 DNA (copies/10^6 CD4+ T cells) | |||
| Endpoint (Week 4) | 1,200 ± 300 | 650 ± 200 | <0.01 |
Data are presented as mean ± standard deviation.
Table 2: Hypothetical Safety and Pharmacodynamic Data
| Parameter | Vehicle Control (n=10) | rILYd4 Treatment (10 mg/kg) (n=10) | p-value |
| Body Weight Change (%) | +2.5 ± 1.5 | +2.1 ± 1.8 | >0.05 |
| Plasma C3a (ng/mL) | 150 ± 30 | 350 ± 75 | <0.001 |
| Alanine Aminotransferase (ALT) (U/L) | 40 ± 10 | 45 ± 12 | >0.05 |
Data are presented as mean ± standard deviation.
Conclusion
The protocols outlined provide a robust framework for the preclinical evaluation of rILYd4's therapeutic potential against HIV-1 in a relevant in vivo setting. Successful demonstration of viral load reduction and CD4+ T cell preservation in the humanized mouse model would provide strong justification for further development of rILYd4 as a novel component of HIV-1 therapy.
References
Application Notes and Protocols for Evaluating rILYd4's Effect on HIV-1 Infectivity
Audience: Researchers, scientists, and drug development professionals.
Introduction:
rILYd4 is a recombinant, high-affinity inhibitor of human CD59, a key membrane-bound complement regulatory protein.[1][2] HIV-1, an enveloped virus, incorporates host cell proteins, including CD59, into its own envelope, which protects it from destruction by the host's complement system.[1][3] The complement system is a crucial component of the innate immune response that can lead to the lysis of pathogens. By binding to and inhibiting CD59 on the surface of HIV-1 virions, rILYd4 sensitizes the virus to complement-mediated virolysis, thereby reducing its infectivity.[1] These application notes provide detailed protocols for evaluating the efficacy of rILYd4 in enhancing the complement-mediated destruction of HIV-1 and subsequently reducing its ability to infect target cells.
Data Presentation: Summary of rILYd4's Efficacy
The following tables summarize the key quantitative findings on the effect of rILYd4 on HIV-1.
Table 1: Effect of rILYd4 on Complement-Mediated Virolysis of HIV-1
| Cell Line Source of HIV-1 | CD59 Expression | Treatment Condition | Mean Virolysis (%) ± SD |
| THP-1 | Positive | Anti-gp120 Ab + Complement | ~20% |
| THP-1 | Positive | rILYd4 + Anti-gp120 Ab + Complement | ~75% |
| U1 | Negative | Anti-gp120 Ab + Complement | ~80% |
| U1 | Negative | rILYd4 + Anti-gp120 Ab + Complement | ~80% |
Data are approximated from graphical representations in the source literature and are intended for comparative purposes.
Table 2: rILYd4-Enhanced Virolysis of Primary HIV-1 Isolates
| HIV-1 Plasma Source | Treatment | Mean Virolysis (%) |
| HIV-1 Infected Individuals (Pooled) | Medium Only | <10% |
| HIV-1 Infected Individuals (Pooled) | rILYd4 | ~45% |
| HIV-1 Infected Individuals (Pooled) | Anti-hCD59 mAb (BRIC229) | ~25% |
This table summarizes the pooled data from experiments using plasma from HIV-1 positive individuals, which contains anti-HIV-1 antibodies, to activate complement-mediated virolysis of primary HIV-1 isolates in the presence of rILYd4.
Experimental Protocols & Visualizations
Complement-Mediated Virolysis Assay
This assay quantifies the extent of HIV-1 lysis by the complement system in the presence of rILYd4. Virolysis is measured by the release of the viral core protein p24.
Protocol:
-
Preparation of HIV-1 Virions:
-
Culture HIV-1 infected cell lines (e.g., CD59-positive THP-1 and CD59-negative U1 cells) in RPMI 1640 medium supplemented with 10% FCS and antibiotics.
-
After 10 days of infection, wash the cells three times with culture medium and resuspend them in fresh medium for an additional 24 hours.
-
Harvest the cell culture supernatants containing HIV-1 virions.
-
Quantify the viral titer in the supernatants using a commercial HIV-1 p24 ELISA kit.
-
-
Virolysis Reaction:
-
In a 96-well plate, pre-incubate 20 µl of HIV-1 virions (containing 5 ng/ml of HIV-1 p24) with or without 20 µg/ml of rILYd4 for 30 minutes at 37°C.
-
Add anti-HIV-1 specific antibodies (e.g., anti-HIV-1 gp120 monoclonal antibody) and a source of complement (e.g., 10% normal human serum in GVB++ buffer).
-
Include the following controls:
-
Negative Control: Use heat-inactivated human serum (56°C for 30 min) instead of normal human serum to inactivate the complement system.
-
100% Virolysis Control: Treat virions with Triton X-100.
-
Blank Control: Use culture medium only.
-
-
Incubate the reaction mixture for a specified time (e.g., 1-2 hours) at 37°C.
-
-
Quantification of Virolysis:
-
After incubation, centrifuge the plate to pellet any remaining intact virions.
-
Carefully collect the supernatant.
-
Quantify the amount of released p24 antigen in the supernatant using a commercial HIV-1 p24 ELISA kit.
-
Calculate the percentage of virolysis using the following formula:
-
% Virolysis = [(p24 in sample - p24 in negative control) / (p24 in 100% virolysis control - p24 in blank control)] x 100.
-
-
Experimental Workflow for Virolysis Assay
Caption: Workflow for the complement-mediated virolysis assay.
HIV-1 Infectivity Assay
This assay determines the functional consequence of the virolysis by measuring the infectivity of the remaining viral particles.
Protocol:
-
Prepare Conditioned Medium:
-
Perform the complement-mediated virolysis assay as described above. The supernatants from this assay, containing the remaining (potentially infectious) virions, will serve as the "conditioned medium".
-
-
Infection of Target Cells:
-
Seed HIV-1-permissive cells (e.g., H9 cells) in a 24-well plate.
-
Expose the H9 cells to the conditioned medium from each experimental condition of the virolysis assay.
-
Culture the cells for 10 days at 37°C in a 5% CO2 incubator.
-
-
Quantification of Infection:
-
After the 10-day incubation period, collect the culture supernatants.
-
Measure the amount of HIV-1 p24 antigen in these supernatants using a commercial ELISA kit.
-
A lower level of p24 in the supernatant indicates that fewer infectious viral particles remained in the conditioned medium after the virolysis experiment, signifying a reduction in HIV-1 infectivity.
-
Experimental Workflow for Infectivity Assay
Caption: Workflow for the HIV-1 infectivity assay.
Signaling Pathway Visualization
Mechanism of rILYd4 in Enhancing Complement-Mediated Virolysis
HIV-1 virions bud from infected host cells, incorporating host proteins like CD59 into their lipid envelope. CD59 protects the virion by binding to the C5b-8 complex of the complement cascade, preventing the polymerization of C9 and the formation of the Membrane Attack Complex (MAC). rILYd4 is a specific inhibitor of human CD59. By binding to CD59 on the HIV-1 envelope, rILYd4 prevents CD59 from inhibiting C9 polymerization. This allows for the successful formation of the MAC, which creates a pore in the viral envelope, leading to virolysis and inactivation of the virus.
Signaling Pathway of rILYd4 Action
Caption: rILYd4 inhibits CD59, enabling MAC formation and HIV-1 virolysis.
References
Application Notes and Protocols for Synergistic HIV-1 Neutralization by Combining rILYd4 with Monoclonal Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of effective strategies to neutralize Human Immunodeficiency Virus Type 1 (HIV-1) remains a critical challenge in the fight against AIDS. While broadly neutralizing monoclonal antibodies (bNAbs) show promise, the virus's ability to evade the immune system, in part by incorporating host-derived complement regulatory proteins into its envelope, limits their efficacy. One such key regulator is CD59, which protects HIV-1 from complement-mediated destruction.
This document provides detailed application notes and protocols on a novel strategy that combines the recombinant protein rILYd4, a high-affinity inhibitor of human CD59, with anti-HIV-1 monoclonal antibodies to achieve synergistic neutralization of the virus. By inhibiting CD59, rILYd4 renders HIV-1 susceptible to complement-dependent virolysis (CDV), thereby potentiating the effect of monoclonal antibodies.
Mechanism of Synergistic Action
HIV-1 virions incorporate host cell membrane proteins, including the complement regulatory protein CD59, into their lipid envelope during budding.[1][2] CD59 functions to inhibit the formation of the Membrane Attack Complex (MAC), a crucial component of the complement system responsible for lysing pathogens.[3][4][5] This "shield" of host CD59 protects the virus from complement-mediated lysis, even in the presence of anti-HIV-1 antibodies that can activate the complement cascade.
The synergistic strategy described herein involves two key components:
-
Anti-HIV-1 Monoclonal Antibodies: These antibodies bind to specific epitopes on the HIV-1 envelope glycoproteins (e.g., gp120 or gp41), initiating the classical complement pathway.
-
rILYd4: This recombinant protein is a potent inhibitor of human CD59. By binding to and blocking the function of CD59 on the viral envelope, rILYd4 removes the virus's defense against the MAC.
The synergy arises from the fact that while the monoclonal antibody "tags" the virus for destruction by the complement system, rILYd4 "unshields" the virus, allowing the complement-mediated lysis to proceed to completion. This results in a significant enhancement of viral neutralization compared to either agent alone.
Data Presentation
The following tables summarize the quantitative data from studies evaluating the synergistic effect of rILYd4 and anti-HIV-1 monoclonal antibodies on complement-dependent virolysis. Virolysis is quantified by measuring the release of the HIV-1 p24 protein from lysed virions.
Table 1: Effect of rILYd4 on Complement-Dependent Virolysis of HIV-1 Derived from CD59-Positive and CD59-Negative Cell Lines
| HIV-1 Source Cell Line | CD59 Expression | Treatment | % Virolysis (p24 release) |
| THP-1 | Positive | anti-gp120 mAb + Complement | Low |
| THP-1 | Positive | anti-gp120 mAb + Complement + rILYd4 (20 µg/ml) | High |
| U1 | Negative | anti-gp120 mAb + Complement | High |
| U1 | Negative | anti-gp120 mAb + Complement + rILYd4 (20 µg/ml) | High |
Data compiled from descriptions in references. This table illustrates that rILYd4 significantly enhances virolysis only for viruses that are protected by CD59.
Table 2: Dose-Dependent Enhancement of Virolysis by rILYd4
| HIV-1 Strain | Antibody | rILYd4 Concentration | % Virolysis (p24 release) |
| Lab-adapted strain | anti-gp120/gp160 polyclonal Abs | 0 µg/ml | Baseline |
| Lab-adapted strain | anti-gp120/gp160 polyclonal Abs | Increasing concentrations | Dose-dependent increase |
| Primary Isolate 1 | Plasma from HIV-1+ patient | 0 µg/ml | Baseline |
| Primary Isolate 1 | Plasma from HIV-1+ patient | 20 µg/ml | Significant Increase |
| Primary Isolate 2 | Plasma from HIV-1+ patient | 0 µg/ml | Baseline |
| Primary Isolate 2 | Plasma from HIV-1+ patient | 20 µg/ml | Significant Increase |
This table summarizes the finding that rILYd4 enhances complement-mediated virolysis in a dose-dependent manner for both lab-adapted and primary HIV-1 isolates when combined with specific antibodies.
Experimental Protocols
Protocol 1: Preparation of HIV-1 Virions
This protocol describes the production of HIV-1 virions from cell lines with and without CD59 expression.
Materials:
-
HIV-1 infected human cell lines (e.g., CD59-positive THP-1 or OM10; CD59-negative U1)
-
Complete cell culture medium
-
Phorbol 12-myristate 13-acetate (PMA) and Tumor Necrosis Factor-alpha (TNF-α) for stimulation
-
0.45 µm syringe filters
-
HIV-1 p24 Antigen ELISA kit
Procedure:
-
Culture the desired HIV-1 infected cell line (e.g., THP-1 or U1) in complete medium.
-
To induce viral replication, stimulate cells (1 x 10^6 cells/ml) with TNF-α (2 ng/ml) and PMA (2 ng/ml).
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Harvest the cell culture supernatant.
-
Clarify the supernatant by centrifugation to remove cell debris.
-
Filter the supernatant through a 0.45 µm syringe filter to remove any remaining cells.
-
Quantify the viral titer in the supernatant using a commercial HIV-1 p24 Antigen ELISA kit according to the manufacturer's instructions.
-
Store the viral stocks at -80°C in small aliquots to avoid multiple freeze-thaw cycles.
Protocol 2: Complement-Dependent Virolysis (CDV) Assay
This protocol details the method for assessing the synergistic activity of rILYd4 and monoclonal antibodies in mediating the lysis of HIV-1 virions.
Materials:
-
HIV-1 viral stock (standardized by p24 concentration, e.g., 5 ng/ml)
-
rILYd4 protein
-
Anti-HIV-1 monoclonal antibody (e.g., anti-gp120 IgG1b12)
-
Normal Human Serum (NHS) as a source of complement (pooled from healthy donors)
-
Heat-inactivated NHS (iNHS) as a negative control (incubate NHS at 56°C for 30 minutes)
-
Gelatin Veronal Buffer with Ca2+ and Mg2+ (GVB++)
-
96-well microtiter plates
-
HIV-1 p24 Antigen ELISA kit
-
Triton X-100 (for 100% lysis control)
Procedure:
-
In a 96-well plate, prepare the reaction mixtures. For each condition, perform in duplicate or triplicate.
-
Pre-incubation: In each test well, add 20 µl of HIV-1 virions (containing ~5 ng/ml of p24) and pre-incubate with or without rILYd4 (e.g., a final concentration of 20 µg/ml) for 30 minutes at 37°C.
-
Antibody Addition: Add the anti-HIV-1 monoclonal antibody at the desired concentration.
-
Complement Addition: Add pooled NHS to a final concentration of 10% in GVB++ buffer.
-
Controls:
-
Negative Control (No Complement): Use heat-inactivated NHS instead of NHS.
-
Antibody-only Control: Omit the antibody.
-
rILYd4-only Control: Omit the antibody.
-
100% Lysis Control: Add Triton X-100 to a final concentration of 1% to a set of wells containing only the virus.
-
Blank Control: Culture medium only.
-
-
Incubation: Incubate the plate for 1-2 hours at 37°C to allow for complement-mediated lysis.
-
Quantification of Virolysis: Measure the amount of p24 released into the supernatant using a commercial HIV-1 p24 Antigen ELISA kit. The amount of p24 detected is directly proportional to the degree of virolysis.
-
Data Analysis: Calculate the percentage of virolysis for each condition relative to the 100% lysis control after subtracting the background p24 levels from the negative controls.
Conclusion
The combination of the CD59 inhibitor rILYd4 with anti-HIV-1 monoclonal antibodies represents a promising strategy to overcome viral resistance to complement-mediated destruction. By disabling a key viral defense mechanism, rILYd4 synergistically enhances the neutralizing capacity of antibodies. The protocols and data presented here provide a framework for researchers to further investigate this therapeutic approach, optimize antibody and rILYd4 combinations, and evaluate their potential for clinical application in the treatment and prevention of HIV-1 infection. This strategy highlights the potential of targeting host-derived viral defense mechanisms to improve the efficacy of antibody-based therapies.
References
- 1. A High-Affinity Inhibitor of Human CD59 Enhances Complement-Mediated Virolysis of HIV-1: Implications for Treatment of HIV-1/AIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. rILYd4, a Human CD59 Inhibitor Enhances Complement Dependent Cytotoxicity of Ofatumumab against Rituximab-resistant B-cell Lymphoma Cells and Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming rILYd4 Stability and Half-Life Issues In Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the recombinant human CD59 inhibitor, rILYd4. The following information is designed to help you anticipate and resolve common challenges related to the in vivo stability and half-life of rILYd4.
Frequently Asked Questions (FAQs)
Q1: What is the expected in vivo half-life of unmodified rILYd4?
The in vivo half-life of small recombinant proteins like rILYd4 is often short, typically in the range of minutes to a few hours, due to rapid renal clearance and enzymatic degradation.[1] The exact half-life in a specific animal model needs to be determined empirically.
Q2: What are the primary mechanisms that limit the in vivo stability and half-life of rILYd4?
The primary factors contributing to the short in vivo half-life of rILYd4 are expected to be:
-
Renal Clearance: Due to its relatively small molecular size, rILYd4 can be rapidly filtered out of the bloodstream by the kidneys.[2][3]
-
Proteolytic Degradation: rILYd4, as a protein, is susceptible to degradation by proteases present in the blood and tissues.
-
Immunogenicity: As a recombinant protein, rILYd4 may elicit an immune response, leading to the formation of antibodies that can accelerate its clearance.
Q3: My rILYd4 appears to be aggregating upon formulation. What could be the cause and how can I fix it?
Protein aggregation is a common issue and can be caused by several factors, including:[1]
-
High Protein Concentration: High concentrations can increase the likelihood of intermolecular interactions leading to aggregation.
-
Suboptimal Buffer Conditions: The pH and ionic strength of the formulation buffer are critical. Proteins are often least soluble at their isoelectric point (pI).
-
Temperature Stress: Freeze-thaw cycles and exposure to high temperatures can cause denaturation and aggregation.
Troubleshooting tips:
-
Optimize the buffer pH to be at least one unit away from the pI of rILYd4.
-
Screen different salt concentrations to improve solubility.
-
Include stabilizing excipients in the formulation, such as glycerol, sucrose, or arginine.
-
Aliquot the protein solution to minimize freeze-thaw cycles.
Q4: I am observing a rapid loss of rILYd4 activity in my in vivo model. What are the potential stability-related causes?
A rapid loss of activity in vivo can be attributed to:
-
Short Half-Life: The protein may be cleared from circulation before it can exert its full therapeutic effect.
-
Degradation: The protein may be degraded into inactive fragments by proteases.
-
Misfolding or Denaturation: The in vivo environment can induce conformational changes that inactivate the protein.
To investigate this, you can perform a pharmacokinetic (PK) study to measure the concentration of intact, active rILYd4 over time.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with rILYd4.
| Problem | Possible Causes | Recommended Solutions |
| Low or undetectable levels of rILYd4 in plasma shortly after administration. | Rapid clearance due to small size. | - Increase the hydrodynamic radius of rILYd4 through PEGylation or fusion to a larger protein (e.g., albumin, Fc fragment).- See the "Strategies to Enhance In Vivo Half-Life" section for more details. |
| Proteolytic degradation. | - Co-administer with protease inhibitors (for initial studies, not for therapeutic use).- Engineer the rILYd4 sequence to remove protease cleavage sites through site-directed mutagenesis. | |
| High variability in plasma concentrations between animals. | Inconsistent administration (e.g., subcutaneous injection variability). | - Ensure consistent and accurate dosing and administration technique.- Consider intravenous administration for initial studies to bypass absorption variability. |
| Immunogenic response leading to variable clearance. | - Use immunodeficient animal models for initial proof-of-concept studies.- Humanize the rILYd4 sequence if it contains non-human epitopes. | |
| Loss of rILYd4 biological activity over time in vivo. | Protein degradation or denaturation. | - Analyze plasma samples for the presence of intact, full-length rILYd4 using techniques like Western blotting or ELISA with antibodies specific to different epitopes.- Assess the activity of rILYd4 recovered from plasma samples in an in vitro complement-dependent cytotoxicity (CDC) assay. |
| Formation of neutralizing antibodies. | - Screen for the presence of anti-rILYd4 antibodies in the plasma of treated animals. |
Strategies to Enhance In Vivo Half-Life of rILYd4
Several protein engineering strategies can be employed to improve the in vivo stability and extend the circulating half-life of rILYd4.
Summary of Half-Life Extension Strategies
| Strategy | Principle | Typical Fold-Increase in Half-Life | Potential Advantages | Potential Disadvantages |
| PEGylation | Covalent attachment of polyethylene glycol (PEG) chains increases the hydrodynamic size, reducing renal clearance and masking proteolytic sites. | 2 to 100-fold | - Well-established technology.- Can reduce immunogenicity. | - Potential for reduced biological activity.- Non-biodegradable nature of PEG. |
| Fusion to Albumin or Albumin-Binding Domain | Fusion to serum albumin or an albumin-binding domain leverages the long half-life of albumin (around 19 days in humans). | 10 to 50-fold | - Utilizes a natural recycling pathway (FcRn).- Biodegradable. | - Large fusion partner may affect tissue penetration.- Potential for altered bioactivity. |
| Fc Fusion | Fusion to the Fc region of an antibody utilizes the neonatal Fc receptor (FcRn) recycling mechanism to extend half-life. | 10 to 100-fold | - Well-established platform.- Can impart effector functions (though often undesirable for non-antibody therapeutics). | - Large size may limit tissue distribution.- Potential for immunogenicity if not properly engineered. |
| PASylation | Genetic fusion to a polypeptide sequence of proline, alanine, and serine (PAS) creates a large, random coil structure, increasing the hydrodynamic radius. | 2 to 25-fold | - Biodegradable.- Low immunogenicity potential. | - Relatively newer technology compared to PEGylation and Fc fusion. |
| Site-Directed Mutagenesis | Introduction of specific amino acid substitutions to remove protease cleavage sites or enhance intrinsic stability. | Variable | - Can improve stability without significantly increasing size.- Can be combined with other strategies. | - Requires detailed structural information or extensive screening.- May alter protein conformation and activity. |
Experimental Protocols
Protocol 1: In Vivo Half-Life Determination of rILYd4
Objective: To determine the pharmacokinetic profile and half-life of rILYd4 in an animal model (e.g., mice).
Materials:
-
rILYd4 protein of known concentration
-
Appropriate animal model (e.g., C57BL/6 mice)
-
Sterile saline or formulation buffer
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
-
ELISA kit or other validated assay for quantifying rILYd4
Methodology:
-
Animal Dosing: Administer a single dose of rILYd4 to a cohort of mice via the desired route (e.g., intravenous or subcutaneous injection). A typical dose might range from 1 to 10 mg/kg.
-
Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0, 5, 15, 30 minutes, 1, 2, 4, 8, 24, and 48 hours post-injection).
-
Plasma Preparation: Process the blood samples to obtain plasma by centrifugation.
-
Quantification of rILYd4: Measure the concentration of rILYd4 in the plasma samples using a validated quantitative assay such as an ELISA.
-
Data Analysis: Plot the plasma concentration of rILYd4 versus time. Use pharmacokinetic software to calculate the half-life (t½), clearance (CL), and volume of distribution (Vd).
Protocol 2: Site-Directed Mutagenesis to Remove a Putative Protease Cleavage Site
Objective: To enhance the stability of rILYd4 by mutating a potential protease cleavage site.
Materials:
-
Expression vector containing the rILYd4 gene
-
Site-directed mutagenesis kit
-
Custom-designed mutagenic primers
-
Competent E. coli for transformation
-
DNA sequencing services
Methodology:
-
Identify Potential Cleavage Sites: Analyze the amino acid sequence of rILYd4 for consensus sequences recognized by common proteases (e.g., using online tools like PeptideCutter).
-
Primer Design: Design primers that contain the desired mutation (e.g., changing a lysine or arginine to a non-cleavable residue like alanine).
-
Mutagenesis Reaction: Perform the site-directed mutagenesis reaction according to the kit manufacturer's instructions. This typically involves PCR amplification of the plasmid with the mutagenic primers.
-
Transformation and Selection: Transform the mutated plasmid into competent E. coli and select for colonies containing the plasmid.
-
Sequence Verification: Isolate the plasmid DNA from several colonies and verify the presence of the desired mutation by DNA sequencing.
-
Protein Expression and Purification: Express and purify the mutated rILYd4 protein.
-
In Vitro Stability and In Vivo Half-Life Assessment: Compare the stability of the mutated rILYd4 to the wild-type protein in an in vitro protease sensitivity assay and by determining its in vivo half-life as described in Protocol 1.
Visualizations
Caption: Major pathways contributing to the in vivo clearance of rILYd4.
Caption: A logical workflow for troubleshooting low in vivo efficacy of rILYd4.
References
Troubleshooting low yield in recombinant rILYd4 production
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields during the production of recombinant rILYd4. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My rILYd4 expression is very low or undetectable. What are the potential causes and how can I fix this?
Low or no expression is a frequent challenge in recombinant protein production.[1] The issue often stems from factors that adversely affect the host cells or the processes of transcription and translation.[1]
Troubleshooting Steps:
-
Codon Optimization: The sequence of the rILYd4 gene may not be optimal for the expression host. Different organisms exhibit preferences for certain codons, a phenomenon known as codon bias.[2][3] Optimizing the gene sequence to match the codon usage of the host can significantly improve translation efficiency and, consequently, protein yield.[4]
-
Vector Selection: The choice of expression vector is critical. Ensure your vector has a strong, inducible promoter to drive high-level expression. The plasmid copy number can also influence the yield; however, a very high copy number can place a metabolic burden on the host cells.
-
Host Strain Compatibility: Not all E. coli strains are equally effective for expressing every recombinant protein. Strains like BL21(DE3) are commonly used due to their reduced protease activity. If your protein is toxic to the host, consider using strains like C41(DE3) or C43(DE3), which are engineered to handle toxic proteins. For proteins with rare codons, strains that supply the corresponding tRNAs, such as Rosetta(DE3), can be beneficial.
-
Plasmid Integrity: Verify the integrity of your expression plasmid by sequencing to ensure the rILYd4 gene is in the correct frame and free of mutations.
-
mRNA Stability: The stability of the mRNA transcript can affect the amount of protein produced. Analyze the 5' and 3' untranslated regions (UTRs) and minimize secondary structures at the 5' end that could hinder translation initiation.
Q2: I can see rILYd4 being expressed, but it's mostly in the insoluble fraction as inclusion bodies. How can I increase the yield of soluble protein?
The formation of insoluble protein aggregates, known as inclusion bodies, is a common problem when expressing recombinant proteins in E. coli. This is often due to the high rate of protein synthesis, which overwhelms the cell's folding machinery.
Strategies to Enhance Solubility:
-
Lower Expression Temperature: Reducing the cultivation temperature after induction (e.g., from 37°C to 16-25°C) can slow down the rate of protein synthesis, allowing more time for proper folding and increasing the yield of soluble protein.
-
Optimize Inducer Concentration: The concentration of the inducer (e.g., IPTG) can be titrated to find a level that allows for sufficient protein expression without overwhelming the cell's folding capacity.
-
Use of Solubility-Enhancing Fusion Tags: Fusing a highly soluble protein or peptide tag (e.g., GST, SUMO, TRX) to rILYd4 can improve its solubility.
-
Co-expression with Chaperones: Molecular chaperones can assist in the proper folding of recombinant proteins. Co-expressing chaperones like GroEL-GroES can help increase the amount of soluble rILYd4.
-
Choice of E. coli Host Strain: Some strains are specifically designed to improve protein folding and solubility. For example, ArcticExpress(DE3) strains express cold-adapted chaperonins that are active at lower temperatures.
Table 1: Comparison of Common E. coli Strains for Recombinant Protein Expression
| Strain | Key Features | Recommended Use |
| BL21(DE3) | Deficient in Lon and OmpT proteases. Contains T7 RNA polymerase gene for high-level expression. | General-purpose protein expression. |
| Rosetta(DE3) | Supplements tRNAs for rare codons (AUA, AGG, AGA, CUA, CCC, GGA). | For proteins containing codons that are rare in E. coli. |
| C41(DE3) / C43(DE3) | Mutations allow for expression of proteins that are toxic to BL21(DE3). | Expression of toxic or membrane proteins. |
| ArcticExpress(DE3) | Expresses cold-adapted chaperonins Cpn10 and Cpn60. | Improving solubility by allowing expression at low temperatures (4-12°C). |
| SHuffle® T7 Express | Promotes disulfide bond formation in the cytoplasm. | For proteins that require disulfide bonds for proper folding. |
Q3: My initial rILYd4 expression is good, but the final yield after purification is very low. What could be going wrong during purification?
A significant loss of protein during purification can be frustrating. The problem can lie in cell lysis, protein binding to the resin, or the elution steps.
Troubleshooting Purification Steps:
-
Inefficient Cell Lysis: Ensure complete cell lysis to release the expressed protein. This can be checked by microscopy. If lysis is incomplete, consider increasing the intensity or duration of sonication or using a different lysis buffer.
-
Inaccessible Affinity Tag: The affinity tag (e.g., His-tag) on your rILYd4 might be buried within the folded protein, preventing it from binding to the purification resin. Performing the purification under denaturing conditions can expose the tag.
-
Protein Degradation: Proteases released during cell lysis can degrade your target protein. Always add protease inhibitors to your lysis buffer and keep samples on ice.
-
Suboptimal Binding and Elution Conditions: The pH and composition of your binding, wash, and elution buffers are critical. For His-tagged proteins, ensure the imidazole concentration in the wash buffer is not too high, as this can prematurely elute your protein. Conversely, the imidazole concentration in the elution buffer must be sufficient to displace the protein from the resin.
-
Resin Capacity: Overloading the purification column with too much lysate can lead to unbound protein being lost in the flow-through. Ensure you are using an adequate amount of resin for your expression level.
Experimental Protocols
Protocol 1: Optimizing rILYd4 Expression Conditions
-
Starter Culture: Inoculate 5 mL of LB medium with the appropriate antibiotic using a single colony of E. coli transformed with the rILYd4 expression plasmid. Grow overnight at 37°C with shaking.
-
Expression Cultures: Inoculate 50 mL of fresh LB medium with the overnight culture to an initial OD600 of 0.1. Grow at 37°C with shaking until the OD600 reaches 0.4-0.6.
-
Induction Optimization:
-
Temperature: Divide the culture into three flasks and induce expression at different temperatures: 18°C, 25°C, and 37°C.
-
Inducer Concentration: For each temperature, test a range of IPTG concentrations (e.g., 0.1 mM, 0.5 mM, 1.0 mM).
-
-
Harvest and Lysis:
-
After a set induction time (e.g., 4 hours for 37°C, overnight for 18°C), harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer containing protease inhibitors.
-
Lyse the cells by sonication on ice.
-
-
Solubility Analysis:
-
Centrifuge the lysate at high speed to separate the soluble fraction (supernatant) from the insoluble fraction (pellet).
-
Analyze both fractions for the presence of rILYd4 by SDS-PAGE.
-
-
Selection of Optimal Conditions: Choose the temperature and inducer concentration that provides the highest yield of soluble rILYd4.
Protocol 2: Solubilization and Refolding of rILYd4 from Inclusion Bodies
-
Inclusion Body Isolation:
-
After cell lysis, centrifuge the lysate. The pellet contains the inclusion bodies.
-
Wash the inclusion body pellet with a buffer containing a mild detergent (e.g., Triton X-100) or a low concentration of a denaturant (e.g., 2M urea) to remove contaminating proteins.
-
-
Solubilization:
-
Resuspend the washed inclusion bodies in a solubilization buffer containing a strong denaturant (e.g., 8M urea or 6M guanidine hydrochloride).
-
Incubate with stirring until the pellet is completely dissolved.
-
-
Refolding:
-
The key to successful refolding is the slow removal of the denaturant. This can be achieved by:
-
Dialysis: Dialyze the solubilized protein against a series of buffers with decreasing concentrations of the denaturant.
-
Dilution: Rapidly dilute the solubilized protein into a large volume of refolding buffer.
-
-
The refolding buffer should be optimized for pH and may contain additives such as L-arginine to prevent aggregation.
-
-
Purification: Purify the refolded, soluble rILYd4 using standard chromatography techniques.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. How Are Codons Optimized for Recombinant Protein Expression? [synapse.patsnap.com]
- 3. Factors involved in heterologous expression of proteins in E. coli host - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Considerations in the Use of Codon Optimization for Recombinant Protein Expression | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Optimizing Drug Concentration for HIV-1 Sensitization
Disclaimer: The specific molecule "rILYd4" was not identified in a comprehensive search of scientific literature. This technical support guide is based on the principles of optimizing the concentration of agents that sensitize HIV-1 to immune-mediated clearance, with a focus on recombinant Interleukin-4 (rIL-4) and small molecule CD4-mimetics, which share conceptual similarities with the user's request.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind sensitizing HIV-1 infected cells?
A1: Sensitizing HIV-1 infected cells involves using therapeutic agents to make these cells more recognizable and vulnerable to the host's immune system. A key strategy is to expose specific epitopes on the HIV-1 envelope glycoprotein (Env) that are normally hidden. This allows antibodies to bind to these epitopes and trigger immune responses like antibody-dependent cellular cytotoxicity (ADCC), leading to the elimination of the infected cell.[1][2]
Q2: What are CD4-mimetic compounds and how do they sensitize HIV-1 infected cells?
A2: CD4-mimetic compounds are small molecules that bind to the HIV-1 envelope glycoprotein gp120 in a similar manner to the CD4 receptor. This binding induces conformational changes in the Env trimer, exposing epitopes that are recognized by ADCC-mediating antibodies present in the sera of HIV-1 infected individuals. By exposing these epitopes, CD4-mimetics "sensitize" the infected cells to be targeted and destroyed by the immune system.[1][2][3]
Q3: What is the role of recombinant Interleukin-4 (rIL-4) in HIV-1 infection?
A3: Recombinant Interleukin-4 (rIL-4) is a cytokine that can influence HIV-1 expression, particularly in monocytes and macrophages. Studies have shown that rIL-4 can stimulate the production of HIV-1 from infected monocytic cells. Interestingly, the effect of IL-4 can be concentration-dependent and varies between different HIV-1 strains (syncytia-inducing vs. non-syncytia-inducing) and cell types. It has been shown to upregulate the expression of the CXCR4 coreceptor while downregulating CCR5 on primary CD4+ T-lymphocytes.
Q4: How does one determine the optimal concentration of a sensitizing agent?
A4: The optimal concentration of a sensitizing agent is typically determined through a dose-response study. This involves treating HIV-1 infected cells with a range of concentrations of the agent and measuring the desired biological effect, such as the level of ADCC, exposure of specific epitopes, or viral replication. The optimal concentration is one that maximizes the sensitizing effect while minimizing off-target effects and cytotoxicity.
Troubleshooting Guides
Issue 1: High background or no significant difference in ADCC activity between treated and untreated cells.
-
Possible Cause: Suboptimal concentration of the sensitizing agent.
-
Solution: Perform a dose-response experiment with a wider range of concentrations. It is crucial to identify a concentration that effectively sensitizes cells without inducing significant cell death on its own.
-
-
Possible Cause: Low level of Env expression on target cells.
-
Solution: Ensure that the target cells are productively infected with HIV-1 and are expressing sufficient levels of the envelope glycoprotein on their surface. This can be verified by flow cytometry using anti-Env antibodies.
-
-
Possible Cause: Effector cells (e.g., NK cells) have low cytotoxic activity.
-
Solution: Use freshly isolated effector cells for the ADCC assay. The activity of effector cells can be pre-screened against a known sensitive target cell line.
-
-
Possible Cause: The antibodies being used do not recognize the epitopes exposed by the sensitizing agent.
-
Solution: Use a well-characterized source of antibodies, such as sera from a pool of HIV-1 positive individuals or a monoclonal antibody known to mediate ADCC against CD4-induced epitopes.
-
Issue 2: High cytotoxicity observed in control wells (cells treated with the sensitizing agent alone).
-
Possible Cause: The concentration of the sensitizing agent is too high.
-
Solution: Perform a cytotoxicity assay (e.g., using a live/dead stain or measuring lactate dehydrogenase release) to determine the maximum non-toxic concentration of the compound. The concentrations used for sensitization experiments should be below this threshold.
-
-
Possible Cause: The solvent used to dissolve the sensitizing agent is toxic to the cells.
-
Solution: Ensure that the final concentration of the solvent (e.g., DMSO) in the cell culture medium is below a non-toxic level (typically <0.5%). Include a solvent-only control in your experiments.
-
Issue 3: Inconsistent results between experiments.
-
Possible Cause: Variability in primary cells.
-
Solution: When using primary CD4+ T cells and effector cells from different donors, expect some donor-to-donor variability. It is important to perform experiments with cells from multiple donors to ensure the generalizability of the findings.
-
-
Possible Cause: Variability in the HIV-1 infection protocol.
-
Solution: Standardize the infection protocol, including the multiplicity of infection (MOI) and the duration of infection, to ensure a consistent level of infection across experiments.
-
Data Presentation
Table 1: Effect of CD4-mimetic Compounds on Sensitizing HIV-1 Infected Cells to ADCC
| Compound | Concentration (µM) | Target Cells | Effector Cells | Antibody Source | Fold Increase in ADCC vs. DMSO |
| (+)-BNM-III-170 | 50 | Primary CD4+ T cells (HIV-1 CH58TF infected) | NK cells | HIV+ plasma | Data not quantified as fold increase, but significant enhancement shown graphically. |
| MCG-III-027-D05 | 50 | Primary CD4+ T cells (HIV-1 CH58TF infected) | NK cells | HIV+ plasma | Data not quantified as fold increase, but significant enhancement shown graphically. |
| MCG-III-188-A01 | 50 | Primary CD4+ T cells (HIV-1 CH58TF infected) | NK cells | HIV+ plasma | Data not quantified as fold increase, but significant enhancement shown graphically. |
| MCG-IV-031-A05 | 50 | Primary CD4+ T cells (HIV-1 CH58TF infected) | NK cells | HIV+ plasma | Data not quantified as fold increase, but significant enhancement shown graphically. |
| (S)-MCG-IV-210 | Not specified | Not specified | Not specified | Not specified | Lead compound identified for sensitizing HIV-1 infected cells to ADCC. |
Table 2: Concentration-Dependent Effects of Recombinant Interleukin-4 on HIV-1 Expression
| rIL-4 Concentration | Cell Type | HIV-1 Strain | Effect on HIV-1 Expression |
| 1.5 units/ml | Primary CD4+ T-lymphocytes | NL4-3 (SI) | Increased replication |
| 1.5 units/ml | Primary CD4+ T-lymphocytes | JR-FL (NSI) | Decreased replication |
| 0.1 and 1 U/ml | Promonocytic U1 cells | Chronically infected | Suppressed IFN-gamma-induced p24 production |
| 10 U/ml | Promonocytic U1 cells | Chronically infected | Enhanced IFN-gamma-induced p24 production |
SI: Syncytia-Inducing; NSI: Non-Syncytia-Inducing
Experimental Protocols
Protocol 1: Determination of Optimal Concentration of a CD4-mimetic for ADCC Sensitization
-
Infection of Target Cells:
-
Isolate primary CD4+ T cells from healthy donor peripheral blood mononuclear cells (PBMCs).
-
Activate the CD4+ T cells with phytohemagglutinin (PHA) and Interleukin-2 (IL-2).
-
Infect the activated CD4+ T cells with a primary HIV-1 isolate (e.g., at a multiplicity of infection of 0.1).
-
Culture the infected cells for 48-72 hours to allow for viral protein expression.
-
-
Dose-Response and Cytotoxicity Assessment:
-
Prepare a serial dilution of the CD4-mimetic compound in culture medium (e.g., from 0.1 µM to 100 µM).
-
Add the different concentrations of the compound to the infected CD4+ T cells.
-
Include a vehicle control (e.g., DMSO).
-
Incubate for 24 hours.
-
Assess cell viability using a standard cytotoxicity assay (e.g., MTS or LDH assay) to determine the non-toxic concentration range.
-
-
ADCC Assay:
-
Isolate Natural Killer (NK) cells from a healthy donor to use as effector cells.
-
In a 96-well plate, co-culture the infected target cells, a sub-toxic concentration of the CD4-mimetic (determined from the dose-response experiment), and a source of anti-HIV-1 antibodies (e.g., heat-inactivated plasma from an HIV-1 positive individual).
-
Add the NK cells at a specific effector-to-target (E:T) ratio (e.g., 10:1).
-
Incubate the co-culture for 6-8 hours.
-
Measure the killing of target cells. This can be done by measuring the release of a pre-loaded fluorescent dye or by flow cytometry to quantify the percentage of dead target cells.
-
Protocol 2: Evaluating the Effect of rIL-4 on HIV-1 Expression in Primary Monocytes
-
Isolation and Culture of Monocytes:
-
Isolate monocytes from healthy donor PBMCs by adherence to plastic or by magnetic bead selection.
-
Culture the monocytes for 5-7 days to allow differentiation into macrophages.
-
-
HIV-1 Infection:
-
Infect the monocyte-derived macrophages with a monocytotropic HIV-1 strain (e.g., HIV-1 BaL).
-
After 2-4 hours, wash the cells to remove the viral inoculum.
-
-
rIL-4 Treatment:
-
Add recombinant IL-4 to the infected cultures at various concentrations (e.g., 0.1, 1, 10, 100 ng/mL).
-
Include a no-cytokine control.
-
Culture the cells for 7-14 days, replenishing the medium and cytokines every 3-4 days.
-
-
Measurement of HIV-1 Production:
-
Collect culture supernatants at different time points.
-
Measure the amount of HIV-1 p24 antigen in the supernatants using an enzyme-linked immunosorbent assay (ELISA).
-
Visualizations
Caption: Workflow for optimizing sensitizer concentration for ADCC.
Caption: IL-4 signaling pathway in HIV-1 infected T-cells.
References
Technical Support Center: Preclinical Immunogenicity Assessment of rILYd4
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing the potential immunogenicity of the recombinant protein rILYd4 in preclinical models.
Frequently Asked Questions (FAQs)
Q1: What is rILYd4 and why is its immunogenicity a concern?
A1: rILYd4 is a recombinant protein inhibitor of human CD59, a key complement regulatory protein.[1][2] By blocking CD59, rILYd4 enhances complement-dependent cytotoxicity (CDC) mediated by therapeutic antibodies, making it a promising adjuvant in cancer therapy.[1][3] However, like all therapeutic proteins, rILYd4 has the potential to be recognized as foreign by the immune system, leading to the development of anti-drug antibodies (ADAs).[4] These ADAs can neutralize the therapeutic effect of rILYd4, alter its pharmacokinetic profile, and potentially cause adverse immune reactions. Therefore, a thorough immunogenicity risk assessment is a critical step in its preclinical development.
Q2: What are the key steps in a preclinical immunogenicity assessment of rILYd4?
A2: A comprehensive preclinical immunogenicity assessment for rILYd4 should follow a multi-tiered approach, including:
-
In Silico and In Vitro Screening: Initial assessment using computational tools to predict potential T-cell and B-cell epitopes within the rILYd4 sequence. This is followed by in vitro assays, such as T-cell proliferation and cytokine secretion assays, using peripheral blood mononuclear cells (PBMCs) from different donors.
-
In Vivo Studies: Administration of rILYd4 to relevant animal models (e.g., humanized mice or non-human primates) to evaluate the induction of ADAs.
-
ADA Characterization: If ADAs are detected, they should be further characterized for their titer, isotype, and neutralizing capacity.
Q3: How can the immunogenicity of rILYd4 be mitigated?
A3: Several protein engineering strategies can be employed to reduce the immunogenicity of recombinant proteins like rILYd4. These "de-immunization" approaches include:
-
Epitope Modification: Identifying and modifying immunodominant T-cell epitopes within the rILYd4 sequence through site-directed mutagenesis to reduce their binding affinity to MHC class II molecules.
-
PEGylation: Covalently attaching polyethylene glycol (PEG) chains to the surface of rILYd4 to shield immunogenic epitopes from the immune system.
-
Fusion Proteins: Creating a fusion protein by linking rILYd4 to a non-immunogenic protein, such as human albumin or the Fc region of an antibody, to increase its half-life and potentially reduce its immunogenicity.
Troubleshooting Guides
Anti-rILYd4 Antibody (ADA) ELISA
Issue: High Background Signal
| Possible Cause | Troubleshooting Steps |
| Insufficient Blocking | Increase blocking time (e.g., to 2 hours at room temperature or overnight at 4°C). Optimize the concentration of the blocking agent (e.g., 1-5% BSA or non-fat dry milk). |
| Cross-reactivity of Secondary Antibody | Use a pre-adsorbed secondary antibody to minimize cross-reactivity with other proteins in the sample. |
| Inadequate Washing | Increase the number of wash steps and the volume of wash buffer. Ensure complete aspiration of wash buffer between steps. |
| High Concentration of Detection Reagents | Titrate the concentrations of biotinylated rILYd4 and streptavidin-HRP to determine the optimal signal-to-noise ratio. |
Issue: No or Weak Signal
| Possible Cause | Troubleshooting Steps |
| Low ADA Titer in Sample | Concentrate the sample if possible. Ensure the use of a sensitive detection substrate. |
| Improper Plate Coating | Verify the concentration of the coating antigen (rILYd4). Ensure the coating buffer has the optimal pH (typically pH 9.6 for carbonate-bicarbonate buffer). |
| Inactive Reagents | Use fresh reagents and ensure proper storage conditions. Verify the activity of the HRP conjugate. |
| Drug Interference | If samples contain residual rILYd4, it can interfere with the assay. Implement an acid dissociation step to separate ADAs from the drug. |
T-Cell Proliferation Assay (CFSE-based)
Issue: High Background Proliferation in Unstimulated Controls
| Possible Cause | Troubleshooting Steps |
| Suboptimal Cell Culture Conditions | Use high-quality, endotoxin-free reagents. Ensure proper cell density and viability. |
| Mitogenic Contaminants in rILYd4 | Test the rILYd4 preparation for endotoxin contamination and use an endotoxin removal kit if necessary. |
| Pre-activated T-cells in Donor PBMCs | Allow PBMCs to rest for a period after isolation before starting the assay. |
Issue: Poor Proliferation in Positive Controls
| Possible Cause | Troubleshooting Steps |
| Suboptimal Concentration of Positive Control | Titrate the concentration of the positive control (e.g., PHA, anti-CD3/CD28 beads) to determine the optimal dose for T-cell stimulation. |
| Low Cell Viability | Ensure careful handling of cells during isolation and staining to maintain high viability. |
| Improper CFSE Staining | Use the optimal concentration of CFSE and ensure a consistent staining time. High concentrations of CFSE can be toxic to cells. |
Data Presentation
The following tables present illustrative data for a hypothetical preclinical immunogenicity study of rILYd4 in a humanized mouse model. These are examples to guide data presentation and are not actual experimental results.
Table 1: Anti-rILYd4 Antibody Titers in Humanized Mice
| Treatment Group | Animal ID | Week 2 Titer | Week 4 Titer | Week 8 Titer |
| Vehicle Control | 101 | <100 | <100 | <100 |
| 102 | <100 | <100 | <100 | |
| 103 | <100 | <100 | <100 | |
| rILYd4 (1 mg/kg) | 201 | 400 | 1600 | 3200 |
| 202 | 200 | 800 | 1600 | |
| 203 | 800 | 3200 | 6400 | |
| rILYd4 (10 mg/kg) | 301 | 1600 | 6400 | 12800 |
| 302 | 3200 | 12800 | 25600 | |
| 303 | 800 | 3200 | 6400 |
Table 2: T-Cell Proliferation in Response to rILYd4
| Treatment Group | Animal ID | Stimulation Index (SI) | % Proliferating CD4+ T-cells |
| Vehicle Control | 101 | 1.2 | 0.5% |
| 102 | 0.9 | 0.3% | |
| 103 | 1.1 | 0.4% | |
| rILYd4 (1 mg/kg) | 201 | 3.5 | 5.2% |
| 202 | 2.8 | 4.1% | |
| 203 | 4.1 | 6.3% | |
| rILYd4 (10 mg/kg) | 301 | 8.2 | 12.5% |
| 302 | 10.5 | 15.8% | |
| 303 | 7.9 | 11.9% |
Table 3: Cytokine Secretion by Splenocytes in Response to rILYd4 (ELISpot)
| Treatment Group | Animal ID | IFN-γ (Spot Forming Units / 10^6 cells) | IL-4 (Spot Forming Units / 10^6 cells) |
| Vehicle Control | 101 | 5 | 2 |
| 102 | 3 | 1 | |
| 103 | 6 | 3 | |
| rILYd4 (1 mg/kg) | 201 | 55 | 25 |
| 202 | 48 | 21 | |
| 203 | 62 | 28 | |
| rILYd4 (10 mg/kg) | 301 | 152 | 68 |
| 302 | 189 | 85 | |
| 303 | 145 | 65 |
Experimental Protocols
Protocol 1: Anti-rILYd4 Antibody (ADA) Bridging ELISA
-
Plate Coating: Coat a 96-well high-binding ELISA plate with 100 µL/well of 1 µg/mL rILYd4 in carbonate-bicarbonate buffer (pH 9.6). Incubate overnight at 4°C.
-
Washing: Wash the plate 3 times with 200 µL/well of PBS containing 0.05% Tween-20 (PBST).
-
Blocking: Block the plate with 200 µL/well of 1% BSA in PBST for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Sample Incubation: Add 100 µL of serum samples (diluted in 1% BSA/PBST) and standards (purified anti-rILYd4 antibody) to the wells. Incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection Antibody Incubation: Add 100 µL/well of biotinylated-rILYd4 (1 µg/mL in 1% BSA/PBST). Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Streptavidin-HRP Incubation: Add 100 µL/well of streptavidin-HRP (diluted according to manufacturer's instructions) in 1% BSA/PBST. Incubate for 30 minutes at room temperature in the dark.
-
Washing: Wash the plate 5 times with PBST.
-
Substrate Addition: Add 100 µL/well of TMB substrate and incubate until sufficient color development.
-
Stop Reaction: Stop the reaction by adding 50 µL/well of 2N H2SO4.
-
Read Absorbance: Read the absorbance at 450 nm.
Protocol 2: T-Cell Proliferation Assay (CFSE)
-
Cell Labeling: Isolate PBMCs from immunized animals. Resuspend cells at 1x10^7 cells/mL in PBS and add CFSE to a final concentration of 5 µM. Incubate for 10 minutes at 37°C.
-
Quenching: Quench the staining by adding 5 volumes of cold complete RPMI 1640 medium supplemented with 10% FBS.
-
Washing: Wash the cells twice with complete RPMI medium.
-
Cell Plating: Plate 2x10^5 cells/well in a 96-well round-bottom plate.
-
Stimulation: Add rILYd4 to the wells at various concentrations (e.g., 1, 5, 10 µg/mL). Include unstimulated (medium only) and positive (e.g., PHA) controls.
-
Incubation: Incubate the plate for 5-7 days at 37°C in a 5% CO2 incubator.
-
Staining: Harvest the cells and stain with fluorescently-labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8).
-
Flow Cytometry: Acquire the samples on a flow cytometer and analyze the CFSE dilution in the gated T-cell populations.
Protocol 3: ELISpot Assay for Cytokine-Secreting Cells
-
Plate Coating: Coat a 96-well PVDF-membrane ELISpot plate with 100 µL/well of anti-cytokine (e.g., anti-IFN-γ) capture antibody. Incubate overnight at 4°C.
-
Washing and Blocking: Wash the plate and block with complete RPMI medium for 1 hour at 37°C.
-
Cell Plating: Add 2-5x10^5 splenocytes/well.
-
Stimulation: Add rILYd4 (e.g., 10 µg/mL) to the appropriate wells. Include unstimulated and positive controls.
-
Incubation: Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Cell Removal: Wash away the cells with PBST.
-
Detection Antibody: Add 100 µL/well of biotinylated anti-cytokine detection antibody. Incubate for 2 hours at room temperature.
-
Streptavidin-ALP/HRP: Add streptavidin-alkaline phosphatase or -horseradish peroxidase and incubate for 1 hour.
-
Substrate Addition: Add the appropriate substrate (e.g., BCIP/NBT for ALP or AEC for HRP) and incubate until spots develop.
-
Stop and Dry: Stop the reaction by washing with distilled water and allow the plate to dry.
-
Spot Counting: Count the spots using an ELISpot reader.
Visualizations
Caption: Mechanism of rILYd4 in enhancing CDC.
Caption: T-cell dependent humoral immune response to rILYd4.
Caption: Preclinical immunogenicity assessment workflow.
References
- 1. Human CD59 inhibitor sensitizes rituximab resistant lymphoma cells to complement-mediated cytolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. swordbio.com [swordbio.com]
- 3. bioconductor.org [bioconductor.org]
- 4. Regulation of Toll-like receptor–mediated inflammatory response by complement in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving rILYd4 Delivery to Sites of HIV-1 Replication
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for utilizing rILYd4, a potent inhibitor of the human complement regulatory protein CD59, to enhance the elimination of HIV-1. This guide includes frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and quantitative data to facilitate the successful application of rILYd4 in your research.
Frequently Asked Questions (FAQs)
Q1: What is rILYd4 and how does it work against HIV-1?
A1: rILYd4 is a recombinant protein that acts as a high-affinity inhibitor of human CD59.[1] CD59 is a protein present on the surface of host cells and is incorporated into the envelope of budding HIV-1 virions. This incorporated CD59 protects the virus from destruction by the host's complement system. The complement system is a part of the innate immune system that can form a 'Membrane Attack Complex' (MAC) to puncture and destroy pathogens. By binding to and inhibiting CD59 on HIV-1 virions, rILYd4 essentially "uncloaks" the virus, allowing the MAC to form and leading to complement-mediated virolysis (destruction of the virus).[1][2]
Q2: What are the primary sites of HIV-1 replication that I should target with rILYd4?
A2: The primary cellular reservoirs for HIV-1 replication include CD4+ T cells and macrophages. Latent reservoirs, where the virus can remain dormant, are a significant challenge in HIV-1 eradication efforts. Delivering rILYd4 effectively to these sites is crucial for its therapeutic potential.
Q3: What are the expected outcomes of a successful rILYd4 experiment?
A3: A successful experiment will demonstrate a dose-dependent increase in the lysis of HIV-1 virions in the presence of complement and anti-HIV-1 antibodies. This is typically measured by an increase in the release of the viral p24 antigen.[3] In cell-based assays, a reduction in the number of infected cells or viral load in the supernatant would also indicate a positive outcome.
Q4: Is rILYd4 expected to have off-target effects on uninfected cells?
A4: Studies have shown that rILYd4, in combination with serum or plasma from HIV-1-infected individuals, does not mediate complement-mediated lysis of erythrocytes or peripheral blood mononuclear cells.[1] However, as with any therapeutic agent, it is crucial to include appropriate controls in your experiments to monitor for any potential off-target cytotoxicity.
Troubleshooting Guides
This section addresses common issues that researchers may encounter during their experiments with rILYd4.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or no virolysis observed | 1. Inactive Complement: The complement source (e.g., normal human serum) may be inactive due to improper storage or handling (e.g., repeated freeze-thaw cycles). 2. Insufficient Antibody Concentration: The concentration of anti-HIV-1 antibodies may be too low to effectively opsonize the virus and initiate the complement cascade. 3. Low rILYd4 Concentration: The concentration of rILYd4 may be insufficient to effectively inhibit CD59 on the viral envelope. 4. Resistant Viral Strain: The HIV-1 strain used may have a high density of CD59 or other complement regulatory proteins, making it more resistant to lysis. 5. Degraded rILYd4: The rILYd4 protein may have degraded due to improper storage or handling. | 1. Use fresh, properly stored serum as a complement source. Avoid repeated freeze-thaw cycles. 2. Titrate the anti-HIV-1 antibody to determine the optimal concentration for your assay. 3. Perform a dose-response experiment with rILYd4 to find the optimal concentration. 4. If possible, test rILYd4 against different HIV-1 strains, including laboratory-adapted and primary isolates. 5. Check the integrity of your rILYd4 stock using SDS-PAGE. Store rILYd4 according to the manufacturer's recommendations. |
| High background virolysis (in the absence of rILYd4) | 1. Spontaneous Complement Activation: The serum used may have a high level of spontaneous complement activation. 2. Contamination: The viral preparation or reagents may be contaminated with substances that activate complement. | 1. Use a fresh, high-quality serum source. Consider heat-inactivating a portion of the serum to use as a negative control. 2. Ensure all reagents and viral preparations are sterile and free of contaminants. |
| Inconsistent results between experiments | 1. Variability in Reagents: Different batches of serum, antibodies, or rILYd4 may have slight variations in activity. 2. Cell Passage Number: If using cell lines to produce virus, high passage numbers can lead to changes in cell surface protein expression, including CD59. 3. Pipetting Errors: Inaccurate pipetting can lead to significant variability, especially when working with small volumes. | 1. Whenever possible, use the same batch of critical reagents for a set of experiments. If changing batches, perform a validation experiment. 2. Maintain a consistent and low passage number for your cell lines. 3. Use calibrated pipettes and proper pipetting techniques. |
| Difficulty delivering rILYd4 to target cells (e.g., primary T cells, macrophages) | 1. Protein Aggregation: rILYd4 may aggregate, reducing its bioavailability and activity. 2. Proteolytic Degradation: Proteases in the cell culture medium or released from cells can degrade rILYd4. 3. Poor Penetration into Tissues/Reservoirs: Reaching latent reservoirs in tissues can be challenging for protein therapeutics. | 1. Check for aggregation using techniques like dynamic light scattering (DLS). Optimize buffer conditions (pH, salt concentration) to minimize aggregation. 2. Consider the use of protease inhibitors in your experimental setup, if compatible with your assay. 3. For in vivo or ex vivo tissue models, consider formulation strategies or delivery systems to improve tissue penetration. |
Quantitative Data
The following tables summarize key quantitative data related to the efficacy of rILYd4 in enhancing complement-mediated virolysis of HIV-1.
Table 1: Dose-Dependent Effect of rILYd4 on HIV-1 Virolysis
| rILYd4 Concentration (µg/mL) | % Virolysis (Mean ± SD) |
| 0 | 15 ± 5 |
| 5 | 45 ± 8 |
| 10 | 75 ± 10 |
| 20 | 90 ± 7 |
| 40 | 92 ± 6 |
Data are representative and compiled from in vitro studies using HIV-1 virions derived from CD59-positive cell lines, anti-HIV-1 gp120/gp160 polyclonal antibodies, and normal human serum as a source of complement.
Table 2: Pharmacokinetic Properties of a Recombinant CD59 Inhibitor (similar to rILYd4)
| Parameter | Value |
| Half-life (t½) | ~2-3 hours |
| Volume of Distribution (Vd) | ~300-400 mL/kg |
| Clearance (CL) | ~100-150 mL/hr/kg |
Note: This data is based on studies of similar recombinant protein inhibitors of CD59 and may be used as a general guide for experimental design. Actual pharmacokinetic properties of rILYd4 may vary.
Experimental Protocols
Protocol 1: In Vitro Complement-Mediated Virolysis Assay
This protocol details the steps to assess the ability of rILYd4 to enhance complement-mediated lysis of HIV-1 virions.
Materials:
-
HIV-1 viral stock (derived from a CD59-positive cell line, e.g., THP-1)
-
rILYd4 protein
-
Anti-HIV-1 gp120 monoclonal antibody or polyclonal antibodies
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Normal Human Serum (NHS) as a source of complement
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Heat-inactivated NHS (iNHS) as a negative control (56°C for 30 minutes)
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GVB++ buffer (Gelatin Veronal Buffer with Ca²⁺ and Mg²⁺)
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HIV-1 p24 ELISA kit
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96-well microtiter plates
Procedure:
-
Prepare Viral Dilutions: Dilute the HIV-1 viral stock in GVB++ buffer to a final concentration of approximately 5 ng/mL of p24 antigen.
-
Pre-incubation with rILYd4: In a 96-well plate, mix 20 µL of the diluted virus with 20 µL of rILYd4 at various concentrations (e.g., 0, 5, 10, 20, 40 µg/mL). Include a control with buffer instead of rILYd4. Incubate for 30 minutes at 37°C.
-
Add Antibodies: Add 10 µL of anti-HIV-1 gp120 antibody to each well.
-
Add Complement: Add 50 µL of a 1:10 dilution of NHS in GVB++ to the appropriate wells. For negative controls, add 50 µL of a 1:10 dilution of iNHS.
-
Incubation: Incubate the plate for 1 hour at 37°C to allow for complement activation and virolysis.
-
Quantify Virolysis: Measure the amount of released p24 antigen in the supernatant using an HIV-1 p24 ELISA kit according to the manufacturer's instructions.
-
Calculate Percent Virolysis:
-
0% Lysis Control: Virus + iNHS
-
100% Lysis Control: Virus treated with a lysis buffer (e.g., 0.5% Triton X-100)
-
Calculation: % Virolysis = [(p24 experimental - p24 0% lysis) / (p24 100% lysis - p24 0% lysis)] x 100
-
Protocol 2: Delivery of rILYd4 to Primary Human CD4+ T Cells
This protocol outlines a method for treating isolated primary CD4+ T cells with rILYd4 in an in vitro setting.
Materials:
-
Isolated primary human CD4+ T cells
-
Complete RPMI-1640 medium (supplemented with 10% FBS, penicillin/streptomycin, and IL-2)
-
rILYd4 protein
-
HIV-1 viral stock
-
96-well cell culture plates
Procedure:
-
Cell Preparation: Isolate primary human CD4+ T cells from peripheral blood mononuclear cells (PBMCs) using standard methods (e.g., magnetic bead separation).
-
Cell Seeding: Seed the CD4+ T cells in a 96-well plate at a density of 1 x 10⁵ cells per well in 100 µL of complete RPMI-1640 medium.
-
rILYd4 Treatment: Add rILYd4 to the desired final concentration (e.g., 10-20 µg/mL) to the cell suspension. Include an untreated control.
-
HIV-1 Infection: After a brief pre-incubation with rILYd4 (e.g., 30 minutes), infect the cells with HIV-1 at a desired multiplicity of infection (MOI).
-
Culture: Culture the cells at 37°C in a 5% CO₂ incubator.
-
Assessment of Efficacy: At various time points (e.g., 24, 48, 72 hours), collect the culture supernatant to measure viral replication (e.g., by p24 ELISA) or assess cell viability (e.g., using a cytotoxicity assay).
Protocol 3: Delivery of rILYd4 to Monocyte-Derived Macrophages (MDMs)
This protocol describes the treatment of MDMs with rILYd4.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
Macrophage differentiation medium (e.g., RPMI-1640 with 10% FBS, penicillin/streptomycin, and M-CSF)
-
rILYd4 protein
-
HIV-1 viral stock (macrophage-tropic strain)
-
24-well cell culture plates
Procedure:
-
Macrophage Differentiation: Isolate monocytes from PBMCs and differentiate them into macrophages by culturing them in macrophage differentiation medium for 5-7 days.
-
rILYd4 Treatment: Once differentiated, replace the medium with fresh medium containing rILYd4 at the desired concentration.
-
HIV-1 Infection: Infect the MDMs with a macrophage-tropic strain of HIV-1.
-
Culture and Analysis: Culture the cells for an extended period (e.g., 7-14 days), periodically collecting supernatant to monitor viral replication.
Visualizations
Caption: Mechanism of rILYd4-enhanced complement-mediated virolysis of HIV-1.
Caption: Experimental workflow for in vitro complement-mediated virolysis assay.
Caption: Logical relationship between rILYd4, CD59, MAC formation, and HIV-1 virolysis.
References
Technical Support Center: Refinement of Complement-Mediated Lysis Assays for Reproducibility
Welcome to the technical support center for complement-mediated lysis assays. This resource is designed for researchers, scientists, and drug development professionals to enhance the reproducibility and reliability of their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides solutions to common problems encountered during complement-mediated lysis assays, such as the Complement-Dependent Cytotoxicity (CDC) assay.
Issue 1: Low or No Cytotoxicity
Question: My CDC assay is showing very low or no lysis of target cells. What are the potential causes and how can I troubleshoot this?
Answer: Low or no cytotoxicity is a frequent issue that can stem from several factors related to the core components of the assay: the antibody, the target cells, or the complement source.
Troubleshooting Steps:
-
Antibody-Related Issues:
-
Suboptimal Antibody Concentration: The concentration of the antibody may be too low to effectively opsonize the target cells. It is crucial to perform a titration experiment to determine the optimal antibody concentration that yields a complete dose-response curve.[1]
-
Incorrect Antibody Isotype: Not all antibody isotypes activate the complement system with the same efficiency. Human IgG1 and IgG3 are potent activators, while IgG2 shows weak activation, and IgG4 does not activate the classical complement pathway at all.[2] Ensure you are using an appropriate isotype for CDC.
-
Insufficient Antibody Binding: Low affinity of the antibody for the target antigen can result in poor opsonization. While this is an intrinsic property of the antibody, increasing the concentration may help to a certain extent.[3][4]
-
-
Target Cell-Related Issues:
-
Low Antigen Expression: The target cells must express a sufficient level of the target antigen on their surface for the antibody to bind and initiate complement activation.[2] Confirm antigen expression levels using techniques like flow cytometry.
-
High Expression of Complement Regulatory Proteins: Target cells can express surface proteins like CD46, CD55 (Decay-Accelerating Factor), and CD59 that inhibit the complement cascade, making them resistant to lysis.
-
Poor Cell Health: Use cells that are in the logarithmic growth phase with high viability. Stressed or unhealthy cells can lead to inconsistent results.
-
-
Complement-Related Issues:
-
Low Complement Activity: The complement source (e.g., human or rabbit serum) may have low activity due to improper handling or storage. Complement proteins are heat-labile and can be inactivated by heating at 56°C. Always use complement from a reliable source and handle it according to the manufacturer's instructions.
-
Incompatible Complement Source: Ensure the complement source is compatible with the antibody and target cells. For instance, some cells of a particular origin may not be compatible with serum from certain animals.
-
Suboptimal Complement Concentration: The concentration of the serum (complement) is a critical parameter. A titration of the serum concentration is recommended to find the optimal balance between maximizing the CDC response and minimizing non-specific effects.
-
Issue 2: High Background Lysis
Question: I am observing a high level of cell lysis in my negative control wells (e.g., cells with complement but no antibody, or cells with a non-specific isotype control antibody). What could be causing this?
Answer: High background lysis can mask the specific cytotoxic effect of your therapeutic antibody and is often related to the quality of the reagents or the assay setup.
Troubleshooting Steps:
-
Spontaneous LDH Release: In LDH-based assays, high spontaneous release from untreated cells can be due to high cell density or rough handling during pipetting. Optimize cell seeding density and handle cell suspensions gently.
-
Serum Toxicity: The complement source itself can sometimes be cytotoxic to the target cells, especially at high concentrations. Test different concentrations of the serum to find one that is not inherently lytic.
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Contamination: Microbial contamination can lead to cell death and should be ruled out by checking cell cultures and reagents for sterility.
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Assay Incubation Time: Prolonged incubation times can lead to increased background signal. It's important to optimize the incubation time post-complement addition.
-
"Leaky" Cells in Calcein Release Assays: Some cell lines may have a high degree of spontaneous leakage of calcein, leading to high background fluorescence. It is important to validate cell lines for low calcein leakage before using them in a CDC assay.
Issue 3: Inconsistent and Irreproducible Results
Question: My results are varying significantly between experiments. How can I improve the reproducibility of my complement-mediated lysis assays?
Answer: Inconsistent results are a major challenge and can be addressed by standardizing various aspects of the experimental protocol.
Troubleshooting Steps:
-
Reagent Variability:
-
Complement Source: Use a single, qualified lot of complement for the duration of a study. Different donors can have varying levels of complement activity. If a new lot is introduced, it should be qualified against the old lot.
-
Cell Culture: Maintain consistent cell culture conditions, including passage number and confluency, as these can affect antigen expression and cell health.
-
-
Assay Conditions:
-
Pipetting Accuracy: Ensure pipettes are calibrated and use proper pipetting techniques to minimize volume errors.
-
Incubation Time and Temperature: Use a calibrated incubator and ensure consistent incubation times for all plates.
-
Edge Effects: In microplate assays, the outer wells are prone to evaporation. To mitigate this, avoid using the outermost wells for critical samples or fill them with sterile media to create a humidity barrier.
-
-
Proper Controls: Always include appropriate positive and negative controls in every assay to monitor for consistency.
-
Positive Control: A well-characterized antibody known to induce CDC.
-
Negative Controls:
-
Target cells + complement (no antibody)
-
Target cells + isotype control antibody + complement
-
Target cells + therapeutic antibody + heat-inactivated complement
-
Culture medium alone (for background absorbance/fluorescence)
-
-
Quantitative Data Summary
The following tables summarize key quantitative parameters that often require optimization for reproducible complement-mediated lysis assays.
Table 1: Optimization of Serum Concentration for CDC Assay
| Serum Donor | Serum Concentration | EC50 (µg/mL) of Rituximab |
| Donor A | 5% | 0.45 |
| Donor A | 10% | 0.38 |
| Donor A | 15% | 0.32 |
| Donor B | 15% | 0.29 |
| Donor C | 15% | 0.36 |
| Donor D | 15% | 0.53 |
| Data derived from studies showing the impact of serum concentration and donor variability on CDC activity. |
Table 2: Effect of Target Antigen Expression on CDC Activity
| Target Cell Line | CD20 Expression Level | Maximal Cell Death (%) with Anti-CD20 mAb |
| Ramos | High | ~70% |
| Raji | Medium | ~30% |
| Jurkat | Negative | 0% |
| Data illustrates the correlation between antigen density and the extent of complement-mediated lysis. |
Experimental Protocols
Protocol 1: LDH Release Assay for Complement-Dependent Cytotoxicity
This protocol outlines the steps for a colorimetric LDH (Lactate Dehydrogenase) release assay to measure CDC.
Materials:
-
Target cells
-
Therapeutic and control antibodies
-
Complement source (e.g., human serum)
-
Assay medium (e.g., RPMI-1640)
-
96-well flat-bottom plates
-
LDH cytotoxicity detection kit
Procedure:
-
Cell Seeding:
-
Seed target cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium.
-
Include triplicate wells for each condition: untreated cells (spontaneous release), cells with lysis buffer (maximum release), and medium only (background).
-
Incubate overnight at 37°C, 5% CO₂.
-
-
Antibody and Complement Addition:
-
Prepare serial dilutions of your test and control antibodies.
-
Add 50 µL of the antibody dilutions to the respective wells.
-
Add the complement source to a final optimized concentration (e.g., 10-20%).
-
Incubate for the optimized duration (e.g., 2-4 hours) at 37°C.
-
-
LDH Measurement:
-
Centrifuge the plate at 250 x g for 10 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate at room temperature for up to 30 minutes, protected from light.
-
Add 50 µL of the stop solution provided in the kit to each well.
-
Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm should also be read to subtract background.
-
-
Data Analysis:
-
Subtract the 680 nm absorbance from the 490 nm absorbance for each well.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100
-
Protocol 2: Flow Cytometry-Based CDC Assay
This protocol provides a method for measuring CDC using flow cytometry, which allows for single-cell analysis of cell death.
Materials:
-
Target cells
-
Therapeutic and control antibodies
-
Complement source (e.g., human serum)
-
Serum-free cell culture media
-
Cell viability dye (e.g., Propidium Iodide or a fixable viability dye)
-
FACS tubes or 96-well V-bottom plates
Procedure:
-
Cell Preparation:
-
Harvest and wash target cells, then resuspend them in serum-free media to the desired density (e.g., 5,000-10,000 cells per well).
-
-
Assay Setup:
-
Seed 10 µL of the cell suspension into a 96-well V-bottom plate.
-
Add 10 µL of the test and control antibodies (prepared in serum-free media) and incubate for 15 minutes at room temperature.
-
Add 10 µL of human serum at 3 times the final desired concentration (e.g., 45% for a final concentration of 15%) and incubate for 30-60 minutes at 37°C.
-
-
Staining and Acquisition:
-
Wash the cells with an appropriate buffer (e.g., PBS with 1% BSA).
-
Resuspend the cells in the cell viability dye solution according to the manufacturer's instructions.
-
Incubate as recommended for the dye (e.g., 15-30 minutes at room temperature, protected from light).
-
Wash the cells again to remove excess dye.
-
Resuspend the cells in FACS buffer and acquire the samples on a flow cytometer.
-
-
Data Analysis:
-
Gate on the target cell population based on forward and side scatter properties.
-
Quantify the percentage of dead cells (positive for the viability dye) within the target cell gate for each condition.
-
Visualizations
Signaling Pathways and Workflows
Caption: The Classical Complement Activation Pathway.
Caption: General Experimental Workflow for a CDC Assay.
Caption: Troubleshooting Logic for Common CDC Assay Issues.
References
- 1. bioagilytix.com [bioagilytix.com]
- 2. Complement-Dependent Cytotoxicity (CDC) Assay | iQ Biosciences [iqbiosciences.com]
- 3. Complement-Dependent Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 4. Regulation of antibody-mediated complement-dependent cytotoxicity by modulating the intrinsic affinity and binding valency of IgG for target antigen - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to prevent rILYd4 degradation in experimental systems
Welcome to the technical support center for rILYd4. This resource provides troubleshooting guides and frequently asked questions to help researchers prevent degradation of rILYd4 in various experimental systems.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of rILYd4 degradation during experimental procedures?
A1: Degradation of recombinant proteins like rILYd4 is a common issue stemming from several factors. The primary causes include proteolytic activity from enzymes released during cell lysis, suboptimal buffer conditions (pH and ionic strength), elevated temperatures, mechanical stress from vigorous agitation, and repeated freeze-thaw cycles.[1][2][3] Proteases, which are naturally present in cells, can become problematic once cellular compartments are disrupted, leading to unwanted cleavage of your target protein.[4][5]
Q2: I'm observing significant degradation of my rILYd4 protein immediately after cell lysis. What is the most effective first step to prevent this?
A2: The most critical first step is to add a protease inhibitor cocktail to your lysis buffer before disrupting the cells. This ensures that inhibitors are present the moment proteases are released, providing immediate protection. Additionally, performing all lysis and subsequent purification steps at low temperatures (e.g., on ice or at 4°C) is crucial to reduce protease activity and maintain protein stability.
Q3: How do I choose the right buffer and pH for rILYd4 stability?
A3: The optimal buffer and pH are protein-specific and must be determined empirically. A protein's stability is highly dependent on its net surface charge, which is influenced by the buffer's pH. A good starting point is to screen a range of pH values (e.g., 5.0 to 9.0). Choose a buffering agent with a pKa value within one pH unit of your desired pH to ensure effective buffering capacity. Commonly used buffers for protein formulations include histidine, citrate, and phosphate. It's also important to note that the pH of some buffers, like Tris, is sensitive to temperature changes.
Q4: Can freeze-thaw cycles really damage my rILYd4 sample? How can I minimize this?
A4: Yes, repeated freeze-thaw cycles can cause protein denaturation and aggregation. To minimize this, it is highly recommended to aliquot your purified rILYd4 into single-use volumes before freezing. This practice avoids the need to thaw the entire stock for each experiment. Adding cryoprotectants like glycerol (typically at 10-25%) to the buffer can also help maintain protein stability during freezing and thawing.
Troubleshooting Guide
This guide addresses specific issues you may encounter with rILYd4 degradation.
| Observed Problem | Potential Cause | Recommended Solution |
| Multiple lower molecular weight bands appear on a Western blot after purification. | Proteolytic Cleavage: Endogenous proteases from the cell lysate are degrading rILYd4. | 1. Add a broad-spectrum protease inhibitor cocktail to your lysis buffer. 2. Work quickly and maintain cold temperatures (4°C) throughout the entire purification process. 3. Optimize purification timeframe to separate rILYd4 from proteases as quickly as possible. |
| rILYd4 precipitates or aggregates during storage or after a buffer exchange. | Suboptimal Buffer Conditions: The buffer's pH may be too close to rILYd4's isoelectric point (pI), or the ionic strength may be too low. | 1. Determine the optimal pH where rILYd4 is most stable, avoiding its pI. 2. Adjust ionic strength. Buffers with moderate salt concentrations (e.g., 150 mM NaCl) can improve solubility and stability. 3. Add stabilizing excipients like glycerol, arginine, or non-ionic detergents in small concentrations. |
| Loss of rILYd4 activity over time, even with no visible degradation on a gel. | Oxidation or Denaturation: The protein may be unfolding or critical residues (like cysteine or methionine) are being oxidized. | 1. Add a reducing agent such as Dithiothreitol (DTT) or 2-Mercaptoethanol (BME) to your buffer to prevent oxidation of sulfhydryl groups. 2. Add a metal chelator like EDTA to the buffer to inhibit metal-catalyzed oxidation. Note: Avoid EDTA if rILYd4 activity is metal-dependent. |
| Yield of rILYd4 is consistently low after cell lysis and clarification. | Poor Lysis Efficiency or High Initial Degradation: The protein may not be fully released from the cells, or it is being rapidly degraded upon release. | 1. Optimize the lysis method. For robust cells, sonication or French press may be necessary in addition to lysis buffer. 2. Ensure protease inhibitors are present during lysis. 3. Use a fresh sample for each preparation to minimize degradation that can occur in stored cell pellets. |
Data & Protocols
Table 1: Efficacy of Common Protease Inhibitor Cocktails
The table below summarizes the target protease classes for components of a typical broad-spectrum inhibitor cocktail. Commercial cocktails are often supplied as a 100X concentrate in DMSO or ethanol.
| Inhibitor | Target Protease Class | Typical Working Concentration | Reversibility |
| AEBSF / Pefabloc SC | Serine Proteases | 0.1 - 1.0 mM | Irreversible |
| Aprotinin | Serine Proteases | 1 - 2 µg/mL | Reversible |
| Leupeptin | Serine & Cysteine Proteases | 1 - 10 µM | Reversible |
| Pepstatin A | Aspartic Proteases | 1 µM | Reversible |
| E-64 | Cysteine Proteases | 1 - 10 µM | Irreversible |
| EDTA | Metalloproteases | 1 - 5 mM | Reversible (Chelator) |
| Data compiled from multiple sources. |
Experimental Protocol: Screening for Optimal Buffer Conditions
This protocol outlines a method to identify the most stabilizing buffer conditions for rILYd4 by monitoring its aggregation over time using turbidity measurements.
Objective: To determine the optimal pH and ionic strength for rILYd4 stability.
Materials:
-
Purified rILYd4 stock solution (>95% purity)
-
Buffer components (e.g., Sodium Acetate, MES, HEPES, Tris)
-
Sodium Chloride (NaCl) stock solution (e.g., 5 M)
-
96-well clear-bottom plate
-
Plate reader capable of measuring absorbance at 340 nm or 600 nm
-
pH meter
Methodology:
-
Prepare a Matrix of Buffers:
-
Prepare a series of buffers (50 mM) across a range of pH values (e.g., 5.5, 6.5, 7.5, 8.5).
-
For each pH, create a set of buffers with varying NaCl concentrations (e.g., 50 mM, 150 mM, 300 mM, 500 mM).
-
Ensure the final pH is correctly adjusted after the addition of salt.
-
-
Sample Preparation:
-
Dialyze or use a buffer exchange column to transfer your stock rILYd4 into each of the prepared buffer conditions.
-
Adjust the final concentration of rILYd4 to be consistent across all samples (e.g., 1 mg/mL).
-
-
Assay Setup:
-
Pipette 100 µL of each rILYd4/buffer solution into triplicate wells of a 96-well plate.
-
Include buffer-only controls for each condition to serve as a blank.
-
-
Incubation and Measurement:
-
Take an initial absorbance reading at 340 nm (A340) at Time 0. This wavelength measures protein aggregation (turbidity).
-
Seal the plate and incubate at a relevant temperature (e.g., 4°C for storage stability, or a higher stress temperature like 37°C for accelerated stability).
-
Measure the A340 at regular intervals (e.g., 1, 6, 24, and 48 hours).
-
-
Data Analysis:
-
Subtract the absorbance of the buffer-only blank from the corresponding rILYd4 sample readings.
-
Plot the change in A340 over time for each buffer condition.
-
The conditions that show the lowest increase in A340 over time are considered the most stabilizing for preventing rILYd4 aggregation.
-
Visual Guides
Degradation Troubleshooting Workflow
This diagram outlines a logical workflow for diagnosing and solving rILYd4 degradation issues.
Caption: A flowchart for troubleshooting rILYd4 degradation.
Key Factors Influencing rILYd4 Stability
This diagram illustrates the interplay of key factors that must be controlled to maintain the stability of rILYd4.
Caption: Core factors and solutions for maintaining rILYd4 stability.
References
- 1. What factors affect protein stability? | AAT Bioquest [aatbio.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. What Factors Influence Protein Stability During the Purification Process? | MtoZ Biolabs [mtoz-biolabs.com]
- 4. Overview of approaches to preventing and avoiding proteolysis during expression and purification of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Approaches to Avoid Proteolysis During Protein Expression and Purification | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Overcoming HIV-1 Resistance to Complement-Mediated Virolysis
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and detailed protocols for studying and overcoming the resistance of HIV-1 to complement-mediated virolysis (CMV).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which HIV-1 resists complement-mediated virolysis?
A1: The primary mechanism is the incorporation of host-derived complement regulatory proteins (RCAs) into the viral envelope as the virus buds from the host cell.[1][2] The most critical of these are CD55 (Decay-Accelerating Factor) and CD59 (Protectin or Membrane Inhibitor of Reactive Lysis).[2][3] CD59 is particularly important as it directly inhibits the formation of the Membrane Attack Complex (MAC), the terminal pore-forming complex of the complement cascade that lyses pathogens.[4] This incorporation of host proteins effectively camouflages the virus, making it resistant to lysis even in the presence of anti-HIV-1 antibodies and active complement.
Q2: How do viral envelope proteins like gp120 and gp41 influence complement resistance?
A2: The HIV-1 envelope glycoproteins gp120 and gp41 play a dual role. They are the primary targets for anti-HIV-1 antibodies that can initiate the classical complement pathway. However, they also contribute to resistance. The gp41 protein can directly bind soluble complement regulators like Factor H from the serum. Additionally, the high density of glycans on gp120 can sterically hinder antibody and complement protein access to the viral membrane. The interaction between gp120 and gp41 can also influence the conformation of the envelope spike, affecting its susceptibility to antibody binding.
Q3: Why are primary HIV-1 isolates more resistant to CMV than laboratory-adapted strains?
A3: Primary isolates are generally more resistant to CMV primarily due to lower levels of antibody binding to the viral envelope. Their envelope glycoproteins are often conformationally masked, shielding them from antibody recognition. While both lab-adapted and primary isolates incorporate host RCAs like CD59 and CD55, the reduced antibody binding on primary isolates prevents efficient initiation of the classical complement cascade, which is a prerequisite for lysis. When resistance is bypassed by targeting host cell proteins on the virion with antibodies, both types of viruses are lysed equally, indicating the physical resistance to MAC insertion is similar.
Q4: What are the main strategies being explored to overcome this resistance?
A4: The main strategies focus on neutralizing the protective effect of host RCAs on the virion surface.
-
Blocking CD59: Using specific inhibitors to block the function of CD59 on the viral envelope is a leading strategy. A high-affinity inhibitor, rILYd4 (a recombinant protein from the toxin intermedilysin), has been shown to sensitize CD59-positive HIV-1 virions to CMV by anti-HIV-1 antibodies. Blocking antibodies against CD59 and CD55 can also restore complement-mediated lysis.
-
Targeted Complement Activation: Fusion proteins like CR2-Fc are designed to target C3 fragments already deposited on the virus and simultaneously activate the complement cascade via the Fc domain, amplifying complement deposition and enhancing lysis.
-
Bispecific Complement Engagers (BiCEs): These are novel constructs that link a single-chain variable fragment (scFv) of a broadly neutralizing antibody (bNAb) to a nanobody that directly recruits C1q, the first component of the classical pathway. This effectively forces complement activation directly at the viral surface.
Troubleshooting Guide
Q1: I'm not observing virolysis of my primary HIV-1 isolates, even with patient sera and an active complement source. What are the likely causes?
A1: This is a common issue. Consider the following possibilities:
-
High RCA Expression: Primary isolates from PBMCs incorporate high levels of CD59 and CD55, making them highly resistant. Your experimental system may require an RCA inhibitor (e.g., anti-CD59 antibody or rILYd4) to reveal any underlying antibody-dependent complement activity.
-
Low or Ineffective Antibody Binding: The patient sera may contain antibodies that do not efficiently bind to the specific primary isolate you are using or are non-neutralizing antibodies that fail to activate complement effectively. Resistance is strongly associated with low antibody binding.
-
Inactive Complement Source: Ensure your complement source (Normal Human Serum - NHS) is active. It should be stored at -80°C in single-use aliquots to avoid degradation from repeated freeze-thaw cycles. Always run a positive control, such as antibody-sensitized sheep erythrocytes, to validate complement activity (CH50 assay).
-
Assay Sensitivity: Your readout may not be sensitive enough. Assays measuring the release of p24 antigen or reverse transcriptase (RT) are common. For higher sensitivity, consider a real-time PCR-based method that quantifies the loss of viral RNA integrity.
Q2: My virolysis results are inconsistent, with high variability between replicates and experiments. How can I improve reproducibility?
A2: High variability can stem from several sources. To improve consistency:
-
Standardize Reagents: Use a single, large batch of pooled NHS as your complement source that has been pre-tested for activity. Aliquot and store at -80°C. Similarly, use a well-characterized and titered viral stock.
-
Control for Freeze-Thaw: Repeated freeze-thaw cycles can damage virions, leading to high background p24/RT release. Thaw viral stocks and serum aliquots on ice and use them immediately.
-
Heat Inactivation Control: Always include a parallel control where the complement source is heat-inactivated (56°C for 30 minutes). This is the critical baseline for calculating specific lysis.
-
Consistent Cell Culture: If producing your own virus, be aware that the expression of CD59 and other host proteins can vary with cell line passage number and culture conditions. Maintain consistent cell culture practices.
Q3: I see significant p24 release in my negative control containing heat-inactivated serum. What causes this background signal?
A3: High background can obscure true virolysis. Potential causes include:
-
Viral Stock Quality: The viral stock may contain a high proportion of damaged or non-infectious particles that release p24. Consider purifying your viral stock through a sucrose cushion to remove cellular debris and free p24.
-
Cryo-lysis: As mentioned, freeze-thaw cycles can lyse virions. Minimize these cycles.
-
Incomplete Heat Inactivation: Ensure complete heat inactivation of complement by maintaining the serum at 56°C for a full 30 minutes in a calibrated water bath.
-
Detergent Contamination: Ensure no residual detergent from labware washing is present in your assay tubes or plates.
Q4: How can I confirm that the virolysis is mediated by the terminal complement pathway (MAC formation)?
A4: To definitively prove the role of the MAC, use complement sources that are genetically deficient in terminal pathway components.
-
Use Deficient Sera: Perform the assay using C5-deficient or C8-deficient human serum as the complement source. Virolysis should be completely abrogated in these sera compared to complement-sufficient serum, as both C5 and C8 are essential for MAC formation.
-
Control: Reconstitution of the deficient serum with the purified missing component should restore lytic activity.
Key Experimental Protocols
Protocol: Antibody-Dependent Complement-Mediated Virolysis (CMV) Assay
This protocol is adapted from established methods measuring the release of the HIV-1 core protein p24 upon viral membrane disruption by the complement system.
1. Reagents and Materials:
-
Virus Stock: Purified HIV-1 virions (e.g., from cell culture supernatant) of known p24 concentration.
-
Antibody: Anti-HIV-1 antibody (e.g., anti-gp120 mAb, patient plasma).
-
Complement Source: Normal Human Serum (NHS) from healthy donors, stored in single-use aliquots at -80°C.
-
Control Serum: Heat-Inactivated NHS (HI-NHS), prepared by incubating NHS at 56°C for 30 min.
-
Assay Buffer: Gelatin Veronal Buffer with divalent cations (GVB++).
-
Lysis Buffer: 10% Triton X-100 solution for determining maximum p24 release.
-
Detection: Commercial HIV-1 p24 Antigen ELISA kit.
-
Hardware: 96-well microplates, incubator, ELISA plate reader.
2. Experimental Setup:
-
On a 96-well plate, prepare reactions in triplicate for each condition. Total volume is typically 100-150 µL.
-
Test Condition: Virus + Antibody + NHS
-
Negative Control 1 (No Complement): Virus + Antibody + HI-NHS
-
Negative Control 2 (No Antibody): Virus + NHS
-
Maximum Lysis Control: Virus + Lysis Buffer (Triton X-100)
-
Virus Only Control: Virus + Assay Buffer
-
3. Assay Procedure:
-
Thaw all reagents (virus, antibody, NHS, HI-NHS) on ice.
-
In the 96-well plate, add 20 µL of HIV-1 virus stock (containing ~5 ng/mL of p24).
-
Add the specific anti-HIV-1 antibody to the "Test Condition" and "No Complement" wells to the desired final concentration. Add an equivalent volume of assay buffer to other wells.
-
If using a CD59 inhibitor (e.g., rILYd4), pre-incubate the virus with the inhibitor for 30 minutes at 37°C before adding other reagents.
-
Add 50 µL of NHS (final concentration 1:2 to 1:10) to the "Test Condition" and "No Antibody" wells.
-
Add 50 µL of HI-NHS to the "No Complement" wells.
-
Adjust the final volume of all wells to 100 µL with assay buffer.
-
Seal the plate and incubate for 1.5 - 3 hours at 37°C with gentle shaking.
-
Following incubation, prepare the "Maximum Lysis Control" by adding 10 µL of 10% Triton X-100 to the designated wells.
-
Proceed with p24 quantification using a commercial p24 ELISA kit according to the manufacturer's instructions.
4. Data Analysis:
-
Calculate the percentage of specific virolysis using the following formula:
% Virolysis = [(p24_Test - p24_NoComplement) / (p24_MaxLysis - p24_VirusOnly)] * 100
-
p24_Test: p24 concentration in wells with virus, antibody, and NHS.
-
p24_NoComplement: p24 concentration in wells with virus, antibody, and HI-NHS (this is your background).
-
p24_MaxLysis: 100% p24 release control.
-
p24_VirusOnly: Spontaneous p24 release from the virus stock.
-
Quantitative Data Summary
Table 1: Mechanisms of HIV-1 Resistance to Complement-Mediated Virolysis
| Mechanism | Key Molecules Involved | Consequence | Reference(s) |
| Incorporation of Host RCAs | CD59 (Protectin), CD55 (DAF) | Inhibition of MAC formation; decay of C3/C5 convertases. | |
| Recruitment of Soluble RCAs | Factor H, C4b-binding protein | Inactivation of C3b/C4b on the viral surface. | |
| Glycan Shielding | High-mannose and complex glycans on gp120 | Steric hindrance of antibody and complement protein binding. | |
| Low Antibody Binding | Conformational masking of Env epitopes on primary isolates | Inefficient initiation of the classical complement pathway. |
Table 2: Effect of CD59 Inhibitor (rILYd4) on CMV of HIV-1 from a CD59+ Cell Line
This table summarizes representative data on how blocking CD59 can sensitize resistant HIV-1 to CMV.
| Condition | CD59 Inhibitor (rILYd4) | Anti-gp120 Antibody | Complement Source | % Virolysis (Mean ± SD) |
| Resistant Virus | - | + | Active (NHS) | 5 ± 2% |
| Sensitized Virus | + | + | Active (NHS) | 78 ± 6% |
| Control (No Complement) | + | + | Inactive (HI-NHS) | 3 ± 1% |
| Control (No Antibody) | + | - | Active (NHS) | 4 ± 2% |
| Data are illustrative, based on findings reported in studies such as those by Hu et al. |
Diagrams and Visualizations
Caption: Mechanism of HIV-1 Evasion of Complement-Mediated Virolysis.
Caption: Experimental Workflow for a p24-Release Virolysis Assay.
Caption: Logical Flow of Overcoming CMV Resistance by Blocking CD59.
References
- 1. A High-Affinity Inhibitor of Human CD59 Enhances Complement-Mediated Virolysis of HIV-1: Implications for Treatment of HIV-1/AIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of virion-associated glycosylphosphatidylinositol-linked proteins CD55 and CD59 in complement resistance of cell line-derived and primary isolates of HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibody-dependent complement-mediated cytotoxicity in sera from patients with HIV-1 infection is controlled by CD55 and CD59 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The good and evil of complement activation in HIV-1 infection - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing rILYd4 Specificity for Virion-Associated CD59
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with rILYd4 to target virion-associated CD59.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues that may arise during experiments involving rILYd4 and virion-associated CD59.
Issue 1: Low or No Enhancement of Complement-Dependent Cytotoxicity (CDC) with rILYd4
-
Question: We are not observing a significant increase in CDC after adding rILYd4 to our assay with anti-viral antibodies. What could be the cause?
-
Answer: Several factors can contribute to a lack of rILYd4-mediated CDC enhancement. Consider the following:
-
Suboptimal rILYd4 Concentration: The concentration of rILYd4 is critical for inhibiting CD59. A concentration of 1074 nM has been shown to be effective in mediating maximal cell lysis in several studies.[1][2] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line or viral system.[1][2]
-
Low CD59 Expression on Virions: The efficacy of rILYd4 is directly dependent on the presence of CD59 on the target virions.[1] Viruses acquire CD59 from the host cell membrane during budding. Confirm the presence of CD59 on your virions using techniques like flow virometry or western blotting. The degree to which rILYd4 enhances CDC positively correlates with the level of CD59.
-
Inactive Complement: Ensure that the source of complement (e.g., Normal Human Serum - NHS) is active. Use of heat-inactivated serum should result in no lysis, confirming the complement-dependent nature of the cell death. Repeated freeze-thaw cycles of the serum should be avoided.
-
Primary Antibody Concentration: The concentration of the primary antibody (e.g., rituximab, ofatumumab, or a virus-specific antibody) must be optimized.
-
Issue 2: High Background or Non-Specific Binding in Assays
-
Question: Our binding assays show high background signal, making it difficult to assess the specific interaction of rILYd4 with virion-associated CD59. How can we reduce this?
-
Answer: High background can obscure specific binding. Here are some troubleshooting steps:
-
Optimize Blocking Conditions: Use appropriate blocking agents, such as bovine serum albumin (BSA) or non-fat dry milk, to minimize non-specific binding to assay surfaces.
-
Washing Steps: Increase the number and stringency of washing steps to remove unbound rILYd4 and other reagents.
-
Purity of Virion Preparation: Ensure your virion preparations are highly purified to remove cellular debris and other host cell proteins that might non-specifically bind rILYd4. Centrifugation techniques can be used for purification.
-
Include Proper Controls: Always include negative controls, such as virions produced from a CD59-negative cell line, to determine the level of non-specific binding.
-
Issue 3: Difficulty Detecting Virion-Associated CD59
-
Question: We are having trouble confirming the presence of CD59 on our viral particles. What methods are most effective?
-
Answer: Detecting host-derived proteins on virions can be challenging due to their low abundance. A combination of orthogonal approaches is recommended for reliable quantification.
-
Flow Virometry: This technique is highly reproducible and has low sample requirements for quantifying proteins on individual virions.
-
Immunocapture Assays (e.g., ELISA): These assays can be used to detect specific viral or host proteins. An ELISA can be set up to capture virions and then detect CD59 using a specific antibody.
-
Western Blotting: This method can be used to detect CD59 in purified virion preparations. However, it may be less sensitive for low-abundance proteins.
-
Immunogold Labeling and Electron Microscopy: This technique allows for direct visualization of proteins on the virion surface.
-
Issue 4: Inconsistent Results Between Experiments
-
Question: We are observing significant variability in the enhancement of virolysis by rILYd4 across different experimental runs. How can we improve reproducibility?
-
Answer: Consistency is key for reliable data. To minimize variability:
-
Standardize Protocols: Adhere strictly to standardized protocols for all experimental steps.
-
Consistent Reagent Preparation: Prepare large batches of reagents, including rILYd4 and antibodies, and aliquot them to avoid batch-to-batch variability and multiple freeze-thaw cycles.
-
Control for Cell and Virus Passage Number: The expression levels of host proteins on cells and incorporated into virions can change with passage number. Use cells and virus stocks within a defined passage range.
-
Precise Pipetting and Timing: Ensure accurate and consistent pipetting and incubation times for all samples.
-
Quantitative Data Summary
The following tables summarize key quantitative data from published studies on rILYd4.
Table 1: Recommended Concentrations for In Vitro CDC Assays
| Reagent | Cell Type | Recommended Concentration | Reference |
| rILYd4 | Lymphoma & CLL Cells | 1074 nM | |
| Rituximab | RL, Daudi, Raji Cells | 10 µg/ml | |
| Rituximab | ARH-77 Cells | 20 µg/ml | |
| Ofatumumab | RL, Daudi, Raji Cells | 10 µg/ml | |
| Ofatumumab | ARH-77 Cells | 20 µg/ml | |
| Normal Human Serum (NHS) | Lymphoma Cell Lines | 5% or 20% | |
| Normal Human Serum (NHS) | Primary CLL Cells | 25% |
Table 2: Correlation of CD59 Expression with rILYd4 Efficacy
| Correlation | Observation | Significance | Reference |
| rILYd4-enhanced CDC vs. CD59 Levels | The degree of CDC enhancement by rILYd4 positively correlates with the level of CD59 on the cell surface. | Higher CD59 expression leads to a greater enhancement of CDC by rILYd4. | |
| CDC Sensitivity vs. CD59 Levels | Sensitivity to antibody-mediated CDC negatively correlates with the level of CD59 on the cell surface. | Higher CD59 expression leads to greater resistance to CDC. | |
| CDC Sensitivity vs. CD20/CD59 Ratio | Sensitivity to CDC positively correlates with the ratio of CD20 to CD59 expression. | A higher CD20/CD59 ratio predicts better CDC outcomes. |
Experimental Protocols
Protocol 1: Complement-Dependent Cytotoxicity (CDC) Assay for Virolysis
This protocol is adapted from methodologies used for CDC on cancer cells and can be applied to assess the lysis of virions or virus-infected cells.
-
Virion/Cell Preparation:
-
Prepare purified virions or virus-infected cells at the desired concentration.
-
For cellular assays, seed 5 x 10^4 cells per well in a 96-well plate.
-
-
Reagent Preparation:
-
Prepare serial dilutions of your primary anti-viral antibody.
-
Prepare rILYd4 at the desired concentration (e.g., a working stock for a final concentration of 1074 nM).
-
Thaw Normal Human Serum (NHS) on ice as a source of complement.
-
-
Assay Setup:
-
To the appropriate wells, add the primary antibody and rILYd4.
-
Include control wells:
-
Virions/cells + NHS only (background lysis)
-
Virions/cells + primary antibody only
-
Virions/cells + rILYd4 + heat-inactivated NHS (to confirm complement dependence)
-
Virions/cells + primary antibody + rILYd4
-
-
-
Incubation:
-
Add NHS to a final concentration of 5-25% (this needs to be optimized).
-
Incubate the plate at 37°C for 1-3 hours.
-
-
Detection of Lysis:
-
For Virolysis: Lysis can be quantified by measuring the release of a viral component, such as a viral protein (e.g., via ELISA) or viral RNA (e.g., via RT-qPCR).
-
For Cell Lysis: Add a viability dye such as Propidium Iodide or use a metabolic assay like Alamar blue. Analyze via flow cytometry or a plate reader.
-
-
Calculation:
-
Calculate the percentage of specific lysis relative to control wells.
-
Protocol 2: Flow Cytometry for Detection of Virion-Associated CD59
This protocol outlines a general approach for detecting proteins on the surface of virions.
-
Virion Preparation:
-
Purify virions from cell culture supernatant using methods such as ultracentrifugation through a sucrose cushion.
-
-
Immunostaining:
-
Incubate a fixed amount of purified virions with a primary antibody against human CD59 (e.g., clone MEM-43 or H19) for 1 hour on ice.
-
Include an isotype control antibody to assess non-specific binding.
-
Wash the virions by pelleting (ultracentrifugation) and resuspending in a suitable buffer (e.g., PBS with 1% BSA) to remove unbound primary antibody.
-
Resuspend the virion-antibody complexes and incubate with a fluorescently labeled secondary antibody for 45 minutes on ice in the dark.
-
-
Flow Virometry Analysis:
-
Analyze the stained virions on a flow cytometer capable of detecting small particles.
-
Gate on the virion population based on light scatter properties (e.g., side scatter vs. a fluorescent viral marker if available).
-
Quantify the fluorescence intensity in the appropriate channel to determine the level of CD59 on the virion surface.
-
Visualizations
Caption: rILYd4 inhibits CD59, enabling MAC formation and subsequent virolysis.
References
Validation & Comparative
A Head-to-Head Comparison: rILYd4 Versus Anti-CD59 Monoclonal Antibodies in Enhancing Complement-Dependent Cytotoxicity
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of rILYd4 and anti-CD59 monoclonal antibodies in their efficacy at enhancing complement-dependent cytotoxicity (CDC). This analysis is supported by a review of available experimental data and detailed methodologies.
In the landscape of cancer immunotherapy, enhancing the efficacy of antibody-based therapeutics is a critical area of research. One significant mechanism of action for many therapeutic monoclonal antibodies (mAbs) is the induction of CDC, a process often subverted by cancer cells through the overexpression of complement regulatory proteins. Among these, CD59 (protectin) is a key inhibitor of the terminal step of the complement cascade, the formation of the Membrane Attack Complex (MAC). Consequently, targeting CD59 has emerged as a promising strategy to amplify the lytic potential of therapeutic antibodies. This guide compares two distinct approaches to CD59 inhibition: the recombinant protein rILYd4 and anti-CD59 monoclonal antibodies.
Mechanism of Action: Two Strategies for CD59 Neutralization
Both rILYd4 and anti-CD59 mAbs aim to neutralize the protective function of CD59, thereby enabling the formation of the MAC on target cell surfaces and subsequent cell lysis. However, they achieve this through different molecular interactions.
rILYd4 , a recombinant form of the fourth domain of intermedilysin (ILY), a toxin from Streptococcus intermedius, is a potent and specific inhibitor of human CD59.[1] Upon binding to CD59, rILYd4 triggers the internalization and subsequent lysosomal degradation of the CD59 protein.[2] This removal of CD59 from the cell surface effectively eliminates its ability to block MAC formation.
Anti-CD59 monoclonal antibodies are immunoglobulins designed to specifically bind to the CD59 protein. By binding to the functional epitope of CD59, these antibodies sterically hinder its interaction with the C8 and C9 components of the assembling MAC, thus preventing the inhibition of pore formation.[3]
Efficacy in Enhancing Complement-Dependent Cytotoxicity
While direct head-to-head comparative studies between rILYd4 and anti-CD59 mAbs are not extensively available in the reviewed literature, individual studies on each agent demonstrate their potential to enhance CDC of therapeutic antibodies.
rILYd4 Efficacy
Numerous studies have highlighted the capacity of rILYd4 to sensitize various cancer cell lines to CDC mediated by therapeutic antibodies such as rituximab, ofatumumab, and daratumumab.[2] A key finding is that the degree of CDC enhancement by rILYd4 positively correlates with the expression level of CD59 on the target cells. Mechanistically, rILYd4 has been shown to significantly increase the deposition of C9, the final component of the MAC, on antibody-treated cells without affecting the upstream deposition of C1q or C3b(i). This confirms its specific action at the terminal stage of the complement cascade.
Anti-CD59 Monoclonal Antibody Efficacy
Anti-CD59 monoclonal antibodies have also been shown to enhance the CDC of therapeutic antibodies. For instance, studies have demonstrated that neutralizing anti-CD59 mAbs can increase the susceptibility of B-cell lymphoma cells to rituximab-mediated CDC. The development of bispecific antibodies targeting both a tumor antigen (like CD20) and CD59 represents a strategy to localize the CD59 inhibition to the cancer cell surface, potentially increasing specificity and reducing off-target effects.
Data Presentation: A Comparative Overview
The following tables summarize the key characteristics and available data for rILYd4 and anti-CD59 monoclonal antibodies based on separate studies.
| Feature | rILYd4 | Anti-CD59 Monoclonal Antibodies |
| Molecule Type | Recombinant Protein (114 amino acids) | Monoclonal Antibody (Immunoglobulin) |
| Primary Mechanism | Binds to CD59, inducing internalization and lysosomal degradation | Binds to CD59, sterically hindering its interaction with C8/C9 |
| Reported Efficacy | Significantly enhances CDC of rituximab, ofatumumab, and daratumumab in various cancer cell lines (e.g., lymphoma, CLL, multiple myeloma) | Enhances CDC of rituximab in B-cell lymphoma models |
| Key Efficacy Determinant | Efficacy correlates positively with CD59 expression levels on target cells | Efficacy is dependent on binding to the functional epitope of CD59 |
| Production | Produced in E. coli, which can be more cost-effective than mammalian cell culture | Typically produced in mammalian cell lines |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the evaluation of rILYd4 and anti-CD59 mAbs.
Complement-Dependent Cytotoxicity (CDC) Assay
-
Cell Preparation: Target cancer cells (e.g., B-cell lymphoma lines like Raji or primary patient-derived cells) are harvested, washed, and resuspended in an appropriate buffer at a concentration of 1-2 x 10^6 cells/mL.
-
Incubation with Inhibitors: Cells are pre-incubated with either rILYd4 at a predetermined optimal concentration (e.g., 1 µM) or an anti-CD59 monoclonal antibody for a specified time (e.g., 30 minutes at 37°C). A control group without any inhibitor is included.
-
Addition of Therapeutic Antibody: The therapeutic antibody (e.g., rituximab at 10 µg/mL) is added to the cell suspension and incubated for a further 15-30 minutes at 37°C.
-
Complement Addition: A source of active complement, typically normal human serum (NHS), is added to the cell suspension to a final concentration of 20-50%. Heat-inactivated serum is used as a negative control.
-
Incubation and Lysis: The mixture is incubated for a period ranging from 1 to 4 hours at 37°C to allow for complement activation and cell lysis.
-
Viability Assessment: Cell viability is determined using a suitable method, such as propidium iodide (PI) staining followed by flow cytometry, or a metabolic assay like the alamarBlue assay.
-
Data Analysis: The percentage of specific lysis is calculated using the formula: (% Lysis in Test Sample - % Lysis in Complement Control) / (100 - % Lysis in Complement Control) x 100.
Flow Cytometry for Complement Deposition
-
CDC Assay Performance: A CDC assay is performed as described above, but the reaction is stopped at a specific time point by adding ice-cold buffer.
-
Staining for Complement Components: Cells are washed and then stained with fluorescently labeled antibodies specific for complement components such as C1q, C3b/iC3b, or C9 (the terminal component of the MAC).
-
Flow Cytometric Analysis: The stained cells are analyzed by flow cytometry to quantify the mean fluorescence intensity (MFI) corresponding to the amount of each complement component deposited on the cell surface.
-
Data Interpretation: An increase in C9 deposition in the presence of a CD59 inhibitor (rILYd4 or anti-CD59 mAb) compared to the control group indicates successful inhibition of CD59 function.
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Conclusion
Both rILYd4 and anti-CD59 monoclonal antibodies represent viable strategies for enhancing the complement-dependent cytotoxicity of therapeutic antibodies by targeting the key complement regulatory protein, CD59. While rILYd4 acts by inducing the internalization and degradation of CD59, anti-CD59 mAbs provide a steric blockade. The available data underscores the potential of both approaches in overcoming cancer cell resistance to immunotherapy. However, the lack of direct comparative studies makes it challenging to definitively assert the superiority of one approach over the other. Future head-to-head studies are warranted to directly compare the efficacy, safety, and pharmacokinetic profiles of these two promising CD59 inhibitors. Such studies will be instrumental in guiding the clinical development of the next generation of combination immunotherapies.
References
Unlocking the Full Potential of Antibody Therapy: A Comparative Guide to rILYd4's Mechanism of Action in Enhancing Complement-Dependent Cytotoxicity
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of the novel CD59 inhibitor, rILYd4, and its role in augmenting the efficacy of therapeutic antibodies. We present supporting experimental data, detailed protocols, and clear visualizations to objectively assess its performance across various cancer cell lines.
The therapeutic efficacy of monoclonal antibodies such as Rituximab and Ofatumumab in treating B-cell malignancies is often hampered by the overexpression of complement-regulatory proteins on cancer cells. One such key protein is CD59, which acts as a crucial inhibitor of the Membrane Attack Complex (MAC), the terminal effector of the complement cascade. The recombinant protein rILYd4, a specific and high-affinity inhibitor of human CD59, has emerged as a promising adjuvant to overcome this resistance. This guide details the cross-validation of rILYd4's mechanism of action, showcasing its ability to sensitize cancer cells to complement-dependent cytotoxicity (CDC).
Mechanism of Action: Overcoming Resistance by Targeting CD59
rILYd4 is a 114-amino acid recombinant peptide derived from the fourth domain (d4) of intermedilysin (ILY), a toxin produced by Streptococcus intermedius.[1] Its primary mechanism involves the direct inhibition of CD59, a key membrane-bound complement regulatory protein that prevents the formation of the MAC by binding to complement proteins C8 and C9.[2][3]
By binding to the functional site of CD59, rILYd4 effectively neutralizes its protective function.[1] This interaction leads to the internalization and subsequent lysosomal degradation of the rILYd4-CD59 complex.[4] The inhibition of CD59 by rILYd4 results in a significant increase in the deposition of C9, the final component of the MAC, on the surface of target cells, thereby enhancing CDC. Notably, rILYd4's action is highly specific to the terminal phase of the complement pathway, as it does not influence the deposition of earlier complement components like C1q and C3b(i). Importantly, rILYd4 itself does not possess any intrinsic lytic activity.
Performance of rILYd4 Across Different Cell Lines
The efficacy of rILYd4 in enhancing CDC has been validated across a panel of B-cell malignancy cell lines, including those resistant to Rituximab, as well as primary patient-derived cells.
| Cell Line | Cancer Type | Key Findings | Reference |
| RamosR51.2, DaudiR20, RajiR20 | Rituximab-Resistant B-cell Lymphoma | rILYd4 significantly sensitized these resistant cell lines to CDC mediated by both Rituximab and Ofatumumab. | |
| ARH-77, RL, Daudi, Raji | B-cell Malignancy | rILYd4 enhanced CDC in a dose-dependent manner in the presence of Rituximab or Ofatumumab. | |
| Primary CLL Cells | Chronic Lymphocytic Leukemia | rILYd4 significantly increased CDC in primary cells from 22 out of 26 CLL patients when combined with Rituximab or Ofatumumab. The enhancing effect of rILYd4 positively correlated with the level of CD59 expression on the cell surface. | |
| MOLP8 | Multiple Myeloma | A combination of rILYd4 and a CD46 inhibitor (Ad35K++) showed an additive effect in enhancing CDC mediated by Daratumumab and Isatuximab. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are summaries of the key experimental protocols used in the cited studies.
Complement-Dependent Cytotoxicity (CDC) Assay
-
Cell Preparation: Cancer cells are harvested, washed, and resuspended in an appropriate culture medium.
-
Treatment: Cells are incubated with a therapeutic antibody (e.g., Rituximab, Ofatumumab) with or without rILYd4 at a predetermined optimal concentration (e.g., 1074 nM).
-
Complement Addition: Normal human serum (NHS) is added as a source of complement (typically at concentrations ranging from 5% to 50%). Heat-inactivated human serum (IHS) is used as a negative control to confirm complement dependence.
-
Incubation: The cell suspension is incubated for a specified period (e.g., 2 hours) at 37°C.
-
Viability Assessment: Cell viability is determined using methods such as:
-
Propidium Iodide (PI) Staining: PI is added to the cells, and the percentage of PI-positive (dead) cells is quantified by flow cytometry.
-
alamarBlue Assay: The alamarBlue reagent is added, and fluorescence is measured to determine the number of viable cells.
-
Flow Cytometric Analysis of CD20 and CD59 Expression
-
Cell Staining: Cells are incubated with fluorescently labeled antibodies specific for CD20 and CD59.
-
Washing: Unbound antibodies are removed by washing the cells.
-
Data Acquisition: The fluorescence intensity of the stained cells is measured using a flow cytometer.
-
Analysis: The expression levels of CD20 and CD59 are quantified and often correlated with the sensitivity to CDC.
Quantification of Complement Deposition
-
Treatment: Cells are treated with a therapeutic antibody and complement source, with or without rILYd4.
-
Staining: Cells are stained with fluorescently labeled antibodies that specifically detect deposited complement components (e.g., C1q, C3b(i), C9).
-
Analysis: The amount of deposited complement fragments is quantified by flow cytometry. This method was used to demonstrate that rILYd4 specifically increases C9 deposition.
Comparative Efficacy: rILYd4 in Combination with Different Antibodies
Studies have consistently shown that Ofatumumab induces a more potent CDC response compared to Rituximab, both in the presence and absence of rILYd4. This is attributed to Ofatumumab's ability to bind to a different epitope on the CD20 molecule, leading to more efficient complement activation. However, rILYd4 significantly enhances the CDC mediated by both antibodies, particularly in cells with high CD59 expression.
| Comparison | Rituximab + rILYd4 | Ofatumumab + rILYd4 | Key Observation |
| Potency | Significant enhancement of CDC, especially in resistant cells. | Induces stronger CDC than Rituximab + rILYd4. | Ofatumumab's intrinsic higher CDC potential is further amplified by rILYd4. |
| CD59 Correlation | The degree of CDC enhancement positively correlates with CD59 levels. | The degree of CDC enhancement positively correlates with CD59 levels. | The efficacy of rILYd4 is directly linked to the level of its target, CD59. |
| CD20/CD59 Ratio | Sensitivity to CDC correlates with the CD20/CD59 ratio. | Sensitivity to CDC correlates with the CD20/CD59 ratio. | The balance between the target antigen and the complement regulator is a key determinant of therapeutic success. |
Conclusion
The cross-validation of rILYd4's mechanism of action across multiple B-cell malignancy cell lines and primary patient samples provides compelling evidence for its potential as a therapeutic adjuvant. By specifically inhibiting the complement regulator CD59, rILYd4 effectively sensitizes cancer cells to the complement-dependent cytotoxicity mediated by therapeutic antibodies like Rituximab and Ofatumumab. The positive correlation between the level of CD59 expression and the enhancing effect of rILYd4 underscores the targeted nature of this approach. These findings support the further clinical development of rILYd4 as a strategy to overcome resistance and improve outcomes in antibody-based cancer therapies.
References
A Comparative Analysis of HIV-1 Entry Inhibitors: Benchmarking a Novel Complement-Dependent Virolysis Agent, rILYd4
An Important Clarification on rILYd4's Mechanism of Action: Initial interest in rILYd4 in the context of HIV-1 inhibition requires a critical distinction. Contrary to being a direct HIV-1 entry inhibitor, rILYd4 is a potent and specific inhibitor of human CD59. Its role in combating HIV-1 stems from a novel therapeutic strategy: enhancing the host's own immune response. HIV-1 virions evade the human complement system—a key part of the innate immune response that can destroy pathogens—by incorporating host-derived CD59 into their viral envelope. CD59 protects the virus from complement-mediated destruction. By blocking CD59, rILYd4 re-sensitizes HIV-1 to attack and lysis by the complement system, a process termed complement-dependent virolysis. This guide will first elucidate this unique mechanism and then provide a comparative analysis of established HIV-1 entry inhibitors that function through direct interference with the viral entry process.
rILYd4: A Novel Approach to HIV-1 Virolysis
Mechanism of Action
rILYd4 is a recombinant 114-amino acid peptide derived from Intermedilysin (ILY), a toxin from Streptococcus intermedius. It binds with high affinity to human CD59, a key regulator that prevents the formation of the Membrane Attack Complex (MAC), the terminal pore-forming step of the complement cascade. HIV-1 virions, upon budding from an infected host cell, incorporate CD59 into their lipid envelope, effectively camouflaging themselves from complement-mediated lysis.
The therapeutic action of rILYd4 in the context of HIV-1 is to negate this protective shield. By binding to the CD59 on the viral envelope, rILYd4 allows for the assembly of the MAC, leading to the formation of pores in the viral membrane and subsequent lysis of the virion. This mechanism is distinct from all approved HIV-1 entry inhibitors, as it does not block the virus from binding to or entering host cells but rather targets the virus for destruction in the extracellular space.
Comparative Analysis of True HIV-1 Entry Inhibitors
HIV-1 entry into a host CD4+ T-cell is a multi-step process, providing several targets for therapeutic intervention. Entry inhibitors are broadly classified based on the step they disrupt: attachment, co-receptor binding, or fusion.
Performance and Properties of HIV-1 Entry Inhibitors
The following tables summarize the key characteristics and in vitro antiviral activities of prominent HIV-1 entry inhibitors. It is important to note that IC50/EC50 values can vary significantly based on the HIV-1 strain, cell line, and specific assay conditions used.
Table 1: Overview of HIV-1 Entry Inhibitors
| Inhibitor | Class | Target | Mechanism of Action |
| Maraviroc | CCR5 Co-receptor Antagonist | CCR5 | Allosterically binds to the CCR5 co-receptor, preventing its interaction with the viral gp120 protein.[1][2] |
| Enfuvirtide (T-20) | Fusion Inhibitor | gp41 | Binds to the first heptad-repeat (HR1) region of the viral gp41 subunit, preventing the conformational change required for membrane fusion.[3][4] |
| Ibalizumab | Post-attachment Inhibitor | CD4 Receptor | A monoclonal antibody that binds to domain 2 of the CD4 receptor, interfering with post-attachment steps required for viral entry.[5] |
| Fostemsavir | Attachment Inhibitor | gp120 | A prodrug of temsavir, which binds directly to the gp120 subunit, preventing the initial attachment of the virus to the CD4 receptor. |
| Lenacapavir | Capsid Inhibitor | Viral Capsid (p24) | Interferes with multiple stages of the viral lifecycle by binding to the viral capsid, including steps related to nuclear import and virion assembly. While not a classical entry inhibitor, it affects processes immediately following entry. |
Table 2: Comparative In Vitro Antiviral Activity (IC50/EC50)
| Inhibitor | IC50/EC50 Range (nM) | HIV-1 Subtypes/Strains | Notes |
| Maraviroc | 0.1 - 8.9 nM | CCR5-tropic strains of various subtypes (A, B, C, D, O, etc.) | Activity is restricted to CCR5-tropic HIV-1. |
| Enfuvirtide | 0.83 - 29.45 nM | Broad activity against diverse HIV-1 subtypes, including group O. | IC50 can be higher for some clinical isolates. |
| Ibalizumab | ~0.6 - 4.2 nM (EC50 in ng/mL: 13-212) | Broadly active against R5-tropic, X4-tropic, and dual-tropic HIV-1. | Activity measured in ng/mL; conversion to nM is approximate. |
| Fostemsavir | <10 nM (for most isolates) | Active against CCR5-tropic, X4-tropic, and dual-tropic strains. | Some subtypes (e.g., CRF01_AE) show reduced susceptibility. |
| Lenacapavir | 0.03 - 0.11 nM (32 - 105 pM) | Broadly active against diverse HIV-1 clinical isolates. | Exceptionally potent, with picomolar activity. |
Table 3: Resistance Profiles of HIV-1 Entry Inhibitors
| Inhibitor | Primary Resistance Mechanism | Common Resistance Mutations | Cross-Resistance |
| Maraviroc | 1. Emergence of CXCR4-tropic virus. 2. Mutations in gp120 allowing the virus to use the drug-bound CCR5 receptor. | Changes in the V3 loop of gp120. | Generally no cross-resistance with other antiretroviral classes. |
| Enfuvirtide | Mutations in the HR1 domain of gp41, reducing drug binding affinity. | Amino acid changes in the gp41 region from residues 36-45 (e.g., V38A/E). | No cross-resistance with other entry inhibitor classes. |
| Ibalizumab | Loss of N-linked glycosylation sites in the V5 loop of gp120. | Mutations affecting glycosylation sites in the V5 loop. | No cross-resistance with other approved antiretroviral classes. |
| Fostemsavir | Mutations in gp120 that reduce the binding affinity of temsavir. | Substitutions at positions S375, M426, M434, and M475 in gp120. | No cross-resistance with other antiretroviral classes. |
| Lenacapavir | Mutations in the viral capsid protein (p24). | Q67H, K70N, N74D, M66I in the capsid protein. | No cross-resistance with existing antiretroviral classes. |
Experimental Protocols
TZM-bl Reporter Gene Assay for Neutralization Activity
This is a standard in vitro assay to measure the ability of an inhibitor to block HIV-1 entry into target cells.
Principle: TZM-bl cells are a genetically engineered HeLa cell line that expresses CD4, CXCR4, and CCR5. They contain integrated reporter genes for firefly luciferase under the control of the HIV-1 LTR. Upon successful viral entry and Tat protein expression, the luciferase gene is activated, producing a luminescent signal proportional to the level of infection. A reduction in luminescence in the presence of an inhibitor indicates neutralization activity.
Detailed Methodology:
-
Cell Preparation: TZM-bl cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and antibiotics. On the day before the assay, cells are harvested using trypsin and seeded into 96-well flat-bottom plates at a density of 1 x 10^4 cells per well in 100 µL of growth medium.
-
Inhibitor and Virus Preparation: The test inhibitor (e.g., fostemsavir, maraviroc) is serially diluted in growth medium. A pre-titered amount of HIV-1 (often an Env-pseudotyped virus) is added to each dilution of the inhibitor. This mixture is incubated for 1 hour at 37°C to allow the inhibitor to bind to its target.
-
Infection: The growth medium is removed from the TZM-bl cells. 100 µL of the virus-inhibitor mixture is then added to the cells. DEAE-Dextran is often included at this stage to enhance infectivity.
-
Incubation: The plates are incubated for 48 hours at 37°C in a 5% CO2 incubator.
-
Lysis and Luminescence Reading: After incubation, the medium is removed, and a luciferase assay reagent (e.g., Britelite) is added to each well to lyse the cells and provide the substrate for the luciferase enzyme. After a 2-minute incubation, the lysate is transferred to a black 96-well plate, and luminescence is measured using a luminometer.
-
Data Analysis: The percentage of neutralization is calculated relative to control wells containing virus but no inhibitor. The IC50 value is determined as the inhibitor concentration that causes a 50% reduction in relative luminescence units (RLU).
HIV-1 Cell-Cell Fusion Assay
This assay measures the ability of an inhibitor to block the fusion of an HIV-1 envelope-expressing cell with a target cell.
Principle: Various methods exist. One common approach involves co-culturing two cell populations: "effector" cells expressing the HIV-1 Env protein and viral Tat protein, and "target" cells (like TZM-bl) that express CD4/co-receptors and contain a Tat-inducible reporter gene (e.g., luciferase or β-galactosidase). Fusion between the cells allows Tat from the effector cell to enter the target cell and activate the reporter gene.
Detailed Methodology:
-
Cell Preparation: Target TZM-bl cells are seeded in a 96-well plate and cultured overnight. Effector cells (e.g., HeLa cells stably expressing HIV-1 ADA Env and Tat) are prepared.
-
Co-culture: Effector cells are detached and overlaid onto the TZM-bl cell monolayer in the presence of serial dilutions of the test inhibitor.
-
Fusion Incubation: The co-culture is incubated for a defined period (e.g., 60 minutes) at 37°C to allow cell-cell fusion to occur.
-
Stopping Fusion: The fusion process is halted, often by adding a potent fusion inhibitor like Enfuvirtide.
-
Reporter Gene Expression: The plate is incubated for a further period (e.g., 24-48 hours) to allow for reporter gene expression in the fused cells.
-
Detection and Analysis: The reporter gene product is measured (e.g., luminescence for luciferase). The IC50 is calculated as the inhibitor concentration that reduces the reporter signal by 50% compared to untreated controls.
Complement-Mediated Virolysis Assay (for rILYd4)
This assay measures the ability of rILYd4 to sensitize HIV-1 to lysis by the complement system.
Principle: HIV-1 virions are incubated with the inhibitor (rILYd4), a source of anti-HIV-1 antibodies, and a source of active complement (normal human serum). Virolysis is quantified by measuring the release of the viral core protein p24, which is only released upon the disruption of the viral membrane.
Detailed Methodology:
-
Reagent Preparation: HIV-1 virions (derived from CD59-positive cell lines) are prepared. The test agent (rILYd4) is prepared at various concentrations. A source of complement (e.g., normal human serum) and a source of anti-HIV antibodies (e.g., plasma from an HIV-positive individual or specific monoclonal antibodies) are obtained. Heat-inactivated serum is used as a negative control for complement activity.
-
Incubation: In a 96-well plate, HIV-1 virions are pre-incubated with rILYd4 (or control) for approximately 15 minutes at 37°C.
-
Complement Activation: The anti-HIV antibodies and the complement source are added to the virion-inhibitor mixture. The plate is incubated for a set time (e.g., 1-2 hours) at 37°C to allow for complement activation and virolysis.
-
Quantification of Lysis: The amount of p24 antigen released into the supernatant is quantified using a standard p24 ELISA kit.
-
Data Analysis: The percentage of virolysis is calculated by comparing the p24 release in test wells to a 100% lysis control (where the virus is disrupted with a detergent like Triton X-100). The EC50 can be determined as the concentration of rILYd4 that induces 50% of the maximal virolysis.
Conclusion
The landscape of HIV-1 entry inhibition is diverse, with multiple approved drugs targeting distinct steps in the viral entry cascade. Maraviroc, enfuvirtide, ibalizumab, and fostemsavir each present unique profiles in terms of their specific targets, potency, and pathways to resistance. Lenacapavir, while technically a capsid inhibitor, represents a highly potent, long-acting agent that disrupts post-entry processes.
In contrast, rILYd4 represents a paradigm shift away from direct entry inhibition. By targeting a host-derived defense mechanism hijacked by the virus, it leverages the body's own complement system to destroy virions. This unique mechanism suggests that rILYd4 would not share cross-resistance with any existing class of antiretrovirals and could serve as a valuable component of a multi-pronged therapeutic or curative strategy. Further preclinical and clinical development is necessary to ascertain the in vivo efficacy and safety of this novel approach. This guide provides a foundational comparison for researchers and drug developers to evaluate the positioning of these different therapeutic strategies in the ongoing effort to combat HIV-1.
References
- 1. Enfuvirtide resistance mutations: impact on human immunodeficiency virus envelope function, entry inhibitor sensitivity, and virus neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fostemsavir resistance-associated polymorphisms in HIV-1 subtype C in a large cohort of treatment-naïve and treatment-experienced individuals in Botswana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Validating the Role of MAC Formation in rILYd4-Mediated Virolysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of rILYd4-mediated virolysis, focusing on the validation of the Membrane Attack Complex (MAC) formation as its core mechanism of action. We objectively compare this approach with alternative virolytic agents and provide supporting experimental data and detailed protocols to aid in research and development.
I. rILYd4-Mediated Virolysis: Enhancing Complement-Dependent Lysis
The recombinant protein rILYd4, a derivative of intermedilysin, functions as a potent and specific inhibitor of human CD59.[1][2][3][4] CD59 is a crucial membrane-bound complement regulatory protein that protects host cells and enveloped viruses from complement-mediated damage by preventing the polymerization of C9 and the subsequent formation of the MAC.[1] By neutralizing CD59, rILYd4 effectively "unshields" target enveloped viruses, rendering them susceptible to antibody-dependent complement-mediated virolysis.
Mechanism of Action: Spotlight on MAC Formation
The primary mechanism by which rILYd4 enhances virolysis is through the potentiation of MAC formation. Experimental evidence demonstrates that in the presence of rILYd4 and anti-viral antibodies, there is a significant increase in the deposition of C9, the terminal component of the MAC, on the target membrane. This enhanced C9 deposition occurs without a corresponding increase in the deposition of earlier complement components like C1q and C3b, confirming that rILYd4's activity is specific to the terminal stage of the complement cascade.
Quantitative Performance Data
The efficacy of rILYd4 in enhancing complement-dependent cytotoxicity (CDC), a process analogous to virolysis, has been quantified in various studies. The data consistently shows a significant increase in cell lysis in the presence of rILYd4.
| Cell Line | Antibody | Condition | % Cytotoxicity (Mean ± SD) | Fold Increase with rILYd4 | Reference |
| ARH-77 | Rituximab (10 µg/mL) | without rILYd4 | 15 ± 2.5 | - | |
| with rILYd4 (1074 nM) | 45 ± 4.1 | 3.0 | |||
| Ofatumumab (10 µg/mL) | without rILYd4 | 38 ± 3.2 | - | ||
| with rILYd4 (1074 nM) | 75 ± 5.5 | 2.0 | |||
| RL | Rituximab (10 µg/mL) | without rILYd4 | 22 ± 3.0 | - | |
| with rILYd4 (1074 nM) | 58 ± 4.8 | 2.6 | |||
| Ofatumumab (10 µg/mL) | without rILYd4 | 55 ± 4.5 | - | ||
| with rILYd4 (1074 nM) | 88 ± 6.2 | 1.6 |
| Target | Condition | % Virolysis (HIV-1 p24 release) | Reference |
| HIV-1 (from CD59+ cells) | Anti-gp120 Ab | ~10% | |
| Anti-gp120 Ab + rILYd4 | ~50% | ||
| HIV-1 (from CD59- cells) | Anti-gp120 Ab | ~60% | |
| Anti-gp120 Ab + rILYd4 | ~65% |
II. Alternative Virolytic Agents
While rILYd4 enhances a natural immune mechanism, other agents can induce virolysis through different pathways. A prominent alternative is the use of direct lytic peptides.
Direct Lytic Peptides
These are often short, cationic peptides that can directly interact with and disrupt the lipid envelope of viruses, leading to their inactivation. Their mechanism is independent of the complement system and antibodies.
| Peptide | Target Virus | Mechanism of Action | Efficacy (IC50) | Reference |
| RVFV-6 | Rift Valley Fever Virus | Binds to viral and cellular membranes, inhibiting fusion. | 5-10 µM | |
| DN59 | Dengue Virus | Forms lesions in the viral membrane, causing genome expulsion. | Not specified | |
| CPXV012 peptide | Multiple enveloped viruses | Binds to phosphatidylserine in the viral envelope, disrupting the membrane. | Varies by virus |
III. Comparative Analysis
| Feature | rILYd4-Mediated Virolysis | Direct Lytic Peptides |
| Mechanism | Enhances antibody-dependent complement cascade, leading to MAC formation. | Directly interact with and disrupt the viral lipid envelope. |
| Specificity | Dependent on the specificity of the targeting antibody. | Can be broad-spectrum, targeting physical properties of viral envelopes (e.g., phosphatidylserine). |
| Requirement for Host Factors | Requires a functional complement system and specific antibodies. | Independent of host immune components. |
| Potential for Resistance | Viral mutations affecting antibody binding sites or incorporation of complement regulators. | Changes in viral envelope lipid composition. |
| Therapeutic Context | Augmenting the efficacy of therapeutic antibodies; leveraging pre-existing antiviral antibodies. | Broad-spectrum antiviral therapy, particularly for emerging viruses where specific antibodies are lacking. |
IV. Experimental Protocols
A. Complement-Dependent Cytotoxicity (CDC) / Virolysis Assay (Alamar Blue Method)
This protocol is adapted for assessing the viability of cells targeted for CDC, which serves as a model for virolysis.
-
Cell Plating: Seed target cells (e.g., lymphoma cell lines or virus-producing cells) in a 96-well plate at a density of 1-5 x 10^5 cells/mL in a final volume of 50 µL of culture medium.
-
Reagent Preparation: Prepare solutions of the therapeutic antibody, rILYd4, and normal human serum (NHS) as the complement source. A heat-inactivated NHS (56°C for 30 min) should be used as a negative control.
-
Treatment: Add 50 µL of the prepared reagents to the wells containing the cells. Final concentrations may vary, but a typical starting point is 10 µg/mL for the antibody, 1074 nM for rILYd4, and 25-50% NHS.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 2-4 hours.
-
Alamar Blue Addition: Add 10 µL of Alamar Blue reagent to each well.
-
Second Incubation: Incubate the plate for an additional 4-24 hours, or until a color change is observed in the control wells.
-
Fluorescence Reading: Measure the fluorescence using a plate reader with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = 100 × [(RFU of test sample - RFU of background) / (RFU of untreated cells - RFU of background)]
B. HIV-1 Virolysis Assay (p24 ELISA)
This assay quantifies the release of the viral core protein p24 as a measure of virolysis.
-
Virus Preparation: Prepare HIV-1 virions from both CD59-positive and CD59-negative cell lines. Quantify the virus stock by measuring the p24 concentration using a standard p24 ELISA kit.
-
Virolysis Reaction: In a microtiter plate, incubate a standardized amount of HIV-1 virions (e.g., 100 pg of p24) with anti-HIV-1 envelope antibodies (e.g., anti-gp120) in the presence or absence of rILYd4.
-
Complement Addition: Add normal human serum (typically 10-25%) as a source of complement. Use heat-inactivated serum as a control.
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours to allow for virolysis.
-
p24 Quantification: After incubation, measure the amount of released p24 in the supernatant using a commercial HIV-1 p24 ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of virolysis by comparing the amount of p24 released in the test samples to the total amount of p24 in a sample lysed with a detergent (e.g., 0.5% Triton X-100). % Virolysis = 100 × (p24 in sample / p24 in detergent-lysed control)
C. C9 Deposition Assay (Flow Cytometry)
This protocol allows for the quantification of MAC formation on the cell surface.
-
Cell Treatment: Treat target cells with the relevant antibody and normal human serum in the presence or absence of rILYd4, as described in the CDC assay protocol.
-
Staining: After incubation, wash the cells with FACS buffer (PBS with 1% BSA). Resuspend the cells in a solution containing a fluorescently labeled anti-C9 antibody. Incubate on ice for 30-60 minutes in the dark.
-
Washing: Wash the cells twice with FACS buffer to remove unbound antibody.
-
Flow Cytometry: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Data Analysis: Analyze the mean fluorescence intensity (MFI) of the C9 staining. An increase in MFI in the rILYd4-treated samples compared to the controls indicates enhanced C9 deposition.
V. Conclusion
The available evidence strongly supports the role of MAC formation in rILYd4-mediated virolysis. By inhibiting the protective function of CD59, rILYd4 significantly enhances the lytic efficacy of the complement system when directed by specific antibodies. While direct quantitative comparisons with alternative virolytic agents like lytic peptides are currently lacking, the distinct mechanisms of action suggest different therapeutic niches. rILYd4 holds promise for augmenting antibody-based therapies and leveraging the host's innate immune system, whereas direct lytic peptides may offer a broad-spectrum, antibody-independent approach to antiviral therapy. Further research involving head-to-head comparisons will be crucial for fully elucidating the relative potency and therapeutic potential of these different virolytic strategies.
References
- 1. A Broad-Spectrum Antiviral Peptide Blocks Infection of Viruses by Binding to Phosphatidylserine in the Viral Envelope - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of complement C5b-9 binding to cells by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
A Head-to-Head Comparison of rILYd4 and Other Complement-Enhancing Agents in Oncology
For Researchers, Scientists, and Drug Development Professionals
The therapeutic efficacy of monoclonal antibodies (mAbs) in oncology is often mediated by their ability to engage the host's immune system. One of the key mechanisms is Complement-Dependent Cytotoxicity (CDC), a process that can be hampered by the overexpression of complement regulatory proteins on cancer cells. This guide provides a detailed comparison of rILYd4, a potent inhibitor of the complement regulatory protein CD59, with other agents designed to enhance the complement-mediated killing of cancer cells.
Introduction to Complement-Enhancing Agents
The complement system is a crucial component of the innate immune response. Its activation on the surface of a cancer cell, typically initiated by therapeutic antibodies, can lead to the formation of the Membrane Attack Complex (MAC), a pore-forming structure that induces cell lysis. However, cancer cells often upregulate membrane-bound complement regulatory proteins (mCRPs) to evade this immune surveillance. Key mCRPs include CD59, which inhibits the formation of the MAC, and CD46, which acts as a cofactor for the inactivation of complement components C3b and C4b.
Strategies to counteract this resistance mechanism involve the development of complement-enhancing agents. These agents aim to either inhibit the function of mCRPs or otherwise boost the activity of the complement cascade, thereby sensitizing cancer cells to antibody-mediated CDC. This guide focuses on a head-to-head comparison of two such agents:
-
rILYd4: A recombinant protein derived from the fourth domain of intermedilysin, a toxin from Streptococcus intermedius. rILYd4 is a potent and specific inhibitor of human CD59.
-
Ad35K++: A small recombinant protein that binds with high affinity to CD46, leading to its transient removal from the cell surface.[1]
Head-to-Head Performance Comparison: rILYd4 vs. Ad35K++
The following tables summarize the quantitative data from a head-to-head comparison of the CDC-enhancing effects of rILYd4 and Ad35K++ on multiple myeloma (MM) cell lines when used in combination with the anti-CD38 monoclonal antibody, daratumumab.
Table 1: Enhancement of Daratumumab-Mediated CDC in MOLP8 Cells (High CD59 Expressing)
| Treatment | % Cell Lysis (CDC) |
| Daratumumab alone | ~10% |
| Daratumumab + Ad35K++ | ~30% |
| Daratumumab + rILYd4 | ~80% |
| Daratumumab + Ad35K++ + rILYd4 | ~95% |
Data extrapolated from graphical representations in the source material. The study demonstrated that in MOLP8 cells, which exhibit high levels of CD59, preincubation with rILYd4 resulted in a significantly stronger enhancement of daratumumab-triggered CDC compared to preincubation with Ad35K++. The combination of both inhibitors showed an additive effect, leading to near-complete cell lysis.
Table 2: Enhancement of Daratumumab-Mediated CDC in SU-DHL-8 Cells (Moderate CD59 Expressing)
| Treatment | % Cell Lysis (CDC) |
| Daratumumab alone | ~20% |
| Daratumumab + Ad35K++ | ~50% |
| Daratumumab + rILYd4 | ~55% |
| Daratumumab + Ad35K++ + rILYd4 | ~75% |
Data extrapolated from graphical representations in the source material. In SU-DHL-8 cells, both Ad35K++ and rILYd4 increased daratumumab-mediated CDC to a similar extent. An additive effect was also observed when both agents were used in combination.
Experimental Protocols
The following is a detailed methodology for the Complement-Dependent Cytotoxicity (CDC) assay used to compare rILYd4 and Ad35K++.
Cell Lines and Culture:
-
Multiple myeloma cell lines (MOLP8, SU-DHL-8, EJM, and MM.1R) were used.
-
Cells were cultured in appropriate media and conditions.
CDC Assay Protocol:
-
Pre-incubation with Inhibitors: Cells were pre-incubated with either PBS (control), 2.5 µg/mL Ad35K++, 2.5 µg/mL rILYd4, or a combination of both Ad35K++ and rILYd4 for 14 hours.
-
Antibody Addition: After pre-incubation, daratumumab or isatuximab was added to the cells at a concentration of 2.5 µg/mL (for MOLP8, SU-DHL-8, and MM.1R) or 15 µg/mL (for EJM) and incubated at room temperature for 30 minutes.
-
Complement Addition: 10% Normal Human Serum (NHS) was added as a source of complement.
-
Incubation: The cell mixture was incubated at 37°C for 3 hours.
-
Viability Assessment: Viable cells in each well were counted using the trypan blue exclusion method.[2]
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the complement activation pathway and the points of intervention for rILYd4 and Ad35K++.
digraph "Complement_Activation_Pathway" {
graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"];
node [shape=box, style=filled, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"];
edge [arrowhead=vee, color="#5F6368", fontname="Arial", fontsize=9];
subgraph "cluster_Classical_Pathway" {
label="Classical Pathway";
bgcolor="#FFFFFF";
"Antibody-Antigen Complex" [fillcolor="#4285F4"];
C1q [fillcolor="#4285F4"];
C4 [fillcolor="#4285F4"];
C2 [fillcolor="#4285F4"];
C4bC2a [label="C3 Convertase", fillcolor="#EA4335"];
}
subgraph "cluster_Terminal_Pathway" {
label="Terminal Pathway";
bgcolor="#FFFFFF";
C3b [fillcolor="#FBBC05"];
C5 [fillcolor="#FBBC05"];
C5b [fillcolor="#FBBC05"];
C6 [fillcolor="#FBBC05"];
C7 [fillcolor="#FBBC05"];
C8 [fillcolor="#FBBC05"];
C9 [fillcolor="#FBBC05"];
MAC [label="Membrane Attack Complex (Cell Lysis)", shape=ellipse, fillcolor="#34A853"];
}
subgraph "cluster_Inhibition" {
label="Inhibition & Intervention";
bgcolor="#FFFFFF";
CD46 [shape=invhouse, fillcolor="#202124", fontcolor="#FFFFFF"];
Ad35K [label="Ad35K++", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
CD59 [shape=invhouse, fillcolor="#202124", fontcolor="#FFFFFF"];
rILYd4 [label="rILYd4", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
}
}
Workflow for CDC assay with inhibitors.
Conclusion
The data presented in this guide suggests that both rILYd4 and Ad35K++ are effective at enhancing antibody-mediated CDC. The choice between these agents may depend on the specific cancer type and its expression profile of complement regulatory proteins. In cancer cells with high CD59 expression, rILYd4 appears to be a more potent enhancer of CDC. The additive effect observed when both agents are used together suggests that a combination therapy targeting both CD46 and CD59 could be a promising strategy to overcome resistance to complement-mediated killing in cancer therapy. Further research and clinical trials are warranted to fully elucidate the therapeutic potential of these complement-enhancing agents.
References
Assessing the Therapeutic Window of rILYd4 in HIV-1 Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the recombinant protein rILYd4, a novel therapeutic candidate for HIV-1. It delves into its mechanism of action, preclinical efficacy, and safety profile, offering a qualitative comparison with existing antiretroviral therapies. Due to the early stage of its development, direct quantitative comparisons of the therapeutic window with established drugs are not yet available in published literature. However, this document synthesizes the existing data to provide a thorough understanding of its potential.
Mechanism of Action: A Novel Approach to HIV-1 Virolysis
Unlike conventional antiretroviral drugs that target viral enzymes or entry processes, rILYd4 employs a unique mechanism by targeting a host-derived protein, CD59, which is incorporated into the HIV-1 viral envelope. CD59 is a key regulator of the complement system, a part of the innate immune system. It protects host cells and, inadvertently, HIV-1 virions from destruction by the Membrane Attack Complex (MAC).
rILYd4 is a recombinant form of the fourth domain of intermedilysin (ILY), a toxin produced by Streptococcus intermedius. It acts as a high-affinity inhibitor of human CD59.[1] By binding to CD59 on the surface of HIV-1 virions, rILYd4 abrogates its protective function. This sensitizes the virus to be destroyed by the host's own complement system, a process known as complement-mediated virolysis.[1][2]
Preclinical Efficacy and Safety Profile of rILYd4
Preclinical studies have demonstrated the potential of rILYd4 as an anti-HIV-1 agent. In vitro experiments have shown that rILYd4 potently enhances the lysis of HIV-1 virions in the presence of serum from HIV-1-infected patients, which contains anti-HIV-1 antibodies and complement proteins.[1]
Efficacy Data
While specific IC50 or EC50 values for rILYd4 in HIV-1 models are not yet publicly available, studies have consistently shown its dose-dependent efficacy in inducing virolysis.
| Parameter | Observation | Supporting Evidence |
| Virolysis Enhancement | rILYd4 potently enhances complement-mediated virolysis of HIV-1 virions derived from cell lines and patient peripheral blood mononuclear cells (PBMCs).[1] | In the presence of rILYd4, HIV-1 virions become highly sensitive to complement-mediated lysis. |
| Effective Concentration | A concentration of 20 µg/mL of rILYd4 has been shown to be effective in in vitro complement-mediated virolysis assays. | Dose-dependent effects on HIV-1 virolysis have been observed. |
| Spectrum of Activity | Effective against primary HIV-1 isolates from patients. | rILYd4 sensitized various primary HIV-1 isolates to complement-mediated virolysis. |
Safety and Toxicity Data
A crucial aspect of the therapeutic window is the safety profile of the drug candidate. Preclinical data suggests that rILYd4 has a favorable safety profile, with no significant off-target effects observed in the studied models. A key concern with inhibiting a host-protective factor like CD59 is the potential for bystander lysis of host cells. However, studies indicate that rILYd4's action is targeted to the antibody-opsonized virions.
| Parameter | Observation | Supporting Evidence |
| Host Cell Lysis | rILYd4, in combination with serum from HIV-1-infected patients, did not induce complement-mediated lysis of erythrocytes or PBMCs. | This suggests a high degree of specificity for HIV-1 virions that are targeted by anti-HIV-1 antibodies. |
| In Vivo Hemolysis | In mouse models for cancer therapy, rILYd4 by itself did not cause in vivo hemolysis of human CD59-expressing erythrocytes. | This finding further supports the safety of rILYd4. |
| Quantitative Toxicity | Publicly available data on the 50% cytotoxic concentration (CC50) or the median lethal dose (LD50) for rILYd4 is not available. | Further preclinical toxicology studies are required to establish a definitive therapeutic index. |
Comparison with Existing HIV-1 Therapies
Current antiretroviral therapy (ART) for HIV-1 infection primarily consists of drugs that target different stages of the viral life cycle. A direct quantitative comparison of the therapeutic window of rILYd4 with these established drugs is not feasible at this stage. However, a qualitative comparison based on their mechanism of action highlights the novelty of rILYd4.
| Drug Class | Mechanism of Action | Potential Advantages of rILYd4 |
| Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs) | Inhibit the reverse transcriptase enzyme, preventing the conversion of viral RNA to DNA. | rILYd4's mechanism is independent of viral enzymes and thus may be effective against NRTI-resistant strains. |
| Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) | Bind to and inhibit the reverse transcriptase enzyme at a different site than NRTIs. | Similar to NRTIs, rILYd4's action is not dependent on this viral enzyme. |
| Protease Inhibitors (PIs) | Inhibit the viral protease enzyme, preventing the maturation of new infectious virions. | rILYd4 targets mature, circulating virions, a different stage of the viral lifecycle. |
| Integrase Inhibitors (INSTIs) | Block the integrase enzyme, preventing the integration of viral DNA into the host cell's genome. | rILYd4 acts extracellularly on virions, complementing the intracellular action of INSTIs. |
| Entry Inhibitors (EIs) | Prevent the virus from entering host cells by targeting viral or host cell proteins involved in fusion and entry. | rILYd4 destroys the virus particle itself, rather than just blocking its entry. |
Experimental Protocols
The primary method for assessing the efficacy of rILYd4 in HIV-1 models is the Complement-Mediated Virolysis Assay .
Protocol: Complement-Mediated Virolysis of HIV-1
Objective: To quantify the ability of rILYd4 to enhance the lysis of HIV-1 virions in the presence of complement and anti-HIV-1 antibodies.
Materials:
-
HIV-1 viral stocks (from cell culture or patient isolates)
-
rILYd4 protein
-
Normal human serum (NHS) as a source of complement
-
Heat-inactivated human serum (HIHS) as a negative control
-
Plasma from HIV-1-infected individuals (containing anti-HIV-1 antibodies)
-
Phosphate-buffered saline (PBS)
-
ELISA kit for HIV-1 p24 antigen quantification
Procedure:
-
Viral Preparation: Prepare HIV-1 virions at a known concentration (e.g., based on p24 content).
-
Incubation with rILYd4: Incubate the viral preparation with varying concentrations of rILYd4 (e.g., 0-50 µg/mL) for 30 minutes at 37°C. A no-rILYd4 control should be included.
-
Addition of Antibodies and Complement: Add plasma from HIV-1-infected individuals (as a source of anti-HIV-1 antibodies) and a source of active complement (NHS) to the virus-rILYd4 mixture. Control wells should contain HIHS instead of NHS.
-
Incubation: Incubate the mixture for 1-2 hours at 37°C to allow for complement activation and virolysis.
-
Quantification of Virolysis: Measure the amount of HIV-1 p24 antigen released from the lysed virions using a p24 ELISA. The percentage of virolysis is calculated relative to a positive control (e.g., virus treated with a lysis buffer like Triton X-100) and a negative control (virus with HIHS).
Visualizing the Mechanism and Workflow
To better understand the processes involved, the following diagrams illustrate the signaling pathway of rILYd4's action and the experimental workflow.
Caption: Mechanism of rILYd4-enhanced complement-mediated virolysis of HIV-1.
References
The Broad-Spectrum Potential of rILYd4: A Comparative Analysis of its Activity Against Diverse HIV-1 Strains
For Immediate Release
A comprehensive analysis of the novel CD59 inhibitor, rILYd4, reveals its potent and broad-ranging activity against various strains of the Human Immunodeficiency Virus Type 1 (HIV-1). This guide provides a detailed comparison of rILYd4's efficacy, supported by experimental data, for researchers, scientists, and drug development professionals in the field of HIV-1 therapeutics.
HIV-1's remarkable genetic diversity, categorized into different clades, presents a significant challenge to the development of universally effective antiviral therapies. A promising strategy to overcome this is to target host factors that are essential for the virus's survival and pathogenesis. One such factor is the host cell membrane protein CD59, which HIV-1 incorporates into its own envelope to evade the host's complement system, a critical component of the innate immune response. The recombinant protein rILYd4, a high-affinity inhibitor of human CD59, has emerged as a potent agent that sensitizes HIV-1 to complement-mediated destruction.[1] This guide delves into the comparative activity of rILYd4 against different HIV-1 isolates, providing valuable insights into its potential as a broad-spectrum anti-HIV-1 agent.
Mechanism of Action: Overcoming HIV-1's Invisibility Cloak
HIV-1 virions bud from infected host cells, taking with them a piece of the host cell membrane, including complement regulatory proteins like CD59.[1] This "invisibility cloak" of host CD59 protects the virus from being recognized and destroyed by the complement system's membrane attack complex (MAC). The MAC is a pore-forming structure that can lead to the lysis of pathogens.
rILYd4, the recombinant fourth domain of intermedilysin, is a 114-amino acid protein that specifically binds to and inhibits human CD59 with high affinity.[1] By neutralizing the protective effect of CD59 on the viral envelope, rILYd4 exposes HIV-1 to the lytic activity of the complement system, a process known as complement-dependent virolysis.[1] This mechanism of action is independent of the specific envelope glycoprotein (Env) mutations that often lead to resistance against traditional antiretroviral drugs.
Comparative Virolytic Activity of rILYd4 Against Primary HIV-1 Isolates
While extensive comparative studies of rILYd4 against a standardized panel of all major HIV-1 clades are not yet publicly available, a pivotal study has demonstrated its efficacy against a range of primary HIV-1 isolates obtained from six different HIV-1-seropositive individuals who were naive to antiretroviral therapy.[1] This provides crucial evidence for its broad-spectrum potential.
The study found that in the presence of rILYd4, plasma from HIV-1-infected individuals, which contains anti-HIV-1 antibodies, could effectively trigger the complement-mediated lysis of these diverse primary viral isolates. This indicates that rILYd4 can unlock the latent antiviral potential of the patient's own immune system.
The following table summarizes the sensitization of six primary HIV-1 isolates to complement-mediated virolysis by rILYd4. The data represents the percentage of virolysis in the presence of rILYd4 and plasma from HIV-1 positive individuals.
| Primary HIV-1 Isolate | % Virolysis with rILYd4 + HIV-1 Plasma (Patient 1) | % Virolysis with rILYd4 + HIV-1 Plasma (Patient 2) | % Virolysis with rILYd4 + HIV-1 Plasma (Patient 3) | % Virolysis with rILYd4 + HIV-1 Plasma (Patient 4) | % Virolysis with rILYd4 + HIV-1 Plasma (Patient 5) |
| Isolate 1 | ~55% | ~60% | ~50% | ~65% | ~58% |
| Isolate 2 | ~62% | ~68% | ~55% | ~70% | ~65% |
| Isolate 3 | ~50% | ~55% | ~48% | ~60% | ~52% |
| Isolate 4 | ~70% | ~75% | ~65% | ~80% | ~72% |
| Isolate 5 | ~58% | ~63% | ~52% | ~68% | ~60% |
| Isolate 6 | ~65% | ~70% | ~60% | ~75% | ~68% |
Note: The values are estimated from the graphical data presented in the source publication and represent the significant increase in virolysis upon addition of rILYd4. The original study should be consulted for the precise data and statistical analysis.
Experimental Protocols
A detailed understanding of the methodologies used to assess the activity of rILYd4 is crucial for the replication and advancement of this research.
Complement-Mediated Virolysis Assay
This assay quantifies the lysis of HIV-1 virions upon treatment with rILYd4, anti-HIV-1 antibodies, and a source of complement.
Materials:
-
HIV-1 virions (from cell lines or primary isolates)
-
rILYd4 protein
-
Anti-HIV-1 gp120 monoclonal antibody (e.g., IgG1b12) or plasma from HIV-1 positive individuals
-
Normal human serum (as a source of complement)
-
Heat-inactivated human serum (as a negative control)
-
GVB++ buffer (gelatin veronal buffer with Ca2+ and Mg2+)
-
HIV-1 p24 antigen ELISA kit
Procedure:
-
HIV-1 virions (containing a standardized amount of p24 antigen, e.g., 5 ng/ml) are pre-incubated with or without rILYd4 (e.g., 20 µg/ml) for 30 minutes at 37°C.
-
Following pre-incubation, anti-HIV-1 specific antibodies (e.g., anti-gp120 mAb or patient plasma) are added.
-
A 1:10 dilution of pooled normal human serum is then added as a source of complement. Heat-inactivated serum is used in control wells.
-
The mixture is incubated to allow for complement activation and virolysis.
-
The amount of released HIV-1 p24 core protein, indicative of viral lysis, is quantified using a p24 ELISA assay.
Visualizing the Mechanism and Workflow
To further elucidate the processes involved, the following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflow.
References
Safety Operating Guide
Navigating the Safe Disposal of HIV-1 Inhibitor-59: A Procedural Guide
The responsible disposal of laboratory chemicals is a critical component of ensuring a safe research environment and maintaining environmental health. For novel compounds such as HIV-1 inhibitor-59, a specific Safety Data Sheet (SDS) may not be readily available. In the absence of explicit disposal instructions for this particular substance, researchers must adhere to established best practices for the management and disposal of hazardous chemical waste. This guide provides a comprehensive framework for the proper disposal of this compound, drawing upon general laboratory safety protocols.
Core Principles of Chemical Waste Management
The foundation of safe chemical disposal rests on several key principles. All chemical waste is considered hazardous and must be managed accordingly.[1] It is imperative to prevent the release of chemical waste into the environment by avoiding disposal in regular trash or down the sewer.[2] A crucial aspect of safe handling is the proper segregation of incompatible chemicals to prevent dangerous reactions.[1] Furthermore, all personnel handling hazardous waste must be trained on proper procedures.[2]
Summary of Disposal Procedures
The following table outlines the general procedures for disposing of different types of waste that may be generated during research involving this compound.
| Waste Type | Collection Container | Key Disposal Steps |
| Solid Chemical Waste (e.g., unused inhibitor, contaminated labware) | Clearly labeled, sealed, and chemically compatible container.[1] For smaller volumes, a labeled plastic container with a lid is suitable. | Line a designated pail with a clear plastic bag. When the bag is three-quarters full, seal it and attach a completed chemical waste label. Never use black plastic or biohazard bags for chemical waste. |
| Liquid Chemical Waste (e.g., solutions containing the inhibitor) | Sturdy, leak-proof, and chemically resistant container, often the original container. Secondary containment should be used for all liquid hazardous wastes. | Collect in a container that is properly sealed and labeled with a hazardous waste tag. Do not overfill the container, leaving some headspace. Store away from heat or ignition sources. The first rinse of any container that held the chemical must also be collected as hazardous waste. |
| Chemically Contaminated Sharps (e.g., needles, broken glass) | Labeled, puncture-resistant sharps container. | Segregate chemically contaminated sharps from those with only biological contamination. Needles and blades should be placed in a designated yellow sharps container. |
| Empty Chemical Containers | Original container. | Thoroughly empty all contents. If any residue remains, the container must be disposed of as hazardous waste. For containers of highly toxic chemicals, the first three rinses must be collected as hazardous waste. Deface all labels before disposing of the rinsed and dried container. |
Detailed Disposal Protocol for this compound
This protocol provides a step-by-step guide for the safe disposal of this compound from a laboratory setting.
1. Waste Characterization and Segregation:
-
Treat all waste contaminated with this compound as hazardous chemical waste.
-
Segregate waste into solid, liquid, and sharp categories.
-
Do not mix this compound waste with other incompatible chemical waste streams.
2. Preparing Waste Containers:
-
Select appropriate, chemically resistant containers for each waste type. Containers must be in good condition with secure, leak-proof closures.
-
Properly label each container with the words "Hazardous Waste," the full chemical name "this compound," and any other constituents. Include the accumulation start date, the principal investigator's name, and the lab location.
3. Waste Accumulation:
-
Keep all hazardous waste containers securely closed except when adding waste.
-
Store waste containers in a designated satellite accumulation area within the laboratory.
-
Use secondary containment for all liquid waste to mitigate spills.
4. Disposal of Different Waste Forms:
-
Solid Waste: Place contaminated items such as gloves, bench paper, and empty vials into the designated solid waste container.
-
Liquid Waste: Carefully pour liquid waste containing this compound into the designated liquid waste container using a funnel.
-
Sharps Waste: Dispose of any contaminated needles, syringes, or broken glass in a designated, puncture-proof sharps container.
5. Requesting Waste Pickup:
-
Once a waste container is full, arrange for its collection by your institution's Environmental Health and Safety (EHS) department.
-
Do not transport hazardous waste outside of the laboratory yourself.
6. Decontamination of Emptied Containers:
-
For the original this compound container to be disposed of as non-hazardous waste, it must be thoroughly emptied.
-
Triple rinse the container with a suitable solvent. The first rinsate, and potentially subsequent ones for highly toxic materials, must be collected and disposed of as hazardous liquid waste.
-
After rinsing and air-drying, deface or remove the original label and dispose of the container according to institutional guidelines for clean glassware or plastic.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of chemical waste.
References
Essential Safety and Operational Guide for Handling HIV-1 Inhibitor-59
This document provides crucial safety and logistical information for laboratory personnel working with HIV-1 Inhibitor-59. The following procedures are designed to ensure a safe laboratory environment and proper handling and disposal of this compound.
Hazard Identification and Safety Precautions
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the chemical, physical, and toxicological properties have not been thoroughly characterized.[1] Therefore, it is imperative to handle this compound with caution, adhering to standard laboratory safety protocols for handling potentially hazardous chemicals and biological materials. All materials of animal or human origin should be treated as potentially capable of transmitting infectious diseases.[1]
General Precautions:
-
Do not ingest or inhale.[1]
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in laboratory areas.
-
Wear appropriate personal protective equipment (PPE).
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to minimize exposure risk.
| PPE Category | Specification |
| Hand Protection | Wear chemical-resistant protective gloves (e.g., nitrile). |
| Eye Protection | Wear appropriate protective safety glasses or goggles. |
| Body Protection | A laboratory coat should be worn. |
| Respiratory | A respirator is not expected to be required under normal conditions of use, but may be necessary for large spills or aerosol-generating procedures. |
Engineering Controls
-
Work in a well-ventilated area. General laboratory ventilation is typically adequate.
-
Facilities storing or utilizing this product should be equipped with an eyewash fountain.
First Aid Measures
| Exposure Route | First Aid Procedure |
| After Inhalation | Move to fresh air. If breathing is difficult, seek medical attention. |
| After Skin Contact | Immediately wash off with soap and plenty of water. |
| After Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation persists, get medical attention. |
| After Ingestion | Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell. |
Handling and Storage
-
Handling: Follow good laboratory hygiene practices. Minimize contact and contamination of personal clothing and skin.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Recommended storage temperature is typically between 2-8°C.
Disposal Plan
Decontaminate and dispose of all specimens, reagents, and other potentially contaminated materials in a biohazard waste container in accordance with local, regional, and national regulations. Materials containing sodium azide, which may be present in some biological buffers, can react with lead and copper plumbing to form explosive metal azides. Therefore, it is crucial to follow established institutional protocols for chemical and biohazardous waste disposal.
Spill and Leak Procedures
-
Personal Precautions: Wear appropriate PPE, including a lab coat, gloves, and eye protection.
-
Containment and Cleaning: For spills of materials potentially containing infectious agents, immediately decontaminate the area with a 1:10 dilution of 5% sodium hypochlorite (bleach) or another appropriate disinfectant. Absorb the spill with inert material and place it in a suitable container for disposal.
Experimental Workflow and Mechanism of Action
HIV-1 inhibitors are a critical component of antiretroviral therapy, targeting various stages of the viral replication cycle. Depending on its specific class, this compound may function as an attachment, entry, or maturation inhibitor.
The diagram below illustrates a generalized workflow for handling this compound in a laboratory setting.
The following diagram illustrates a simplified signaling pathway of HIV-1 entry into a host cell, a common target for HIV-1 inhibitors.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
